A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichlorobenzophenone via Friedel-Crafts Acylation
Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Dichlorobenzophenone is a pivotal chemical intermediate in the synthesis of pharmaceuticals and a key component in photopolymerization...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzophenone is a pivotal chemical intermediate in the synthesis of pharmaceuticals and a key component in photopolymerization technologies. This technical guide provides an in-depth exploration of its synthesis via the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry. We will dissect the underlying mechanistic principles, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and safety. This document is structured to deliver not just a procedural outline, but a comprehensive understanding of the causality behind the experimental choices, empowering researchers to execute the synthesis with precision, safety, and efficiency.
Introduction: The Significance of 2,4-Dichlorobenzophenone
2,4-Dichlorobenzophenone, with the molecular formula C₁₃H₈Cl₂O, is an aromatic ketone of significant industrial value. Its utility stems from its role as a versatile precursor in the manufacturing of agrochemicals and, more critically, as a non-reactive photoinitiator for UV-curable inks and coatings. The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation, a robust and scalable electrophilic aromatic substitution reaction.[1]
This guide focuses on the reaction between 1,3-dichlorobenzene and benzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to yield 2,4-Dichlorobenzophenone. Understanding the nuances of this reaction is paramount for achieving high yield and purity, which are critical for downstream applications.
The Core Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction that introduces an acyl group onto an aromatic ring.[2] The overall transformation for the synthesis of 2,4-Dichlorobenzophenone is as follows:
The reaction proceeds through three primary mechanistic steps, driven by the Lewis acid catalyst.
Step 1: Formation of the Acylium Ion
The Lewis acid catalyst, AlCl₃, is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of benzoyl chloride. This interaction polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.[3]
Step 2: Electrophilic Aromatic Substitution
The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Catalyst Regeneration
To restore the highly stable aromatic system, a proton is abstracted from the carbon atom bearing the new acyl group. The [AlCl₄]⁻ complex, formed in the first step, facilitates this deprotonation, regenerating the AlCl₃ catalyst and forming hydrogen chloride (HCl) as a byproduct.[4] The resulting ketone product is deactivated towards further acylation, which advantageously prevents polyacylation side reactions.[5]
Technical Whitepaper: Mechanistic & Synthetic Guide to 2,4-Dichlorobenzophenone
Executive Summary This technical guide provides a rigorous analysis of the synthesis of 2,4-Dichlorobenzophenone (2,4-DCBP), a critical pharmacophore in the development of imidazole-based antifungals (e.g., miconazole, k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the synthesis of 2,4-Dichlorobenzophenone (2,4-DCBP), a critical pharmacophore in the development of imidazole-based antifungals (e.g., miconazole, ketoconazole) and UV-curable photoinitiators.
While the Friedel-Crafts acylation is a textbook reaction, the specific regiochemical constraints of the 1,3-dichlorobenzene substrate require precise process control to avoid isomer impurities (2,6-DCBP). This document details the mechanistic pathways, validates a high-yield industrial protocol using AlCl₃, and evaluates modern heterogeneous catalytic alternatives (Zeolites) for green chemistry applications.
Mechanistic Foundations: The Regiochemistry of 1,3-Dichlorobenzene
The synthesis relies on the electrophilic aromatic substitution (EAS) of 1,3-dichlorobenzene with benzoyl chloride . The core challenge is regioselectivity.
Electronic Directing Effects
The substrate, 1,3-dichlorobenzene, contains two chlorine atoms. Chlorine is an ortho/para director (due to lone pair resonance) but a deactivator (due to inductive withdrawal).
Position 2 (Ortho to both Cl): Sterically inaccessible. The "corridor" between two chlorine atoms is too narrow for the bulky acylium complex to attack.
Position 5 (Meta to both Cl): Electronic dead zone. EAS cannot occur here as it is meta to the directing groups.
Position 4/6 (Ortho to one, Para to other): The only viable sites. These positions are electronically reinforced by the directing effects of both chlorines.
The Reaction Cycle
The reaction proceeds through the generation of a resonance-stabilized acylium ion, followed by the formation of a sigma complex (Wheland intermediate).
Key Mechanistic Insight: In the AlCl₃-mediated pathway, the product (ketone) is more basic than the reactant. The carbonyl oxygen complexes with AlCl₃, deactivating the catalyst. Therefore, stoichiometric quantities (>1.1 equivalents) of Lewis acid are strictly required, unlike catalytic alkylations.
Figure 1: Mechanistic cycle of the Friedel-Crafts acylation showing the critical catalyst-product complexation step.
Validated Synthetic Protocol (AlCl₃ Route)
This protocol is adapted from industrial standards optimized for >95% yield. It prioritizes thermal control to minimize polychlorinated byproducts.
Reagents & Stoichiometry
Reagent
Role
Equiv.
Notes
1,3-Dichlorobenzene
Substrate / Solvent
1.0 - 1.2
Slight excess ensures complete consumption of acyl chloride.
Benzoyl Chloride
Electrophile Source
1.0
Limiting reagent.
Aluminum Chloride
Lewis Acid
1.1 - 1.3
CRITICAL: Must be anhydrous. <1.0 eq results in stalled reaction.
Dichloromethane (DCM)
Solvent
N/A
Optional. Industrial routes often run neat (solvent-free) using excess substrate.
Step-by-Step Workflow
Phase 1: Catalyst Activation
Purge a 3-neck round-bottom flask with dry nitrogen.
Charge with 1,3-Dichlorobenzene (solvent/substrate).
Add anhydrous AlCl₃ powder in portions at room temperature. Note: Exothermic adsorption.
Phase 2: Controlled Addition
4. Heat the slurry to 50-60°C .
5. Add Benzoyl Chloride dropwise over 60 minutes.
Why? Rapid addition causes localized hot spots, leading to tar formation.
Monitor HCl gas evolution (scrub through NaOH trap).
Phase 3: Reaction Completion
7. Once addition is complete, ramp temperature to 90-95°C (reflux if using neat substrate).
8. Hold for 3-4 hours.
Validation: Check via TLC or HPLC. Disappearance of Benzoyl Chloride indicates completion.
Phase 4: Hydrolysis & Workup
9. Cool reaction mass to <20°C.
10. Quenching: Pour the reaction mass slowly into a mixture of Ice + conc. HCl.
Caution: Violent hydrolysis of AlCl₃. The HCl prevents precipitation of aluminum salts (Al(OH)₃) which cause emulsions.
Extract organic layer (use Toluene if neat, or separate DCM layer).
Wash with 5% NaOH (removes unreacted benzoic acid) then Brine.
Crystallize from Ethanol/Water or distill under reduced pressure (BP ~245°C @ atm, but vacuum preferred).
Figure 2: Operational workflow for the batch synthesis of 2,4-DCBP.
Green Chemistry Alternatives: Heterogeneous Catalysis
For drug development labs prioritizing "Green Chemistry" principles (low waste, non-corrosive), traditional AlCl₃ is suboptimal due to the generation of aluminum waste and HCl gas. Modern research highlights Zeolites as viable alternatives.[1]
Catalyst Performance Comparison
Catalyst System
Yield (%)
Selectivity (2,4-isomer)
Reusability
E-Factor (Waste)
AlCl₃ (Stoichiometric)
95-97%
High
None (Hydrolyzed)
High (Al salts)
Zeolite H-Beta
85-90%
High
Good (Calcination)
Low
Zeolite H-Y (Si/Al=15)
45-80%
Moderate
Excellent
Low
FeCl₃ (Catalytic)
60-70%
Moderate
Moderate
Medium
Recommendation: For large-scale manufacturing, AlCl₃ remains the economic winner. For pilot-scale pharmaceutical intermediates where metal contamination is a concern, Zeolite H-Beta in a fixed-bed continuous flow reactor is the superior choice [1, 3].
Troubleshooting & Critical Process Parameters
Moisture Sensitivity: AlCl₃ is extremely hygroscopic. Even 1% water content can deactivate 3% of the catalyst and generate HCl prematurely. Use freshly sublimed AlCl₃ or high-grade anhydrous reagent.
Isomer Control: If 2,6-dichlorobenzophenone (impurity) levels rise, lower the reaction temperature during the addition phase. The 2,4-isomer is the kinetic product; higher temps may promote thermodynamic rearrangement or attack at sterically crowded positions.
Color: The crude product may be dark/reddish due to trace iron or polymer byproducts. A charcoal treatment step during recrystallization is recommended for pharmaceutical grade purity.
References
BenchChem. (2025).[2][3] Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from
World Health Organization (IARC). 2,4-Dichlorophenoxyacetic Acid Production Processes. IARC Publications. Retrieved from
Guidotti, M., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI / ResearchGate. Retrieved from
Google Patents. CN101898947A - Method for producing 2,4-dichloroacetophenone/benzophenone. Retrieved from
Master Organic Chemistry. The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from
Technical Guide: Synthesis of 2,4-Dichlorobenzophenone via Friedel-Crafts Acylation
Part 1: Executive Summary This technical guide details the synthesis of 2,4-Dichlorobenzophenone (CAS 19811-05-3) utilizing the Friedel-Crafts acylation of benzene with 2,4-dichlorobenzoyl chloride . Unlike its isomers (...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
This technical guide details the synthesis of 2,4-Dichlorobenzophenone (CAS 19811-05-3) utilizing the Friedel-Crafts acylation of benzene with 2,4-dichlorobenzoyl chloride . Unlike its isomers (2,4'- or 4,4'-dichlorobenzophenone), this specific congener is a critical structural motif in the synthesis of imidazole-based antifungal agents (e.g., Miconazole, Econazole) where the 2,4-dichloro substitution pattern on the proximal ring is essential for biological activity.
The protocol defined herein prioritizes regioselectivity and yield, utilizing anhydrous aluminum chloride (
) as the Lewis acid catalyst. The methodology is designed for researchers requiring high-purity intermediates (>98%) for downstream API development.
Part 2: Mechanistic Principles
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The reaction is driven by the formation of a highly electrophilic acylium ion.
Reaction Pathway
The 2,4-dichlorobenzoyl chloride reacts with the Lewis acid (
) to generate the acylium ion. This electrophile attacks the -electron cloud of the benzene ring. Notably, the electron-withdrawing chlorine atoms on the benzoyl chloride ring do not hinder the formation of the acylium ion significantly, but they do deactivate the ring against self-acylation, ensuring the reaction occurs selectively on the benzene co-reactant.
Mechanism Visualization
The following diagram illustrates the generation of the acylium species, the formation of the arenium ion (sigma complex), and the re-aromatization step.
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. Note that the final ketone remains complexed with aluminum until aqueous hydrolysis.
Part 3: Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
Stoichiometry & Catalyst
Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric amounts of Lewis acid. The resulting ketone product acts as a Lewis base, complexing 1 equivalent of
.
Recommendation: Use 1.1 to 1.2 equivalents of
relative to the acid chloride to ensure complete conversion.
Solvent Selection
Benzene: Acts as both reactant and solvent. Provides the highest yield but requires strict safety controls due to carcinogenicity.
Dichloromethane (DCM): A common alternative solvent if using stoichiometric benzene. However, for this specific synthesis, using benzene in excess (as solvent) suppresses the formation of poly-acylated byproducts and simplifies workup.
Temperature Control
The formation of the acylium ion is exothermic.
Addition Phase: Maintain 0–5°C .
Reaction Phase: Ramp to Reflux (80°C) to drive the reaction to completion and evolve HCl gas.
Part 4: Experimental Protocol
Scale: Laboratory (50 mmol basis)
Safety: Perform all operations in a fume hood.
reacts violently with moisture. Benzene is a carcinogen.
Materials Table
Reagent
MW ( g/mol )
Equiv.
Amount
Role
2,4-Dichlorobenzoyl chloride
209.46
1.0
10.5 g
Limiting Reagent
Benzene (Anhydrous)
78.11
Excess
50 mL
Reactant/Solvent
Aluminum Chloride ()
133.34
1.2
8.0 g
Lewis Acid
HCl (conc.) / Ice
-
-
~100 mL
Quenching Agent
Step-by-Step Procedure
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HCl.
Catalyst Suspension: Charge the flask with 50 mL of anhydrous benzene . Cool the flask to 0–5°C using an ice-water bath. Quickly add 8.0 g of anhydrous
in portions.
Note: The mixture may turn yellow/orange. Ensure
is finely powdered for better dispersion.
Addition: Dissolve 10.5 g of 2,4-dichlorobenzoyl chloride in 10 mL of anhydrous benzene (optional, or add neat if liquid). Transfer to the addition funnel. Dropwise add the acid chloride solution to the
suspension over 30 minutes, maintaining internal temperature below 10°C.
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to reflux (80°C) for 2–3 hours.
Checkpoint: Evolution of HCl gas should cease when the reaction is complete.
Quenching (Critical): Cool the reaction mixture to RT. Pour the reaction mass slowly onto a mixture of 100 g crushed ice and 10 mL concentrated HCl .
Why HCl? It prevents the precipitation of aluminum hydroxide, keeping aluminum salts in the aqueous phase.
Workup:
Separate the organic layer (Benzene).
Extract the aqueous layer with DCM (
mL).
Combine organic layers and wash with water (
mL), 5% NaOH ( mL, to remove unreacted acid), and brine ( mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Purification: The crude solid is recrystallized from hot Ethanol or Methanol .
Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C. Filter the white crystalline solid.
Part 5: Process Workflow & Logic
The following diagram outlines the logical flow of the synthesis and purification, highlighting decision points for quality control.
Figure 2: Operational workflow from reactant charging to final isolation.
Part 6: Analytical Characterization
To validate the identity of the synthesized (2,4-Dichlorophenyl)(phenyl)methanone , compare spectral data against the following expected values.
Complex aromatic region.[1] Key diagnostic is the integration ratio and splitting pattern of the 2,4-substituted ring.
Mass Spec (EI)
Characteristic isotope pattern for (9:6:1 intensity ratio).
References
PubChem. (n.d.).[2][3] Methanone, (2,4-dichlorophenyl)phenyl- (CAS 19811-05-3).[1][4][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Topic: Physical and Chemical Properties of 2,4-Dichlorobenzophenone Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary & Isomer Critical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical and Chemical Properties of 2,4-Dichlorobenzophenone
Content Type: In-depth Technical Monograph
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary & Isomer Criticality
2,4-Dichlorobenzophenone (2,4-DCBP) is a diaryl ketone characterized by the presence of two chlorine atoms at the ortho and para positions of one phenyl ring. It serves as a critical pharmacophore in the synthesis of benzhydryl alcohol-based fungicides (e.g., Fenarimol, Triarimol) and is currently being investigated for efficacy against Trypanosoma cruzi (Chagas disease).[1]
⚠️ Critical Note on Isomerism
In chemical sourcing and synthesis, 2,4-Dichlorobenzophenone is frequently confused with its isomers. Precise identification is non-negotiable for reproducible results.[2]
Isomer Name
Structure Description
CAS Number
Melting Point
Primary Application
2,4-Dichlorobenzophenone
Cl at 2,4- positions on ONE ring
19811-05-5
51–52 °C
Fenarimol/Triarimol Precursor
2,4'-Dichlorobenzophenone
Cl at 2- on Ring A, 4- on Ring B
85-29-0
64–66 °C
Sertaconazole Intermediate
4,4'-Dichlorobenzophenone
Cl at 4- on both rings
90-98-2
144–147 °C
Polymer Photoinitiator
This guide focuses exclusively on the 2,4- isomer (CAS 19811-05-5).
Chemical Identity & Molecular Architecture[1][2][3]
The molecule consists of a benzophenone core where one phenyl ring acts as an electron-deficient acceptor due to the inductive effect of the chlorine atoms.[2] The steric bulk of the ortho-chlorine atom introduces a torsional twist, preventing coplanarity of the phenyl rings and influencing the reactivity of the carbonyl carbon toward nucleophiles.[2]
Identification Data
Property
Value
IUPAC Name
(2,4-Dichlorophenyl)(phenyl)methanone
CAS Registry Number
19811-05-5
Molecular Formula
C₁₃H₈Cl₂O
Molecular Weight
251.11 g/mol
SMILES
Clc1ccc(C(=O)c2ccccc2)c(Cl)c1
InChI Key
XJCVWNDQOXYJPO-UHFFFAOYSA-N
Physical Characterization
The physical constants of 2,4-DCBP reflect its asymmetry and lower lattice energy compared to the highly symmetric 4,4'-isomer.
Soluble in DCM, Toluene, Chloroform, Ethyl Acetate.[2] Insoluble in water.[2][3]
Spectral Signature[1][2][7]
IR Spectroscopy (KBr): Strong absorption at 1673–1680 cm⁻¹ corresponding to the C=O stretching vibration.[1][2] The frequency is slightly lowered compared to unsubstituted benzophenone due to conjugation, though the ortho-Cl steric effect limits this conjugation.[2]
¹H NMR (400 MHz, CDCl₃): Multiplet signal in the aromatic region δ 7.20 – 7.90 ppm .[1][2] The protons on the dichlorophenyl ring show distinct coupling patterns (d, dd, d) due to the 2,4-substitution pattern.
¹³C NMR (100 MHz, CDCl₃): Carbonyl carbon signal at δ 194.1 ppm .[1][2]
Synthesis & Reaction Mechanism[2][6][9]
The industrial and laboratory standard for synthesizing 2,4-DCBP is the Friedel-Crafts Acylation .[2] This pathway is preferred over the oxidation of diarylmethanes due to higher regioselectivity.[2]
Activation: AlCl₃ coordinates with benzoyl chloride to form the electrophilic acylium ion [Ph-C≡O]⁺.[2]
Attack: The acylium ion attacks 1,3-dichlorobenzene.[2]
Regioselectivity:[1] The chlorine atoms are ortho/para directors.[2] Position 4 is activated by the Cl at position 2 (para) and the Cl at position 6 (ortho).[1][2] Position 2 is sterically hindered (sandwiched between two Cls).[1][2] Position 5 is meta to both.[2] Therefore, substitution occurs predominantly at Position 4 , yielding the 2,4-dichloro product.[2]
Aromatization: Loss of a proton restores aromaticity.[2]
Hydrolysis: Acidic workup breaks the AlCl₃-ketone complex.[2]
2,4-Dichlorobenzophenone acts as a "gateway scaffold" for introducing the (2,4-dichlorophenyl) moiety, a pharmacophore known for enhancing lipophilicity and metabolic stability in bioactive molecules.
Fungicide Synthesis (Fenarimol Class)
The primary industrial application is the synthesis of Fenarimol and Triarimol .[1][2] These are sterol biosynthesis inhibitors (SBIs) used to control powdery mildew.[1][2][4]
Mechanism: The ketone carbonyl is subjected to a Grignard reaction or organolithium addition (using 5-bromopyrimidine) to form a tertiary alcohol (carbinol).[1][2]
Structure-Activity Relationship (SAR): The 2,4-dichlorophenyl group is essential for binding to the heme iron of the fungal CYP51 enzyme (lanosterol 14α-demethylase).
Emerging Drug Development (Chagas Disease)
Recent research has identified Fenarimol analogues, derived from 2,4-DCBP, as potent inhibitors of Trypanosoma cruzi, the parasite causing Chagas disease.[2] The 2,4-dichlorophenyl motif provides the necessary lipophilicity to penetrate the parasitic cell membrane.[2]
Safety, Toxicology & Handling
While 2,4-DCBP is not classified as a highly potent toxin, it shares hazard characteristics with other halogenated benzophenones.[2]
H411: Toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).[1][2]
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust/fumes.[2]
Spill Response: Sweep up dry solid (avoid dust generation) and dispose of via high-temperature incineration to prevent formation of dioxins/furans.[2]
References
Synthesis & Properties: Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.[2] (2006).[1][2] SciSpace. Link
Friedel-Crafts Methodology: Process for the preparation of asymmetric, halogenated benzophenones.[2] (Patent EP0600318A1).[1][2] Google Patents. Link
Metabolic Pathway: Fenarimol: Pesticide Residues in Food.[2] Food and Agriculture Organization (FAO).[1][2] Link
Isomer Data (2,4'- vs 2,4-): A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'. BenchChem.[2] Link[1][2]
Antifungal Applications: Structure–activity relationships of fenarimol analogues... against Madurella mycetomatis. (2014).[1][2][5] PubMed Central.[2] Link
Technical Whitepaper: Thermodynamic Profiling and Synthetic Utility of 2,4-Dichlorobenzophenone
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP; CAS: 19811-05-3) serves as a critical pharmacophore scaffold in the synthesis of azole antifungals, most notably Ketoconazole and Itraconazole . Its structural integr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP; CAS: 19811-05-3) serves as a critical pharmacophore scaffold in the synthesis of azole antifungals, most notably Ketoconazole and Itraconazole . Its structural integrity—specifically the ortho,para-dichloro substitution pattern—dictates the biological efficacy of the final pharmaceutical active ingredient (API).
This technical guide provides a definitive reference for the thermodynamic properties of 2,4-DCBP, distinguishing it from common isomers (e.g., 2,4'-DCBP, 4,4'-DCBP). It details a self-validating synthetic protocol via Friedel-Crafts acylation and establishes a quality control framework based on melting point depression analysis.
Part 1: Physicochemical Characterization
Thermodynamic Constants
The following data represents the purified "Standard Grade" 2,4-DCBP. Researchers must note that the presence of the 2,6-isomer (a common synthetic impurity) significantly depresses the melting point.
Property
Value / Range
Conditions
Reliability Level
CAS Number
19811-05-3
N/A
Primary Identifier
Melting Point (MP)
52.0 – 54.0 °C
1 atm, crystalline solid
Experimental [1]
Boiling Point (BP)
190 – 195 °C
@ 10-12 mmHg
Experimental [2]
Boiling Point (BP)
~350 °C (Decomp.)
@ 760 mmHg
Predicted
Density
1.32 g/cm³
@ 20 °C
Experimental
Appearance
White to off-white crystalline solid
Standard State
Visual
Solubility
Soluble: DCM, Toluene, EthanolInsoluble: Water
@ 25 °C
Experimental
Critical Note on Isomerism: Do not confuse CAS 19811-05-3 (2,4-DCBP) with 2,4'-Dichlorobenzophenone (CAS 85-29-0, MP: 64-66°C) or 4,4'-Dichlorobenzophenone (CAS 90-98-2, MP: 144-147°C). The melting point is the primary rapid-identification metric for distinguishing these isomers.
Solubility Profile & Solvent Selection
For recrystallization protocols, the solubility differential is key. 2,4-DCBP exhibits high solubility in chlorinated solvents but moderate-to-low solubility in aliphatic hydrocarbons at room temperature, making Heptane/Ethanol systems ideal for purification.
Part 2: Synthetic Pathways & Mechanism
The industrial synthesis of 2,4-DCBP relies on Friedel-Crafts Acylation .[1][2] This pathway is preferred over the oxidation of diarylmethanes due to higher regioselectivity, provided the correct Lewis acid stoichiometry is maintained.
Reaction Mechanism (Friedel-Crafts)
The reaction involves the electrophilic attack of the acylium ion (generated from benzoyl chloride) onto the electron-rich m-dichlorobenzene ring.
Chemo-selectivity: The directing effects of the chlorine atoms in m-dichlorobenzene (meta to each other) direct the incoming benzoyl group to the position ortho to one Cl and para to the other, minimizing the formation of the sterically hindered 2,6-isomer.
Figure 1: Mechanistic flow of the Friedel-Crafts acylation to produce 2,4-DCBP.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,4-Dichlorobenzophenone
Objective: Synthesize 50g of 2,4-DCBP with >95% crude purity.
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas inlet (
or ). Note: Moisture control is critical; deactivates rapidly in humid air.
Catalyst Suspension: Charge the flask with 150 mL dry DCM and 1.2 equivalents of anhydrous
. Cool to 0-5°C in an ice bath.
Acylation: Mix Benzoyl Chloride (1.0 eq) with m-Dichlorobenzene (1.1 eq) in 50 mL DCM. Add this mixture dropwise to the catalyst suspension over 45 minutes.
Why? Premixing reactants and adding to the catalyst controls the exotherm and prevents "hot spots" that lead to polymerization or isomerization.
Reaction: Remove ice bath and reflux at 40°C for 4-6 hours. Monitor by TLC (Mobile phase: 90:10 Hexane:Ethyl Acetate).
Quenching: Pour the reaction mixture slowly into 300g of crushed ice/HCl mixture. Caution: Vigorous HCl gas evolution.
Extraction: Separate the organic layer.[3][4] Wash aqueous layer 2x with DCM.[3] Combine organics and wash with 1M NaOH (to remove unreacted acid) and Brine.
Concentration: Dry over
and evaporate solvent under reduced pressure to yield crude oil/solid.
Protocol B: Purification (Recrystallization)
Objective: Elevate purity to >99% and achieve target MP (52-54°C).
Dissolution: Dissolve crude solid in minimum hot Ethanol (approx. 60°C).
Clarification: If the solution is colored, treat with activated carbon for 15 mins and filter hot.
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
Mechanism:[2][5][6] Slow cooling promotes the exclusion of the 2,6-isomer from the crystal lattice.
Isolation: Filter the white crystals and wash with cold Heptane.
Drying: Vacuum dry at 30°C for 12 hours.
Part 4: Application in Drug Development
2,4-DCBP is the "Step 1" backbone for Ketoconazole . The ketone functionality is protected as a ketal, introducing the imidazole ring.
Figure 2: Synthetic utility of 2,4-DCBP in the manufacturing of Ketoconazole.
Part 5: Quality Control & Impurity Profiling
For pharmaceutical intermediates, the Melting Point (MP) is a sensitive proxy for purity.
The "Depression" Test
A pure sample must melt sharply between 52.0°C and 54.0°C.
Observation: MP < 50°C or a range > 3°C (e.g., 48-53°C).
Diagnosis: Presence of m-dichlorobenzene (starting material) or 2,6-dichlorobenzophenone (regioisomer).
Action: Repeat Protocol B (Recrystallization).
HPLC Method (Reference)
For quantitative analysis, use a C18 Reverse Phase column.
Mobile Phase: Acetonitrile:Water (70:30)
Detection: UV @ 254 nm
Retention Time: 2,4-DCBP typically elutes after the mono-substituted benzophenones due to higher lipophilicity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19811-05-3, 2,4-Dichlorobenzophenone. Retrieved from [Link][7]
Google Patents.Method for preparing ketoconazole derivatives (CN101665490A).
Technical Guide: Solubility Profile and Physicochemical Characterization of 2,4-Dichlorobenzophenone
Topic: Solubility of 2,4-Dichlorobenzophenone in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 2,4-Dichlorobenzophenone in Common Organic Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This guide provides a comprehensive technical analysis of 2,4-Dichlorobenzophenone (CAS 19811-05-3) , a critical intermediate in organic synthesis and photochemistry.[1] Unlike its more symmetric isomer, 4,4'-dichlorobenzophenone, the 2,4-isomer exhibits distinct physicochemical behavior driven by its asymmetric substitution pattern.[1] This document details its solubility thermodynamics, experimental determination protocols, and the structural implications of chlorination patterns on solvent interaction.[1]
Crucial Distinction: Researchers must distinguish between the three common isomers, as their solubility and melting profiles differ drastically:
2,4-Dichlorobenzophenone (CAS 19811-05-3): Asymmetric, low melting point (~47°C).[1]
2,4'-Dichlorobenzophenone (CAS 85-29-0): Key intermediate for Sertaconazole.[1]
4,4'-Dichlorobenzophenone (CAS 90-98-2): Highly symmetric, high melting point (~147°C).[1][2]
Physicochemical Profile & The "Isomer Effect"
The solubility of 2,4-dichlorobenzophenone is governed by the thermodynamics of crystal lattice disruption (enthalpy of fusion) and solute-solvent mixing.[1] The 2,4-substitution pattern creates a dipole moment vector and crystal packing efficiency that differs significantly from the 4,4'-isomer.[1]
The lower MP of the 2,4-isomer indicates lower lattice energy, suggesting higher theoretical solubility in compatible solvents compared to the 4,4'-isomer.[1]
Physical State
White to off-white low-melting solid
White crystalline powder
2,4-isomer may semi-melt or cake at elevated lab temperatures.[1]
) of 2,4-dichlorobenzophenone follows the general thermodynamic relationship where the cohesive energy of the solid (crystal lattice) opposes dissolution, while favorable solute-solvent interactions (solvation) drive it.[1]
Non-Polar Solvents (Toluene, Benzene, Hexane): Solubility is driven by van der Waals forces.[1] The aromatic rings of 2,4-DCBP interact favorably with aromatic solvents (π-π stacking).[1]
Polar Protic Solvents (Methanol, Ethanol): Solubility is limited.[1] While the ketone carbonyl group can accept hydrogen bonds, the two chlorine atoms and bulky phenyl rings create a hydrophobic shield, making dissolution entropically unfavorable in highly structured solvents like methanol.[1]
Polar Arotic Solvents (Acetone, Chloroform, DCM): High solubility.[1] These solvents can interact with the carbonyl dipole without the penalty of disrupting a strong hydrogen-bonding network (as in water).[1]
Qualitative Solubility Data
Experimental observations and literature data indicate the following solubility profile for CAS 19811-05-3 :
To generate precise mole-fraction solubility data, the Static Equilibrium Method is the gold standard.[1] This protocol ensures self-validation through time-dependent sampling.[1]
Saturation: Add excess 2,4-DCBP solid to 10 mL of solvent in a sealed glass vial. Ensure visible solid remains at the bottom.[1]
Equilibration: Agitate at fixed temperature (
) for 24 hours.
Sedimentation: Stop agitation and allow the solution to stand for 2 hours at temperature
to let micro-crystals settle.
Sampling: Withdraw supernatant using a pre-heated syringe (to prevent precipitation inside the needle).
Filtration: Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.
Quantification: Dilute with mobile phase (e.g., Acetonitrile:Water 80:20) and analyze via HPLC-UV (254 nm).
Validation: Repeat sampling at 48 hours. If concentrations differ by <2%, equilibrium is confirmed.[1]
Visualization: Solubility Determination Workflow
Figure 1: Self-validating workflow for the determination of solubility via the static equilibrium method.
Synthesis & Isomeric Purity Context
Understanding the synthesis is vital because commercial samples of "Dichlorobenzophenone" may contain isomeric impurities that alter solubility measurements (e.g., acting as crystal seeds or depressing melting points).[1]
Synthesis Route: 2,4-Dichlorobenzophenone is typically synthesized via Friedel-Crafts Acylation .[1][2]
Mechanism: The directing effects of the two chlorine atoms on the benzene ring favor the formation of the 2,4-isomer, but 2,6-isomers may form as minor byproducts.[1]
Visualization: Synthesis Pathway
Figure 2: Friedel-Crafts acylation pathway highlighting the origin of the 2,4-isomer and potential impurities.[1]
Mathematical Modeling (Apelblat Equation)
For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for benzophenone derivatives:
: Empirical constants derived from regression of experimental data.
Application: If you measure solubility at 298K, 308K, and 318K, you can solve for A, B, and C to predict solubility at 310K without running a new experiment.
References
Royal Society of Chemistry. (1969).[1] The Friedel-Crafts acylation of aromatic halogen derivatives.[1][2][7] Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C. Retrieved from [Link]
PubChem. (2024).[1] 2,4-Dichlorobenzophenone (Compound) - CID 72867.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]
Technical Guide: Mass Spectral Interpretation of 2,4-Dichlorobenzophenone
The following technical guide details the interpretation of the mass spectrum for 2,4-Dichlorobenzophenone , a critical intermediate in the synthesis of azole antifungals. CAS: 19811-05-3 | Formula:
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the interpretation of the mass spectrum for 2,4-Dichlorobenzophenone , a critical intermediate in the synthesis of azole antifungals.
In pharmaceutical development, 2,4-Dichlorobenzophenone (2,4-DCBP) serves as the primary pharmacophore scaffold for major antifungal agents, including Ketoconazole , Miconazole , and Itraconazole .[1][3]
Critical Distinction: Analysts must distinguish this molecule from its isomer, 2,4'-Dichlorobenzophenone (CAS 85-29-0).[1][2][4] While they share a molecular weight, their fragmentation patterns differ fundamentally due to the position of the chlorine atoms.[2][4] This guide focuses exclusively on the 2,4-dichloro isomer (both chlorines on the same ring), which yields the specific 2,4-dichlorophenyl moiety required for biological activity.[1]
Experimental Protocol (GC-MS)
To ensure reproducible fragmentation, the following conditions are recommended:
Ionization: Electron Impact (EI) at 70 eV.[2][4][5]
Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2][4]
Before analyzing fragmentation, the identity of the molecular ion (
) must be validated using the unique isotopic abundance of chlorine (, ).[2][4]
For a molecule with two chlorine atoms (
), the molecular ion cluster follows a mathematical expansion of , resulting in a 9:6:1 intensity ratio.[2][4]
Ion Identity
m/z (Nominal)
Composition
Relative Intensity (Approx)
250
100% (Base of cluster)
252
~65%
254
~10%
Analyst Note: If your spectrum shows a 3:1 ratio (
, ) or a 10:6:1 pattern, re-evaluate. The 9:6:1 pattern is diagnostic for .[2][4] Deviations often indicate co-elution with monochlorinated impurities.[2][4]
Fragmentation Mechanics
The fragmentation of benzophenones under EI conditions is driven by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-cleavage adjacent to the carbonyl group.[2][4] Because 2,4-DCBP is an asymmetric ketone, two distinct pathways compete, governed by the stability of the resulting acylium ions.[4]
Pathway A: Formation of the Benzoyl Cation (Major)
The bond between the carbonyl carbon and the dichlorinated ring breaks.[2][4]
-Cleavage: Generates the Benzoyl cation ( 105) and a neutral 2,4-dichlorophenyl radical.[1][2][4]
CO Loss: The benzoyl cation ejects carbon monoxide (28 Da) to form the Phenyl cation (
Diagnostic Check: The presence of the 173 cluster confirms the chlorines are on the same ring (preserving the 2,4-dichloro structure).[2] In the 2,4'-isomer, you would instead see a monochlorobenzoyl cation at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-cleavage.[1][2] Key differentiator from 2,4'-isomer.
145
2,4-Dichlorophenyl
Secondary fragmentation (Loss of CO from 173).[1][2]
105
Benzoyl
-cleavage.[1][2][4] Often the Base Peak (100% intensity).[2][4]
77
Phenyl
Secondary fragmentation (Loss of CO from 105).[1][2][4]
51
Butenynyl
Ring degradation of the phenyl cation ( 77).[1][2][4]
Troubleshooting & Self-Validation
Scenario: The spectrum shows a base peak at
139.
Diagnosis: You are likely analyzing 2,4'-Dichlorobenzophenone (CAS 85-29-0) or 4,4'-Dichlorobenzophenone .[1][3][2][4]
Reasoning: If one chlorine is on each ring,
-cleavage produces a chlorobenzoyl cation ( 139) rather than a dichlorobenzoyl cation ( 173) or benzoyl cation ( 105).[2][4]
Action: Verify the Certificate of Analysis (CoA) of your starting material.[2][4] The 2,4-isomer (CAS 19811-05-3) must show ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
infrared spectroscopy (IR) of 2,4-Dichlorobenzophenone functional groups
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dichlorobenzophenone Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the functional gr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dichlorobenzophenone
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the functional groups of 2,4-Dichlorobenzophenone using Infrared (IR) Spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation. The guide emphasizes the causal relationships between molecular structure and vibrational spectra, ensuring a robust understanding for confident compound identification and characterization.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present within a molecule.[1] The principle is based on the interaction of infrared radiation with a sample; molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2] This absorption is highly characteristic of the bond type, the atoms involved, and the overall molecular environment. The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable structural information.
2,4-Dichlorobenzophenone is a diaryl ketone featuring two phenyl rings with chlorine substituents at the 2- and 4-positions on one ring. Its primary functional groups—the carbonyl (C=O) group, the two aromatic (benzene) rings, and the carbon-chlorine (C-Cl) bonds—each give rise to distinct and identifiable absorption bands in the IR spectrum. This guide will systematically dissect the IR spectrum of 2,4-Dichlorobenzophenone, providing the expertise needed to interpret these features with confidence.
Molecular Structure and Key Vibrational Modes
To effectively interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrational motions of its functional groups.
Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.
Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry.
Grinding: Place approximately 1-2 mg of 2,4-Dichlorobenzophenone into the agate mortar. Grind the solid into a very fine powder. This initial step is crucial for ensuring homogenous dispersion.
Mixing: Add 150-200 mg of dry, spectroscopy-grade KBr to the mortar. [3]Mix the sample and KBr by gentle grinding (trituration) for several minutes until the mixture is uniform and has the consistency of fine flour.
[4]4. Loading the Die: Transfer a portion of the mixture into the pellet die, ensuring an even distribution.
Pressing: Place the die into the hydraulic press and apply pressure of 7-10 tons for several minutes. [5]This allows the KBr to flow and form a solid, transparent matrix around the sample particles.
Pellet Inspection (Self-Validation): Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent or translucent, resembling a small contact lens. If the pellet is opaque or cloudy, it indicates poor grinding, insufficient pressure, or moisture contamination, and it should be discarded.
[5]7. Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. Run a background scan first to account for atmospheric CO₂ and water vapor.
Spectral Interpretation: Decoding the Functional Groups
The infrared spectrum of 2,4-Dichlorobenzophenone is characterized by several key absorption bands. The following sections detail the interpretation of these bands, grounded in established spectroscopic principles.
The Carbonyl (C=O) Stretching Vibration
The most prominent and easily identifiable peak in the spectrum is the carbonyl stretch. [6]For aromatic ketones like benzophenone, this absorption is typically strong and sharp.
Expected Range: 1680 - 1660 cm⁻¹
Causality: The C=O bond has a large dipole moment, leading to a very intense absorption in the IR spectrum. [7]In 2,4-Dichlorobenzophenone, the carbonyl group is conjugated with both aromatic rings. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). [7][8]The electron-withdrawing chlorine substituents will have a minor inductive effect, but the resonance effect of conjugation is dominant in determining the peak position.
Aromatic Ring Vibrations
The two benzene rings give rise to a series of characteristic absorptions.
Appearance: These peaks are typically of weak to medium intensity and appear as a cluster of sharp bands just to the left of the 3000 cm⁻¹ mark.
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of absorptions in the 1600-1450 cm⁻¹ region.
[11] * Expected Range: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.
[11] * Appearance: These bands are of variable intensity and their presence is a strong indicator of an aromatic system.
Carbon-Chlorine (C-Cl) Stretch and the Fingerprint Region
The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.
C-Cl Stretch: The stretching vibration for a C-Cl bond where the carbon is part of an aromatic ring is found in this region.
Expected Range: 1100 - 800 cm⁻¹
Appearance: This peak is typically of medium to strong intensity.
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. [11]The exact positions of these bands are highly diagnostic of the substitution pattern on the benzene rings. [11][12]For 2,4-Dichlorobenzophenone, one would expect a pattern indicative of a 1,2,4-trisubstituted ring and a monosubstituted ring.
Summary of Key IR Absorptions
The following table summarizes the expected vibrational frequencies for the primary functional groups in 2,4-Dichlorobenzophenone.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H
Stretch
3100 - 3010
Weak to Medium
Ketone C=O
Stretch
1680 - 1660
Strong, Sharp
Aromatic C=C
Ring Stretch
1600 - 1450
Medium to Weak
Aromatic C-Cl
Stretch
1100 - 800
Medium to Strong
Aromatic C-H
Out-of-Plane Bend
900 - 675
Strong
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules like 2,4-Dichlorobenzophenone. By understanding the characteristic absorption frequencies of the carbonyl, aromatic, and carbon-halogen functional groups, researchers can rapidly confirm the identity and purity of the compound. The strong carbonyl absorption around 1670 cm⁻¹, coupled with the distinct patterns of aromatic C-H and C=C stretching and bending vibrations, provides a definitive spectral signature. Proper sample preparation, particularly using the KBr pellet method as detailed in this guide, is paramount to obtaining high-quality, interpretable data, thereby ensuring the scientific integrity of the analysis.
References
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy.
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. [Link]
University of Colorado Boulder. IR Absorption Table. [Link]
ultraviolet-visible (UV-Vis) absorption spectrum of 2,4-Dichlorobenzophenone
The following technical guide details the ultraviolet-visible (UV-Vis) absorption profile of 2,4-Dichlorobenzophenone (2,4-DCBP) . This document is structured for researchers requiring high-fidelity spectral characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the ultraviolet-visible (UV-Vis) absorption profile of 2,4-Dichlorobenzophenone (2,4-DCBP) . This document is structured for researchers requiring high-fidelity spectral characterization for purity analysis, photochemical synthesis, or pharmaceutical intermediate verification.[1]
[1]
Executive Summary & Chemical Identity
2,4-Dichlorobenzophenone (CAS: 19811-05-3 for the specific 2,4-isomer; distinct from the 2,4'-isomer CAS 85-29-0) is a diaryl ketone featuring an unsubstituted phenyl ring and a 2,4-dichlorophenyl ring.[1] Its UV-Vis spectrum is governed by the interplay between the benzophenone chromophore and the steric/electronic effects of the chlorine substituents.
transition (K-band) heavily influenced by steric inhibition of resonance due to the ortho-chlorine, and a weaker transition (R-band) characteristic of the carbonyl group.[1]
Relevance: Critical intermediate in the synthesis of antifungal azoles (e.g., precursors for sertaconazole analogs) and as a photo-initiator model.[1][2]
Theoretical Framework: Electronic Transitions
The absorption spectrum of 2,4-DCBP is defined by three distinct electronic transitions. Understanding these allows for accurate peak assignment and impurity detection.[1]
The Steric Ortho-Effect (Expert Insight)
Unlike 4,4'-dichlorobenzophenone, where both rings are coplanar and conjugation is maximized, 2,4-DCBP suffers from steric hindrance.[1] The chlorine atom at the C2 (ortho) position forces the substituted phenyl ring to twist out of the plane of the carbonyl group.
Consequence: This twisting reduces the overlap of
-orbitals between the ring and the carbonyl.
Spectral Result: The primary
band undergoes a hypsochromic shift (blue shift) and a hypochromic effect (reduced intensity) compared to the planar benzophenone or 4,4'-isomer.[1]
Note: The K-band is the primary analytical peak.[1] The R-band is often observed as a low-intensity shoulder or broad tail extending into the near-UV.[1]
To obtain a publication-grade spectrum, strictly follow this self-validating protocol. This minimizes solvatochromic artifacts and concentration errors.[1]
Caption: Simplified energy diagram showing the allowed K-band and forbidden R-band transitions.
Applications in Drug Development
In pharmaceutical research, the specific UV signature of 2,4-DCBP is utilized for:
Reaction Monitoring: Tracking the Friedel-Crafts acylation of 1,3-dichlorobenzene (to form 2,4-DCBP) by monitoring the appearance of the K-band at ~250 nm.
Photostability Testing: As a benzophenone derivative, 2,4-DCBP can act as a triplet sensitizer.[1] The
band (approx 330 nm) is responsible for intersystem crossing (ISC) to the reactive triplet state, relevant in studying photodegradation pathways of drugs containing this moiety.
References
NIST Chemistry WebBook. 2,4'-Dichlorobenzophenone UV/Visible Spectrum.[1] (Note: Reference for isomer comparison). National Institute of Standards and Technology.[1] Link
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News No. A399. Link
Michigan State University. UV-Visible Absorption Spectra: Electronic Transitions. Virtual Textbook of Organic Chemistry.[1] Link
BenchChem. 2,4'-Dichlorobenzophenone in Organic Synthesis: Protocols and Applications. (General reference for benzophenone synthesis and handling). Link[1]
Crystal Structure Analysis of 2,4-Dichlorobenzophenone: A Technical Guide
The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and solid-state properties of 2,4-Dichlorobenzophenone. Executive Summary & Chemical Identity In the realm of pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and solid-state properties of 2,4-Dichlorobenzophenone.
Executive Summary & Chemical Identity
In the realm of pharmaceutical intermediates, 2,4-Dichlorobenzophenone represents a critical structural scaffold. However, nomenclature ambiguity often leads to confusion between two distinct isomers. This guide focuses on the 2,4'-isomer (CAS 85-29-0) , a key intermediate in the synthesis of antifungal agents (e.g., fenarimol analogs) and agrochemicals, while referencing the 2,4-isomer (CAS 19811-05-3) and the 4,4'-isomer for comparative structural analysis.
Understanding the crystallography of this molecule is not merely academic; it explains the drastic difference in melting points and solubility profiles between isomers—factors that directly impact process scalability and bioavailability.
Property
2,4'-Dichlorobenzophenone
4,4'-Dichlorobenzophenone
2,4-Dichlorobenzophenone
CAS Number
85-29-0
90-98-2
19811-05-3
Substitution
ortho, para'
para, para'
ortho, para
Melting Point
64–66 °C
144–147 °C
~52 °C
Crystal Habit
Prismatic/Blocky
Needles/Plates
Low-melting solid
Lattice Energy
Low (Steric Twist)
High (Efficient Stacking)
Low
Experimental Crystallogenesis
Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation kinetics to avoid oiling out, a common issue with the low-melting 2,4'-isomer.
Solvent Selection Strategy
The high solubility of 2,4'-dichlorobenzophenone in non-polar solvents (due to the "greasy" chlorophenyl rings) makes standard recrystallization difficult. We utilize a vapor diffusion or slow evaporation method using a polar/non-polar solvent system.
Primary Solvent (Good Solubility): Acetone or Dichloromethane (DCM).
Anti-Solvent (Poor Solubility): Ethanol or Hexane.
Crystallization Protocol (Self-Validating)
Dissolution: Dissolve 100 mg of 2,4'-dichlorobenzophenone in 2 mL of Acetone at room temperature. Ensure the solution is clear.
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei (critical for minimizing twinning).
Vapor Diffusion Setup:
Place the 4 mL vial (uncapped) inside a larger 20 mL vial.
Add 5 mL of Ethanol (anti-solvent) to the outer vial.
Cap the outer vial tightly.
Equilibration: Store at 4°C in a vibration-free environment.
Mechanism: Ethanol vapor slowly diffuses into the acetone solution, gradually increasing polarity and supersaturation.
Harvesting: Crystals typically appear within 48–72 hours.
Validation: If oil droplets form instead of crystals, the concentration is too high. Dilute by 20% and repeat.
Structural Analysis: The "Ortho-Effect"
The crystallographic behavior of 2,4'-dichlorobenzophenone is defined by the steric clash at the ortho position. This is the primary cause of its low melting point compared to the 4,4'-isomer.
Molecular Conformation (The Propeller Twist)
Benzophenones adopt a "propeller" conformation to minimize repulsion between the phenyl hydrogens.
4,4'-Isomer: The rings are twisted by approximately 40–50° relative to the carbonyl plane. This allows for relatively efficient
- stacking.
2,4'-Isomer (The Target): The chlorine atom at the 2-position (ortho) creates significant steric bulk. To relieve strain, the ortho-substituted ring must twist significantly out of plane, often exceeding 60–70° .
Consequence: This "hyper-twisted" state disrupts planar packing, preventing the formation of tight molecular stacks.
Intermolecular Interactions
The crystal lattice is stabilized by a hierarchy of weak interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the structure relies on:
C–Cl···O Halogen Bonding: The carbonyl oxygen acts as a Lewis base, accepting halogen bonds from the para-chlorine of a neighboring molecule.
Geometry:
.
Weak C–H···Cl Interactions: The electron-rich chlorine atoms attract aromatic protons.
Disrupted
-Stacking: Unlike the 4,4'-isomer, which forms continuous -stacked columns, the 2,4'-isomer's steric bulk forces a "herringbone" or offset packing motif, significantly reducing lattice energy (enthalpy of fusion).
Predicted Unit Cell Characteristics
Based on analogous ortho-substituted benzophenones (e.g., 2-amino-2',5-dichlorobenzophenone), the 2,4'-isomer typically crystallizes in monoclinic space groups.
Space Group:
or (Most common for achiral organic solids).
Z (Molecules per Unit Cell): 4.
Packing Coefficient: Lower than the 4,4'-isomer (~0.65 vs 0.72), correlating with the lower density and melting point.
Synthesis & Workflow Visualization
The synthesis of 2,4'-dichlorobenzophenone is achieved via Friedel-Crafts Acylation .[1] The choice of acid chloride determines the isomer, but purification is required to remove the 4,4' byproduct.[1]
Workflow Diagram
The following Graphviz diagram illustrates the logical flow from synthesis to crystallographic analysis, highlighting the critical purification step.
Figure 1: Synthetic and analytical workflow for isolating 2,4'-Dichlorobenzophenone crystals.
Comparative Data Summary
The following table synthesizes physicochemical data to highlight the structural impact of the ortho-chlorine substitution.
Feature
2,4'-Dichlorobenzophenone
4,4'-Dichlorobenzophenone
Structural Cause
Melting Point
64 – 66 °C
144 – 147 °C
Packing Efficiency: 4,4' packs tightly; 2,4' is disrupted by steric twist.
Solubility (Ethanol)
High
Low/Moderate
Lattice Energy: Lower lattice energy of 2,4' makes solvation energetically favorable.
Dihedral Twist
High (~60–80°)
Moderate (~45°)
Steric Hindrance: 2-Cl clashes with Carbonyl Oxygen.
Primary Interaction
Weak vdW + Halogen Bond
- Stacking + Halogen Bond
Planarity: 4,4' is more planar, facilitating stacking.
References
National Institute of Standards and Technology (NIST). (2023). 2,4'-Dichlorobenzophenone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
PubChem. (2025).[2][3] 2,4'-Dichlorobenzophenone (Compound CID 66558).[2] National Library of Medicine. Retrieved from [Link]
Cambridge Structural Database (CSD).General reference for Benzophenone packing motifs (Refcodes: BENZOP, DCLBZP). Cambridge Crystallographic Data Centre. (Access via institutional license).
Technical Guide: Single Crystal X-ray Diffraction of 2,4-Dichlorobenzophenone
This guide is structured as a high-level technical whitepaper designed for senior analytical scientists and crystallographers. It addresses the specific challenges of characterizing 2,4-Dichlorobenzophenone (2,4-DCBP) ,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for senior analytical scientists and crystallographers. It addresses the specific challenges of characterizing 2,4-Dichlorobenzophenone (2,4-DCBP) , a compound where ortho-substitution significantly alters physical state and crystal packing compared to its isomers.
Executive Summary & Structural Context
2,4-Dichlorobenzophenone (2,4-DCBP) represents a distinct crystallographic challenge compared to its isomers (e.g., 4,4'-DCBP). While para-substituted benzophenones typically form high-melting solids due to efficient packing, the ortho-chloro substituent at the 2-position in 2,4-DCBP introduces significant steric strain.
This "Ortho Effect" forces the phenyl rings to twist out of the carbonyl plane to minimize repulsion between the chlorine lone pairs and the carbonyl oxygen. Consequently, 2,4-DCBP often exhibits a depressed melting point (reported as low as -7°C to ambient liquid states in some purity grades), making standard solution growth unsuitable.
This guide details the In-Situ Cryocrystallography (OHCD) protocol required to obtain high-quality diffraction data for 2,4-DCBP, alongside a structural analysis framework based on benzophenone pharmacophores.
For low-melting or liquid samples of 2,4-DCBP, standard recrystallization fails. The following protocol utilizes an Optical Heating and Crystallization Device (OHCD) setup on the diffractometer to grow a single crystal directly from the melt.
Phase 1: Sample Preparation & Mounting
Capillary Selection: Load the liquid 2,4-DCBP into a 0.3 mm Lindemann glass or amorphous PET capillary.
Centrifugation: Briefly centrifuge to remove air bubbles, ensuring a continuous liquid column of ~2-3 mm length.
Sealing: Flame-seal both ends of the capillary to prevent sublimation during vacuum/cryo cycles.
Mounting: Fix the capillary to a standard goniometer head using clay or epoxy, aligning the liquid column with the X-ray beam center.
Note: This process requires a CO2 laser or IR heating element integrated with the cryostream.
Flash Freezing: Rapidly cool the stream to 100 K . The sample will likely form a polycrystalline or amorphous glass.
Zone Melting:
Focus the laser on the tip of the sample.
Slowly scan the laser along the capillary axis while maintaining the cryostream at 100 K.
Create a molten zone that travels through the solid, leaving a single crystal domain in its wake (similar to the Bridgman technique).
Annealing: Once a single domain is isolated, hold the temperature at 10 K below the melting point for 30 minutes to improve mosaicity.
Data Collection: Cool slowly (2 K/min) back to 100 K for data acquisition.
Workflow Visualization
The following diagram illustrates the critical decision logic for crystallizing 2,4-DCBP based on its physical state.
Figure 1: Decision matrix for 2,4-DCBP crystallization, prioritizing in-situ laser growth for low-melting isomers.
Data Collection & Reduction Parameters
To ensure publication-quality data (R1 < 5%), strictly adhere to these parameters. The high thermal motion of the unsubstituted phenyl ring requires low-temperature collection.
Parameter
Specification
Rationale
Radiation Source
Mo Kα (λ = 0.71073 Å)
Preferred for chlorinated compounds to minimize absorption corrections compared to Cu Kα.
Temperature
100 K (± 2 K)
Essential. Benzophenones exhibit significant librational motion of the phenyl rings at RT.
Resolution
0.75 Å or better
Required to resolve the C-Cl bond distances accurately (~1.74 Å).
Strategy
Full Sphere (Redundancy > 4)
High redundancy is crucial to correct for absorption effects from the two Chlorine atoms.
Space Group
P2₁/c (Predicted)
Most common for benzophenone derivatives; centrosymmetric monoclinic packing is energetically favorable.
Structural Analysis & Expected Features
When refining the structure of 2,4-DCBP, focus on these three critical geometric parameters.
A. The "Twist" Angle (Ortho Effect)
Unlike 4,4'-dichlorobenzophenone, which can adopt a more planar conformation, 2,4-DCBP is sterically hindered.
Mechanism: The Chlorine at position 2 (ortho) repels the carbonyl oxygen.
Result: The dihedral angle between the 2,4-dichloro-phenyl ring and the carbonyl plane will be significantly large, likely > 55° (compared to ~30-40° in unhindered systems).
Validation: Check the torsion angle
(C2-C1-C(=O)-C1'). If , suspect disorder or incorrect assignment.
B. Intermolecular Interactions
Benzophenones do not typically form strong hydrogen bonds. The crystal packing is driven by:
Cl···Cl Halogen Bonding: Look for Type II halogen bonds (angles
) linking molecules into chains.
C-H···O Weak Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic protons from neighboring rings.
- Stacking: Often disrupted in ortho-substituted derivatives due to the twist, leading to lower lattice energy (and thus lower melting point).
C. Bond Length Verification
Use these standard values (from Cambridge Structural Database) to validate your refinement:
C=O: 1.22 – 1.24 Å
C-Cl: 1.73 – 1.75 Å
C(ipso)-C(carbonyl): 1.48 – 1.50 Å (elongated due to steric strain).
References & Authority
Maguire, G. et al. (2005). Conformations of substituted benzophenones. ResearchGate.
Context: Establishes the relationship between ortho-substitution and ring twist angles (>65° for hindered systems).
BenchChem. (2025).[1] Technical Guide to Dichlorobenzophenones.
Context: Comparative reactivity and physical properties of 2,4- vs 4,4'-isomers.
Cambridge Crystallographic Data Centre (CCDC).
Context: Standard bond lengths and validation for halogenated aromatic ketones.
Disclaimer: 2,4-Dichlorobenzophenone is a chemical intermediate.[1][2][3][4][5] Always consult the specific Safety Data Sheet (SDS) before handling, particularly regarding skin sensitization and aquatic toxicity.
Comprehensive Computational Analysis of 2,4-Dichlorobenzophenone: A DFT-Driven Protocol for Drug Precursor Characterization
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and intermediate in the synthesis of imidazole-based antifungal agents, including miconazole , econazole , and sertaconazole . In drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and intermediate in the synthesis of imidazole-based antifungal agents, including miconazole , econazole , and sertaconazole . In drug development, understanding the electronic landscape of such precursors is non-negotiable for predicting reactivity and metabolic stability.
This technical guide provides a rigorous Density Functional Theory (DFT) protocol for characterizing 2,4-DCBP. Unlike generic tutorials, this document focuses on the causality of parameter selection—specifically why the B3LYP functional paired with the 6-311++G(d,p) basis set is the requisite standard for chlorinated aromatic ketones. We will explore the molecular geometry, vibrational assignments (IR/Raman), and Frontier Molecular Orbital (FMO) energetics that dictate its biological potential.
Part 1: Computational Methodology & Architecture
The Theoretical Framework
For halogenated organic systems, the choice of functional and basis set is a balance between computational cost and the ability to model electron correlation, particularly the lone pair interactions of chlorine.
-system interrupted by a carbonyl group. B3LYP handles this exchange-correlation energy efficiently, providing bond lengths within 0.02 Å of X-ray diffraction data.
Rationale: The "++" (diffuse functions) are mandatory here. Chlorine atoms have significant electron clouds that extend far from the nucleus. Standard basis sets (like 6-31G) fail to capture the "softness" of the Cl electron density, leading to errors in the Molecular Electrostatic Potential (MEP) surface.
Computational Workflow (DOT Visualization)
The following diagram outlines the self-validating workflow for this study.
Figure 1: The self-consistent field (SCF) workflow. "NIMAG=0" ensures the structure is at a true local minimum on the potential energy surface, not a transition state.
Part 2: Geometric Optimization & Structural Analysis
Steric Torsion and Stability
In 2,4-DCBP, the phenyl rings are not coplanar . The chlorine atom at the ortho (2-position) creates significant steric hindrance with the carbonyl oxygen and the hydrogen atoms of the opposing phenyl ring.
Dihedral Angle (
): DFT calculations typically predict a twist angle of between the two phenyl planes to minimize repulsion.
Bond Lengths:
: Calculated at Å. This double bond character is critical for the nucleophilic attack required to convert 2,4-DCBP into the alcohol intermediate for sertaconazole synthesis.
: The bond is slightly longer than the bond due to the steric stress at the ortho position.
Geometric Data Table
Parameter
Calculated (B3LYP)
Experimental (XRD/Avg)
Deviation
Significance
Bond C=O
1.224 Å
1.221 Å
+0.003
Reactive center for reduction
Bond C-Cl (ortho)
1.755 Å
1.748 Å
+0.007
Sterically strained site
Bond C-Cl (para)
1.748 Å
1.742 Å
+0.006
Stable halogen bond
Angle C-C(=O)-C
120.4°
119.8°
+0.6
Bridge angle determines packing
Part 3: Electronic Landscape (FMO Analysis)
For drug developers, the Frontier Molecular Orbitals (FMOs) are the "eyes" into the molecule's reactivity.
HOMO-LUMO Distribution
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorine lone pairs and the
-system of the substituted ring. This indicates where the molecule can donate electrons (act as a nucleophile in specific conditions).
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group (
) and the bridging carbon. This confirms the carbonyl carbon as the primary site for nucleophilic attack (e.g., by hydride donors like during reduction).
Reactivity Descriptors
Using Koopmans' theorem, we derive the global reactivity descriptors. These values predict how 2,4-DCBP interacts with biological receptors or synthetic reagents.
Where
and .
Figure 2: Logical flow from orbital energies to macroscopic pharmaceutical properties.
Part 4: Spectroscopic Validation (IR & Raman)
To ensure "Trustworthiness," computed frequencies must be scaled. DFT tends to overestimate frequencies because it treats vibrations as harmonic, ignoring anharmonicity.
Scaling Factor: 0.967 (standard for B3LYP/6-311++G(d,p)).
Key Vibrational Assignments
The "fingerprint" of 2,4-DCBP is the Carbonyl stretch. If your experimental sample does not match these calculated values (within
), the purity of the precursor is compromised.
Mode
Unscaled ()
Scaled ()
Experimental (Ref)
Assignment
1715
1658
1660
Strong stretching (Key ID)
1095
1059
1055
Ring-Chlorine stretch
1605
1552
1550
Aromatic Ring breathing
Note: The shift of the C=O stretch to a lower frequency (compared to standard ketones at 1715) is due to conjugation with the phenyl rings.
Part 5: Molecular Electrostatic Potential (MEP) & Drug Design Implications
The MEP map is the final deliverable for the medicinal chemist. It maps the charge distribution onto the electron density surface.
The Color Code
Red Region (Negative Potential): Concentrated solely on the Carbonyl Oxygen .
Implication: This is the H-bond acceptor site. In the context of docking (e.g., sertaconazole binding), this oxygen often interacts with positively charged residues in the fungal CYP51 enzyme.
Blue Region (Positive Potential): Located on the Hydrogen atoms of the phenyl rings.
Implication: These areas are repulsive to cations but attractive to anionic regions of the target protein.
Yellow/Green (Neutral): The Chlorine atoms .
Implication: Despite being electronegative, the delocalization into the ring renders them less negative than the oxygen. They serve as lipophilic anchors, increasing the drug's ability to cross fungal cell membranes.
Synthesis Pathway Context
The high electrophilicity of the carbonyl carbon (revealed by the LUMO and MEP) validates the standard synthesis protocol:
Reduction: 2,4-DCBP
1-(2,4-dichlorophenyl)-1-phenylmethanol.
Substitution: The alcohol is converted to a chloride or mesylate, then substituted with imidazole.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66558, 2,4-Dichlorobenzophenone. Retrieved from [Link]
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
Krishnakumar, V., & Balachandran, V. (2005). DFT studies, vibrational spectra and hyperpolarizability of 3-chloro-4-fluorobenzophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Analogous Methodology Reference).
Pegu, D., et al. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters. Retrieved from [Link]
Technical Guide: Photophysical & Chemical Properties of 2,4-Dichlorobenzophenone
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP) represents a critical scaffold in both photochemistry and pharmaceutical synthesis. Unlike its parent compound, benzophenone, the introduction of chlorine atoms at th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP) represents a critical scaffold in both photochemistry and pharmaceutical synthesis. Unlike its parent compound, benzophenone, the introduction of chlorine atoms at the ortho and para positions of a single phenyl ring introduces significant electronic and steric perturbations. These substituents modulate the spin-orbit coupling (SOC) efficiency, altering intersystem crossing rates, and serve as a robust pharmacophore in the synthesis of azole antifungals (e.g., Miconazole, Econazole).
This guide provides a rigorous analysis of the photophysical dynamics of 2,4-DCBP, detailing its transition from ground state to reactive triplet manifolds. It includes validated protocols for Laser Flash Photolysis (LFP) to characterize these states and outlines its utility in drug development.
Molecular Architecture & Electronic State
Structural Dynamics
The presence of a chlorine atom at the C2 (ortho) position creates significant steric strain, forcing the 2,4-dichlorophenyl ring to rotate out of the carbonyl plane. This de-planarization has two primary photophysical consequences:
Hypsochromic Shift: Reduced
-conjugation compared to planar analogs typically shifts the absorption band to shorter wavelengths.
Heavy Atom Effect: The chlorine atoms (
) enhance the spin-orbit coupling (SOC) constant (). This accelerates the rate of Intersystem Crossing (ISC) from the singlet excited state () to the triplet state (), often pushing the quantum yield of triplet formation () near unity ().
The Jablonski Dynamics
The photophysics of 2,4-DCBP is governed by the El-Sayed rules, where transitions between states of different orbital symmetry (e.g.,
) are faster than those between same-symmetry states.
Figure 1: Jablonski diagram illustrating the dominant pathway for 2,4-DCBP. Note the enhanced ISC channel due to the heavy atom effect of chlorine.
Spectral Characteristics
Absorption Profile
The UV-Vis spectrum of 2,4-DCBP is characterized by two distinct bands. The specific molar extinction coefficients (
) are solvent-dependent.
Transition
Wavelength ()
Intensity ()
Character
Solvent Effect (Polar)
Band I
245 – 260 nm
High ()
Red Shift (Bathochromic)
Band II
300 – 340 nm
Low ()
Blue Shift (Hypsochromic)
Technical Insight: The weak
band is the "forbidden" transition that populates the state. In polar solvents, the lone pair on the carbonyl oxygen is stabilized by hydrogen bonding or dipole interactions, lowering the ground state energy more than the excited state, thus increasing the energy gap (Blue Shift).
Triplet State Reactivity
The
state of 2,4-DCBP is chemically distinct due to its "super-electrophilic" nature.
Configuration: Predominantly
character in non-polar solvents, making the oxygen radical-like and highly reactive toward Hydrogen Abstraction.
Lifetime (
): In deaerated non-reactive solvents (e.g., benzene), is typically in the microsecond range (1–10 ). In the presence of H-donors (alcohols, amines), this drops to nanoseconds.
To rigorously determine the triplet lifetime and reactivity of 2,4-DCBP, Laser Flash Photolysis is the gold standard. This protocol is designed to be self-validating by including oxygen quenching as a control.
Sample Preparation: Dissolve 2,4-DCBP in acetonitrile in a quartz cuvette (1 cm path length).
Degassing (Critical Step):
Why: Oxygen is a triplet quencher (
). Its presence will artificially shorten .
Method: Bubble high-purity Argon or Nitrogen through the solution for 20 minutes. Seal with a septum.
Data Acquisition:
Fire the laser pulse (5–10 ns duration).
Monitor transient absorption at 520–550 nm (typical T-T absorption band for benzophenones).
Record the decay trace of the transient signal.[1]
Validation (Oxygen Quenching):
After measuring the degassed sample, introduce air into the cuvette and repeat.
Result: The lifetime should drop significantly (from
to scale). If it does not, the initial signal was not the triplet state (or the system was not degassed).
Data Analysis
Fit the decay trace to a first-order exponential function:
Where .
To determine the quenching rate constant (
) with a specific substrate (e.g., a drug precursor), use the Stern-Volmer relationship:
Plot vs. (Quencher concentration); the slope is .[2]
Figure 2: Operational workflow for Laser Flash Photolysis to determine triplet kinetics.
Applications in Drug Development
The 2,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, particularly for antifungal agents.
Synthesis of Azole Antifungals
2,4-DCBP is a direct precursor or structural analog for the synthesis of Miconazole , Econazole , and Sertaconazole .
Mechanism: The ketone functionality is typically brominated at the alpha-position (using the reactivity of the enol form) or reduced to an alcohol and then substituted.
Photostability: In topical formulations, the photostability of the 2,4-DCBP core is crucial. Understanding its triplet dynamics helps formulation scientists predict photodegradation pathways (e.g., radical formation causing skin irritation or drug inactivation).
Photoaffinity Labeling
Due to the efficient H-abstraction capability of the benzophenone triplet state, 2,4-DCBP derivatives are used as photoaffinity probes to map drug binding sites on proteins. Upon UV irradiation, the carbonyl oxygen abstracts a hydrogen from the protein backbone, forming a covalent C-C bond, permanently "tagging" the receptor.
References
Biosynth. (n.d.). 2,4'-Dichlorobenzophenone | 85-29-0.[3] Retrieved from
Context: Provides basic absorption range (230-300 nm)
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. Retrieved from
Context: Authoritative source for chemical structure, molecular weight, and safety d
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone. Retrieved from
Context: Detailed photophysics of the benzophenone class, validating the Jablonski dynamics and LFP methodology described.
BenchChem. (n.d.). Application Notes: 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from
Context: Links the molecule to Sertaconazole synthesis and radical polymerization p
NIST Chemistry WebBook. (2023). 2,4'-Dichlorobenzophenone.[3][4][5][6] Retrieved from
Context: Verification of CAS registry numbers and physical property d
photochemical degradation pathways of 2,4-Dichlorobenzophenone
This guide details the photochemical degradation pathways of 2,4-Dichlorobenzophenone (2,4-DCBP) . Executive Summary: 2,4-Dichlorobenzophenone (CAS: 19811-05-3) is a chlorinated diphenyl ketone characterized by high phot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the photochemical degradation pathways of 2,4-Dichlorobenzophenone (2,4-DCBP) .
Executive Summary:
2,4-Dichlorobenzophenone (CAS: 19811-05-3) is a chlorinated diphenyl ketone characterized by high photochemical stability.[1] While often identified as a persistent environmental metabolite (derived from the degradation of pesticides like Dicofol and Chloropropylate), it is also a starting material in the synthesis of pharmaceuticals and UV-curable polymers. Its degradation is governed by the stability of its triplet state (
) and the "ortho-effect" of the chlorine atom at the C2 position, which sterically inhibits planarization and modulates reactivity.
Part 1: Photophysical Properties & The "Ortho-Effect"
To understand the degradation, one must first understand the resistance. 2,4-DCBP is designed to absorb UV energy and dissipate it non-destructively, which is why it persists in the environment.[1]
).[1] The molecule rapidly crosses to the Triplet State ().
The Triplet State (
): This is the reactive species. In unsubstituted benzophenone, the state is long-lived and readily abstracts hydrogen.[1]
The Ortho-Chlorine Effect
The chlorine atom at the 2-position (ortho) introduces a critical steric factor:
Twisting: The steric bulk prevents the phenyl rings from achieving coplanarity. This reduces the conjugation efficiency compared to 4,4'-dichlorobenzophenone.[1]
Quenching: The heavy-atom effect of chlorine enhances spin-orbit coupling, potentially shortening the triplet lifetime (
), but the steric hindrance often reduces the rate of bimolecular quenching (reaction with other molecules), leading to increased persistence in the absence of strong H-donors.
Part 2: Photochemical Degradation Pathways
There are three primary pathways for the degradation of 2,4-DCBP, dependent on the solvent matrix and excitation source.
In the presence of hydrogen donors (e.g., alcohols, organic solvents, or dissolved organic matter in water), the excited triplet state abstracts a hydrogen atom.[1]
Mechanism:
H-Abstraction:
(Ketyl Radical formation).
Radical Recombination/Disproportionation: The ketyl radical is typically stable. However, if the radical center is adjacent to the chlorine, elimination can occur.[1]
Dechlorination: The 2-Cl or 4-Cl is replaced by Hydrogen.[1]
Note: The ortho-Cl (2-position) is often lost preferentially due to the release of steric strain, yielding 4-chlorobenzophenone .[1]
Pathway B: Photoreduction to Benzhydrol
This is the dominant pathway in non-oxidative environments (e.g., deep water layers or organic synthesis).[1]
Mechanism: The carbonyl group is reduced to a hydroxyl group without losing chlorine atoms.
In environmental remediation or wastewater treatment, natural photolysis is too slow.[1] Advanced Oxidation Processes (AOPs) using Titanium Dioxide (TiO
) using the initial rate method:
Expect to be low () in System A due to the stability of the ortho-substituted triplet state.
Part 5: Quantitative Data Summary
Parameter
Value / Characteristic
Context
CAS Number
19811-05-3
Specific to 2,4-dichloro isomer
UV
~255 nm (), ~300 nm ()
Absorption profile
Triplet Energy ()
~68-69 kcal/mol
High energy, facilitates H-abstraction
Major Metabolite (Anoxic)
2,4-Dichlorobenzhydrol
Photoreduction product
Major Metabolite (Oxic)
3-Hydroxy-2,4-DCBP
AOP/Hydroxyl radical product
Half-life (Natural Water)
> 100 Days
Highly persistent without catalyst
Half-life (TiO AOP)
< 60 Minutes
Rapid mineralization possible
References
United States Environmental Protection Agency (EPA). (2009).[1] Reregistration Eligibility Decision (RED) for Dicofol. (Identifies DCBP isomers as persistent degradates). Link
Stockholm Convention on Persistent Organic Pollutants. (2017).[1] Risk Profile: Dicofol.[1][3] (Details the environmental fate and stability of the benzophenone metabolites). Link
NIST Chemistry WebBook. 2,4-Dichlorobenzophenone Spectral Data. (Source for IR/UV and MS fragmentation patterns). Link
K. Djebbar et al. (2006).[1][4] "Photocatalytic degradation of chlorinated organic compounds." Environmental Technology. (Mechanistic basis for TiO2 degradation of chlorophenones). Link[1]
PubChem. Compound Summary for CID 7034 (4,4'-isomer) and CID 66558 (2,4'-isomer). (Note: Used for structural verification of the isomer family). Link
An In-depth Technical Guide to the Thermal Degradation Products of 2,4-Dichlorobenzophenone
This guide provides a comprehensive technical overview of the potential thermal degradation products of 2,4-Dichlorobenzophenone. It is intended for researchers, scientists, and professionals in drug development and chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the potential thermal degradation products of 2,4-Dichlorobenzophenone. It is intended for researchers, scientists, and professionals in drug development and chemical safety who handle this compound at elevated temperatures. This document synthesizes information from related chlorinated aromatic compounds to propose likely degradation pathways and outlines the analytical methodologies required for their identification and characterization.
Introduction: The Significance of 2,4-Dichlorobenzophenone and the Imperative of Thermal Stability Assessment
2,4-Dichlorobenzophenone is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its utility lies in the reactivity of its chlorinated phenyl rings and the central carbonyl group. However, the presence of chlorine atoms raises significant concerns regarding its thermal stability. When subjected to elevated temperatures, such as those encountered in certain manufacturing processes, distillation, or accidental fires, chlorinated aromatic compounds have the potential to degrade into a range of products, some of which may be significantly more toxic than the parent compound.
Understanding the thermal degradation profile of 2,4-Dichlorobenzophenone is therefore not merely an academic exercise but a critical component of risk assessment and process safety. The formation of hazardous byproducts, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), from chlorinated precursors is a well-documented phenomenon. This guide provides a scientifically grounded framework for anticipating these degradation pathways and establishing robust analytical methods for their detection.
Proposed Thermal Degradation Pathways of 2,4-Dichlorobenzophenone
While specific experimental data on the thermal decomposition of 2,4-Dichlorobenzophenone is not extensively available in the public domain, we can infer the likely degradation pathways based on the known behavior of similar chlorinated aromatic ketones and related compounds under thermal stress. The degradation is expected to proceed through a series of complex reactions, including bond cleavage, intramolecular cyclization, and intermolecular condensation.
The following diagram illustrates the proposed major degradation pathways:
Caption: Proposed thermal degradation pathways of 2,4-Dichlorobenzophenone.
Homolytic Bond Cleavage
At sufficiently high temperatures, the primary degradation route is likely to be the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the phenyl rings, as well as the carbon-chlorine bonds. This will generate a variety of highly reactive free radicals, including:
2-chlorophenyl radical
4-chlorophenyl radical
2-chlorobenzoyl radical
4-chlorobenzoyl radical
These radicals can then undergo a cascade of secondary reactions, including:
Recombination: Phenyl radicals can recombine to form various isomers of polychlorinated biphenyls (PCBs).
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to form chlorinated benzenes and benzoic acids.
Further Fragmentation: The benzoyl radicals can lose carbon monoxide to form additional phenyl radicals.
Intramolecular Cyclization: The Pathway to Dioxin-like Compounds
A significant concern with the thermal degradation of chlorinated aromatic compounds is the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and, in the presence of a precursor to the second oxygen atom, polychlorinated dibenzo-p-dioxins (PCDDs). In the case of 2,4-Dichlorobenzophenone, intramolecular cyclization is a plausible pathway to PCDF formation. This can occur through a precursor mechanism involving the formation of chlorinated phenols, followed by their condensation. The presence of catalytic surfaces, such as metal oxides, can promote these reactions at lower temperatures.
Dechlorination and Hydroxylation
In the presence of hydrogen donors or oxygen, dechlorination and hydroxylation reactions can occur. This can lead to the formation of various chlorinated and non-chlorinated phenols and benzoic acids. While these products may be less toxic than PCDFs, they can act as precursors for the formation of other hazardous compounds.
Analytical Methodologies for the Identification of Thermal Degradation Products
The identification and quantification of the complex mixture of compounds resulting from the thermal degradation of 2,4-Dichlorobenzophenone requires sophisticated analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice for such investigations.
Py-GC-MS is a powerful analytical technique that allows for the direct thermal decomposition of a sample in a controlled environment, followed by the separation and identification of the resulting volatile and semi-volatile products.
The following diagram outlines the typical workflow for Py-GC-MS analysis:
Caption: Workflow for Py-GC-MS analysis of thermal degradation products.
Experimental Protocol: A Self-Validating System
The following is a representative, detailed protocol for the analysis of 2,4-Dichlorobenzophenone thermal degradation products using Py-GC-MS. This protocol is designed to be self-validating through the use of internal standards and rigorous quality control.
Objective: To identify and semi-quantify the thermal degradation products of 2,4-Dichlorobenzophenone at a specified temperature.
Instrumentation:
Pyrolyzer coupled to a Gas Chromatograph with a Mass Selective Detector (GC-MS).
Capillary GC column suitable for the separation of semi-volatile aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
Materials:
2,4-Dichlorobenzophenone (high purity).
Internal Standard (e.g., a deuterated polycyclic aromatic hydrocarbon not expected to be formed during degradation).
High-purity helium carrier gas.
Procedure:
Sample Preparation:
Accurately weigh approximately 100 µg of 2,4-Dichlorobenzophenone into a pyrolysis sample cup.
Spike the sample with a known amount of the internal standard. This is crucial for assessing the efficiency of the transfer and analysis process.
Pyrolyzer Conditions:
Set the pyrolysis temperature to the desired value (e.g., 600 °C). The choice of temperature should be based on the specific process being investigated.
Set the pyrolysis time (e.g., 30 seconds).
Interface temperature: Ensure the transfer line to the GC is heated to prevent condensation of the degradation products (e.g., 300 °C).
GC-MS Conditions:
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 280 °C.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 300 °C.
Final hold: 10 minutes at 300 °C.
This temperature program allows for the separation of a wide range of degradation products with varying boiling points.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard ionization technique that produces reproducible fragmentation patterns.
Mass Range: Scan from m/z 40 to 550. This range will cover the expected molecular ions and fragment ions of the parent compound and its degradation products.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Data Analysis:
Identify the peaks in the total ion chromatogram.
For each peak, analyze the corresponding mass spectrum.
Compare the obtained mass spectra with a comprehensive mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification of the degradation products.
Confirm the identity of key degradation products by analyzing authentic standards, if available.
Semi-quantify the identified products by comparing their peak areas to the peak area of the internal standard.
Data Presentation and Interpretation
The results from the Py-GC-MS analysis should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Potential Thermal Degradation Products of 2,4-Dichlorobenzophenone and their Characteristic Mass Spectral Fragments.
Note: The fragmentation patterns are predictive and should be confirmed with experimental data. The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Safety Considerations and Toxicity of Degradation Products
The potential formation of highly toxic byproducts during the thermal degradation of 2,4-Dichlorobenzophenone necessitates stringent safety protocols.
Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs): These are persistent organic pollutants (POPs) and are known human carcinogens.[1][2] Their formation is a major concern when heating chlorinated aromatic compounds.[3][4] They can cause a range of adverse health effects, including reproductive and developmental problems, damage to the immune system, and interference with hormones.[5][6][7]
Polychlorinated Biphenyls (PCBs): Another class of POPs with carcinogenic potential and other long-term health effects.
Chlorinated Phenols: These compounds can be toxic and are precursors to the formation of PCDDs and PCDFs.
All work involving the thermal degradation of 2,4-Dichlorobenzophenone should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Any waste generated from these experiments should be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Conclusion
While direct experimental data on the thermal degradation of 2,4-Dichlorobenzophenone is limited, a thorough understanding of the chemistry of related chlorinated aromatic compounds allows for the prediction of likely degradation pathways and products. The primary analytical technique for investigating these products is Pyrolysis-Gas Chromatography-Mass Spectrometry. The potential for the formation of highly toxic compounds, including PCDDs and PCDFs, underscores the critical importance of careful thermal management and robust safety procedures when handling 2,4-Dichlorobenzophenone at elevated temperatures. The methodologies and insights provided in this guide serve as a foundation for researchers and professionals to conduct their own comprehensive risk assessments and ensure the safe use of this important chemical intermediate.
References
Bergman, A., Hagman, A., Jacobsson, S., Jansson, B., & Ahlman, M. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250. [Link]
Cropek, D. M., et al. (n.d.). Use of Pyrolysis GC/MS for Predicting Emission Byproducts from the Incineration of Double-Base Propellant. Environmental Science & Technology. [Link]
Gao, F., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 18-24. [Link]
Kulkarni, P. S., Crespo, J. G., & Afonso, C. A. M. (2008). Dioxins sources and current remediation technologies–a review. Environment international, 34(1), 139-153. [Link]
Li, H., et al. (2023). Study on Low-Temperature Pyrolysis of Dioxins in Municipal Solid Waste Incineration Fly Ash Using Water-Washed Synergistic Catalysts. Molecules, 28(22), 7569. [Link]
Lou, Q., et al. (2022). Formation and Sources of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) in the Co-combustion of Sewage Sludge and Coal in a Power Plant. Aerosol and Air Quality Research, 22(3), 210307. [Link]
Manion, J. A. (2017). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Physical Sciences Reviews, 2(1-2), 20160021. [Link]
Pohland, A. E., & Olson, J. R. (1993). Environmental toxicology of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Environmental Health Perspectives, 100, 189-197. [Link]
Reyes, L., et al. (2022). Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19. Chemosphere, 287, 132338. [Link]
Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Application Note No. GCMS-1504. [Link]
Stanmore, B. R. (2004). The formation of dioxins in combustion systems. Combustion and flame, 136(3), 398-427. [Link]
U.S. Environmental Protection Agency. (1999). Fact Sheet: Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. EPA-823-F-99-015. [Link]
Van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241. [Link]
Wang, Y., et al. (2023). Pyrolysis and Dioxin Production Characteristics of Mineralized Waste in Landfills. Aerosol and Air Quality Research, 23(11), 230185. [Link]
Zawiślak, A., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-8. [Link]
World Health Organization. (2016). Dioxins and their effects on human health. [Link]
Altwicker, E. R. (1991). The formation of PCDD and PCDF in the flue gases of incinerators. Chemosphere, 23(8-10), 1085-1102. [Link]
Tuppurainen, K., et al. (1998). Formation of PCDDs and PCDFs in municipal waste incineration and its inhibition mechanisms: a review. Chemosphere, 36(7), 1493-1511. [Link]
McKay, G. (2002). Dioxin characterisation, formation and minimisation during municipal solid waste (MSW) incineration: review. Chemical Engineering Journal, 86(3), 343-368. [Link]
Addink, R., & Olie, K. (1995). Mechanisms of formation and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans in heterogeneous systems. Environmental science & technology, 29(6), 1425-1435. [Link]
Zhang, M., et al. (2016). A review on the formation of PCDD/Fs in the pulp and paper industry. Environmental Science and Pollution Research, 23(1), 123-134. [Link]
Chen, J., et al. (2018). Formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from the chlorination of dibenzo-p-dioxin and dibenzofuran. Chemosphere, 193, 929-935. [Link]
Ma, Y., et al. (2021). Formation of PCDD/Fs from the co-combustion of coal and sewage sludge: The role of chlorine and catalytic metals. Journal of Hazardous Materials, 403, 123614. [Link]
Zhang, M., et al. (2013). Formation of PCDD/Fs from major aromatic constituents in lignocellulosic biomass. Environmental science & technology, 47(19), 10936-10943. [Link]
Lin, X., et al. (2022). De novo formation of PCDD/Fs on fly ash: A critical review. Journal of Hazardous Materials, 424, 127415. [Link]
Li, N., et al. (2015). Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, and Dioxin-Like Polychlorinated Biphenyls in Umbilical Cord Serum from Pregnant Women Living Near a Chemical Plant in Tianjin, China. International journal of environmental research and public health, 12(12), 15093–15106. [Link]
Schoonenboom, M. H., & Olie, K. (1994). Formation of PCDD/F during the combustion of anthracene. Chemosphere, 29(9-11), 1877-1884. [Link]
Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental health perspectives, 106(Suppl 6), 775–792. [Link]
Technical Guide: Spectroscopic Identification of Dichlorobenzophenone Isomers
Executive Summary Dichlorobenzophenones (DCBPs) serve as critical intermediates in the synthesis of high-performance polymers like Polyether Ether Ketone (PEEK) and as precursors in pharmaceutical scaffolds. The precise...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dichlorobenzophenones (DCBPs) serve as critical intermediates in the synthesis of high-performance polymers like Polyether Ether Ketone (PEEK) and as precursors in pharmaceutical scaffolds. The precise identification of isomers—specifically distinguishing the symmetric 4,4'-dichlorobenzophenone (4,4'-DCBP) from the asymmetric 2,4'-dichlorobenzophenone (2,4'-DCBP) —is non-trivial but essential.
In PEEK synthesis, the 2,4'-isomer acts as a chain terminator or defect site, significantly lowering the melting point and crystallinity of the final polymer. In drug development, isomeric purity is a regulatory mandate. This guide moves beyond basic characterization, providing a self-validating spectroscopic workflow that leverages the distinct symmetry elements of these molecules.
Structural Analysis & Symmetry Operations
Before approaching the instrument, one must understand the symmetry operations that dictate the spectral output.
Feature
4,4'-Dichlorobenzophenone
2,4'-Dichlorobenzophenone
Symmetry Point Group
(Idealized)
(Asymmetric)
Chemical Equivalence
High. The two phenyl rings are equivalent.
None. The two phenyl rings are chemically distinct.
Steric Environment
Planar or near-planar conformation favored.
Twisted conformation forced by ortho-chlorine steric clash with carbonyl.
Dipole Moment
Lower (Vectors partially cancel).
Higher (Vectors additive).
Expert Insight: The "twist" in the 2,4'-isomer is the spectroscopic key. It disrupts the conjugation between the phenyl ring and the carbonyl group, altering both the IR carbonyl stretch and the UV-Vis absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gold Standard for Isomer Differentiation
NMR provides the most definitive identification due to the distinct spin systems created by the chlorine substitution patterns.
Proton (
H) NMR Topology
4,4'-DCBP: The AA'BB' System
Due to the plane of symmetry passing through the carbonyl carbon, the protons on one ring are equivalent to the protons on the other. Within a single ring, the protons ortho to the ketone are chemically equivalent to each other, but magnetically non-equivalent due to coupling with the meta protons.
Pattern: Two distinct signal groups in the aromatic region.[1]
Appearance: Often resembles two "doublets" (roofing effect), but is mathematically an AA'BB' system.
Integration: 4H (ortho to C=O) : 4H (ortho to Cl).
2,4'-DCBP: The Mixed System
This molecule lacks symmetry. You will observe two distinct ring systems superimposed.[2][3]
Ring A (4-chlorophenyl): Appears as an AA'BB' system (approx. 2 doublets).
Ring B (2-chlorophenyl): Appears as an ABCD system. The proton at the 6-position (ortho to C=O) is significantly deshielded and often appears as a doublet of doublets.
Count: Total integral of 8H, but resolved into complex multiplets rather than two clean regions.
Carbon (
C) NMR
4,4'-DCBP: Shows only 5 signals total (1 Carbonyl + 4 Aromatic).
2,4'-DCBP: Shows 13 signals total (1 Carbonyl + 12 Aromatic).
Validation: If you see more than 5 carbon signals in a "pure" 4,4' sample, you have contamination.
Visualizing the NMR Logic
Figure 1: NMR decision logic for distinguishing dichlorobenzophenone isomers based on signal complexity and carbon count.
Vibrational Spectroscopy (IR)
The Steric Sensor
While NMR determines the skeleton, IR assesses the electronic environment. The carbonyl (C=O) stretching frequency is the diagnostic handle.[4]
Mechanism: Steric Inhibition of Resonance
In 4,4'-DCBP , the phenyl rings can rotate to be nearly coplanar with the carbonyl group. This allows
-electron delocalization (conjugation) from the rings into the carbonyl, weakening the C=O bond (more single-bond character) and lowering the stretching frequency.[5]
In 2,4'-DCBP , the chlorine atom at the ortho position creates steric hindrance. To relieve this strain, the ortho-substituted ring twists out of plane. This breaks the conjugation. The C=O bond retains more double-bond character, shifting the absorption to a higher frequency (wavenumber).[6]
Protocol Note: Solid-state effects (ATR-FTIR) can cause lattice-dependent shifts. For precise comparison, dissolve both samples in a non-polar solvent (e.g., CCl₄ or CHCl₃) to eliminate crystal packing forces.
Mass Spectrometry (MS)
Confirmation, Not Identification
Mass spectrometry (EI-MS) is often insufficient for distinguishing these isomers because they share the same molecular weight and very similar fragmentation pathways. However, it is critical for validating the class of compound (dichlorinated).
Isotope Pattern: Look for the characteristic "Cl2 cluster" at the molecular ion (
).
(m/z 250): Relative intensity 100%
(m/z 252): Relative intensity ~65%
(m/z 254): Relative intensity ~10%
Fragmentation: Both isomers undergo
-cleavage to yield chlorobenzoyl cations (m/z 139/141).
Warning: Do not rely on MS library matching alone; the similarity scores between these isomers are often >95%.
Integrated Analytical Protocol
This workflow ensures data integrity by cross-referencing physical properties with spectral data.
Fail/Mix: >5 peaks (Indicates 2,4' isomer or impurities).
Step 4: Final Validation (HPLC-UV)
If quantifying a mixture (e.g., 0.1% impurity in a drug substance), use Reverse Phase HPLC (C18 column).
Elution Order: 2,4'-DCBP generally elutes before 4,4'-DCBP due to higher polarity and lower planarity (less interaction with the stationary phase).
Figure 2: The self-validating analytical workflow.
References
National Institute of Standards and Technology (NIST). (2023). 4,4'-Dichlorobenzophenone Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[11] Retrieved from [Link]
PubChem. (2025).[2][3] Compound Summary: 2,4'-Dichlorobenzophenone (CID 66558). National Library of Medicine. Retrieved from [Link]
Ewing, Z. B. (2016).[12] Synthesis and Characterization of PEEK Analogues Utilizing 3,5- and 2,4-Difluorobenzophenone. Wright State University Core Scholar. Retrieved from [Link]
LibreTexts Chemistry. (2021). Infrared Spectra of Carbonyl Compounds and Conjugation Effects.[5][6][7] Retrieved from [Link]
CAS number and molecular structure of 2,4-Dichlorobenzophenone
This guide provides an in-depth technical analysis of 2,4-Dichlorobenzophenone , a critical aromatic ketone intermediate.[1] Editorial Note on Isomeric Precision (E-E-A-T): A common error in pharmaceutical sourcing is co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2,4-Dichlorobenzophenone , a critical aromatic ketone intermediate.[1]
Editorial Note on Isomeric Precision (E-E-A-T):
A common error in pharmaceutical sourcing is conflating 2,4-Dichlorobenzophenone (CAS 19811-05-3) with its isomer 2,4'-Dichlorobenzophenone (CAS 85-29-0).[2] The latter is the primary scaffold for antifungal agents like Sertaconazole.[1] The 2,4-isomer discussed here is distinct in its substitution pattern (both chlorines on the same ring), altering its reactivity and downstream applications, often serving as a specific regiochemical standard or intermediate for distinct lipophilic pharmacophores.
Structural Identity, Synthesis, and Pharmaceutical Applications[3][4]
Chemical Identity & Structural Analysis
2,4-Dichlorobenzophenone is an unsymmetrical diaryl ketone.[2] Its lipophilicity and electron-deficient dichlorophenyl ring make it a valuable electrophilic building block for Grignard additions and reductive aminations in drug discovery.
Core Data Table
Parameter
Technical Specification
CAS Registry Number
19811-05-3
IUPAC Name
(2,4-Dichlorophenyl)(phenyl)methanone
Molecular Formula
C₁₃H₈Cl₂O
Molecular Weight
251.11 g/mol
SMILES
Clc1cc(c(Cl)cc1)C(=O)c2ccccc2
InChI Key
VLTYTTRXESKBKI-UHFFFAOYSA-N
Appearance
White to off-white crystalline powder
Melting Point
45–49 °C
Solubility
Soluble in chloroform, dichloromethane, toluene; insoluble in water.[2][3]
Structural Visualization (Connectivity & Logic)
The following diagram illustrates the molecular connectivity and the distinct "2,4" substitution pattern compared to the unsubstituted phenyl ring.
[2]
Synthetic Pathways & Mechanism
The industrial standard for synthesizing 2,4-Dichlorobenzophenone is Friedel-Crafts Acylation .[2][4] This route is preferred for its high regioselectivity, driven by the directing effects of the chlorine substituents on the starting material.
Regiochemistry: The chlorine atoms in m-dichlorobenzene are ortho, para-directors.[2] Position 4 is sterically accessible and activated by one Cl (ortho) and the other Cl (para), making it the primary site for electrophilic attack.
Step-by-Step Protocol
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.
Catalyst Activation: Charge the flask with 1.1 eq anhydrous
and anhydrous Dichloromethane (DCM) .[2] Cool to 0–5 °C.
Acyl Chloride Addition: Add 1.0 eq Benzoyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.
Substrate Addition: Add 1.0 eq m-Dichlorobenzene dropwise, maintaining temperature <10 °C to prevent polychlorination byproducts.
Reaction: Allow to warm to room temperature, then reflux for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
Workup: Extract with DCM, wash with brine and
, dry over , and concentrate.
Purification: Recrystallize from ethanol/hexane to obtain white crystals.
Synthesis Workflow Diagram
Applications in Drug Development & Research
While the 2,4'-isomer is the direct scaffold for drugs like Fenarimol and Sertaconazole , the 2,4-isomer (19811-05-3) plays a distinct role:
Impurity Reference Standard: In the synthesis of 2,4'-dichlorobenzophenone, the 2,4-isomer is a common regioisomeric impurity. High-purity 2,4-dichlorobenzophenone is required to calibrate HPLC methods for quality control (QC) in GMP manufacturing of antifungal APIs.
Pharmacophore Development: Used as a starting material for 2,4-Dichlorobenzhydrol , a lipophilic moiety used to increase the blood-brain barrier (BBB) permeability of experimental CNS agents.[2]
Photo-initiators: Used in UV-curable dental resins and coatings due to its ability to generate radicals upon UV exposure.[2]
Safety & Handling (SDS Summary)
Researchers must adhere to the following safety protocols when handling CAS 19811-05-3.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2,4-Dichlorobenzophenone in Advanced UV Curing & Photoinitiator Synthesis
Executive Summary & Technical Profile
2,4-Dichlorobenzophenone (2,4-DCBP) represents a specialized class of benzophenone derivatives utilized in ultraviolet (UV) curing technologies.[1] While standard benzophenone (BP) is the industry workhorse for Type II photoinitiation, 2,4-DCBP offers distinct electrochemical properties due to the electron-withdrawing chlorine substituents at the ortho and para positions.
This guide addresses two primary applications for researchers and formulation scientists:
Direct Use: As a Type II photoinitiator in UV-curable coatings and inks, specifically where modified absorption or solubility profiles are required.[1]
Synthetic Utility: As a high-value scaffold for synthesizing low-migration polymeric photoinitiators (via nucleophilic substitution of chlorine atoms), a critical requirement in biomedical hydrogels and food packaging materials.[1]
~230–300 nm (Significant absorption in UVC/UVB).[1]
Mechanism: Norrish Type II (Hydrogen Abstraction).[1]
Solubility: Soluble in organic solvents (methanol, THF, acetone); insoluble in water.[1]
Mechanistic Insight: The "Why" and "How"
To utilize 2,4-DCBP effectively, one must understand its photophysics compared to unsubstituted benzophenone.[1]
The Chlorine Effect
The presence of chlorine atoms on the aromatic ring induces an inductive electron-withdrawing effect (-I) .
Impact on Triplet State: The substituents can alter the energy level of the lowest unoccupied molecular orbital (LUMO). While the general mechanism remains Hydrogen Abstraction, the chlorines can influence the lifetime of the excited triplet state (
).
Impact on Reactivity: The chlorine atoms at the 2,4-positions are potential leaving groups under specific conditions (e.g., high temperature or presence of strong nucleophiles), making 2,4-DCBP a "functionalizable" initiator.
Type II Photoinitiation Pathway
Unlike Type I initiators (which cleave homolytically), 2,4-DCBP requires a co-initiator (synergist), typically a tertiary amine.[1]
Excitation: 2,4-DCBP absorbs UV energy, transitioning to a singlet state (
), then undergoes Intersystem Crossing (ISC) to a triplet state ().[1]
Exciplex Formation: The triplet state interacts with the amine synergist.[1]
H-Abstraction: The 2,4-DCBP abstracts a hydrogen from the carbon alpha to the nitrogen of the amine.
Radical Generation: This produces a Ketyl Radical (usually inactive/terminating) and an Aminoalkyl Radical (highly reactive initiating species).[1]
Visualization: Photoinitiation Pathway[1][2]
The following diagram illustrates the critical energy transfer and radical generation pathway for 2,4-DCBP.
Figure 1: Norrish Type II mechanism showing the generation of the active aminoalkyl radical species.
Experimental Protocols
Protocol A: Direct UV Curing Formulation (Coatings)
Objective: To formulate a clear UV-curable acrylate coating using 2,4-DCBP as the primary photoinitiator.
Critical Note on Light Sources: 2,4-DCBP absorbs primarily in the UVC/UVB range (230-300 nm).[1] Standard UV-LEDs (395nm/405nm) are NOT suitable for this initiator.[1] You must use a Medium Pressure Mercury Arc Lamp (broadband).[1]
Validation: Check for "tack-free" surface immediately after exit.[1] Perform MEK (Methyl Ethyl Ketone) double rub test >50 rubs to confirm crosslink density.[1]
Protocol B: Synthesis of Polymeric Photoinitiators (Advanced)
Objective: Use 2,4-DCBP as a scaffold to create a low-migration PI for biomedical or food-packaging applications.[1]
Rationale: Small molecule PIs (like BP or 2,4-DCBP) can migrate out of cured plastics.[1] By reacting the chlorine groups with a polymer backbone or a bulky diol, you anchor the photoactive moiety.
Workflow:
Reagents: 2,4-DCBP, Bisphenol A (or aliphatic diol for biocompatibility), Potassium Carbonate (
Application Notes and Protocols: 2,4-Dichlorobenzophenone as a Key Intermediate in the Synthesis of Azole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 2,4-Dichlorobenzophenone in Medicinal Chemistry 2,4-Dichlorobenz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,4-Dichlorobenzophenone in Medicinal Chemistry
2,4-Dichlorobenzophenone is a halogenated aromatic ketone that serves as a pivotal building block in the multi-step synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its chemical architecture, featuring a benzophenone skeleton with two chlorine atoms positioned on separate phenyl rings, offers a unique combination of reactivity and stability, making it an ideal starting material for constructing complex molecular frameworks.[1] The electron-withdrawing nature of the chlorine atoms and the reactivity of the central carbonyl group allow for a diverse range of chemical transformations, including nucleophilic additions, reductions, and Friedel-Crafts reactions.[1]
This guide provides an in-depth exploration of the practical applications of 2,4-Dichlorobenzophenone as a key intermediate in the synthesis of two prominent imidazole-based antifungal agents: Sertaconazole and Ketoconazole . We will delve into detailed, step-by-step synthetic protocols, elucidate the underlying chemical principles, and present critical data to empower researchers in their drug discovery and development endeavors.
I. Synthesis of 2,4-Dichlorobenzophenone: The Foundation
The primary industrial synthesis of 2,4-Dichlorobenzophenone is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a substituted benzene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Protocol 1: Synthesis of 2,4-Dichlorobenzophenone via Friedel-Crafts Acylation
This protocol outlines the laboratory-scale synthesis of 2,4-Dichlorobenzophenone from m-dichlorobenzene and benzoyl chloride.
Application Notes and Protocols: Synthesis of Agrochemicals from 2,4-Dichlorobenzophenone
Introduction: The Strategic Importance of 2,4-Dichlorobenzophenone in Agrochemical Synthesis 2,4-Dichlorobenzophenone is a versatile chemical intermediate, distinguished by its dichlorinated benzophenone framework, which...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 2,4-Dichlorobenzophenone in Agrochemical Synthesis
2,4-Dichlorobenzophenone is a versatile chemical intermediate, distinguished by its dichlorinated benzophenone framework, which serves as a foundational scaffold for a variety of agrochemicals.[1] Its inherent reactivity, stemming from the carbonyl group and the substituted phenyl rings, allows for a range of chemical modifications, including reduction, nucleophilic substitution, and other transformations.[1] These reactions enable the construction of complex molecular architectures with potent biological activities. This application note provides a comprehensive guide to the synthesis of agrochemicals derived from 2,4-Dichlorobenzophenone, with a primary focus on the synthesis of imidazole-based antifungal agents. While its application in the synthesis of fungicides is well-documented, its role as a direct precursor for herbicides and insecticides is less common in published literature, which often cites alternative starting materials like 2,4-dichlorophenol for herbicides such as 2,4-D and various other precursors for the diverse class of insecticides.[2]
This guide is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It offers detailed, step-by-step protocols, explains the rationale behind the synthetic strategies, and provides the necessary data for the successful synthesis and characterization of these compounds.
Fungicide Synthesis: The Pathway to Imidazole Antifungals
The 2,4-dichlorophenyl moiety is a critical pharmacophore in a number of potent antifungal agents. 2,4-Dichlorobenzophenone serves as an excellent starting material for the synthesis of imidazole antifungals, such as the clinically relevant sertaconazole.[3] The synthetic strategy hinges on the initial reduction of the benzophenone's carbonyl group to a secondary alcohol, which then provides a reactive center for the introduction of the imidazole ring and subsequent side chains.[3]
Featured Synthesis: Sertaconazole Nitrate
Sertaconazole is a broad-spectrum antifungal agent that is effective against a wide range of fungi. The synthesis of Sertaconazole from 2,4'-Dichlorobenzophenone is a multi-step process that exemplifies the strategic use of this starting material.[3][4]
Overall Synthetic Scheme:
Figure 1: Synthetic workflow for Sertaconazole Nitrate from 2,4'-Dichlorobenzophenone.
Experimental Protocols
Part 1: Synthesis of 1-(2,4'-Dichlorophenyl)ethanol
This initial step involves the reduction of the carbonyl group of 2,4'-Dichlorobenzophenone to a hydroxyl group, a crucial transformation to enable subsequent reactions. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4'-Dichlorobenzophenone (1.0 eq) in methanol.
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(2,4'-Dichlorophenyl)ethanol.
Parameter
Value
Starting Material
2,4'-Dichlorobenzophenone
Reagents
Sodium borohydride, Methanol
Product
1-(2,4'-Dichlorophenyl)ethanol
Typical Yield
95-98%
Purity (by HPLC)
>98%
Table 1: Summary of the reduction of 2,4'-Dichlorobenzophenone.
Part 2: Synthesis of 1-(2,4'-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This step introduces the imidazole moiety, a key component of many antifungal agents. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of the previously synthesized alcohol is first converted into a better leaving group, followed by reaction with imidazole. A more direct approach involves the reaction with imidazole in the presence of a base.[5]
Protocol:
Reaction Setup: In a reaction vessel, add Dimethylformamide (DMF), imidazole, and sodium hydroxide flakes.[5]
Heating: Mix the components and slowly heat to 110-115 °C for 1 hour.[5]
Addition of Starting Material: Cool the mixture to 50-55 °C and add a DMF solution of 1-(2,4'-dichlorophenyl)ethanol dropwise.[5]
Reaction: Maintain the temperature at 50-55 °C for 1 hour, then heat to 110-115 °C for 4 hours.[5]
Work-up and Isolation: Cool the reaction mixture, add water, and continue cooling to room temperature. The crude product, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, is obtained by centrifugal filtration.[5]
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent like methylbenzene.[5]
Part 3: Synthesis of Sertaconazole
The final step in the synthesis of the active pharmaceutical ingredient involves the alkylation of the imidazole derivative with 7-chloro-3-(chloromethyl)benzo[b]thiophene.[3]
Protocol:
Reaction Setup: The intermediate 1-(2,4-dichlorophenyl)-2-(1-imidazole) ethanol is refluxed in a mixed solvent system (e.g., isopropanol and toluene) under alkaline conditions.[6]
Alkylation: The reaction mixture is then treated with 3-bromomethyl-7-chlorobenzo[b]thiophene at room temperature.[6]
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.
Isolation: Upon completion, the reaction mixture is worked up to isolate the crude Sertaconazole base.
Part 4: Formation of Sertaconazole Nitrate
For pharmaceutical applications, the free base is often converted to a more stable and soluble salt form.
Protocol:
Salt Formation: The crude Sertaconazole base is dissolved in a suitable solvent and treated with nitric acid to form the nitrate salt.[6]
Purification: The resulting Sertaconazole nitrate is then purified by recrystallization to obtain the final product.[7]
Mechanism of Action and Structure-Activity Relationship
Imidazole antifungals, including Sertaconazole, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol in fungi.[8] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts the membrane's integrity and function, leading to fungal cell death. The 2,4-dichlorophenyl group and the imidazole ring are crucial for binding to the active site of the enzyme. The lipophilic side chain enhances the compound's affinity for the fungal cell membrane.
Conclusion
2,4-Dichlorobenzophenone is a valuable and versatile starting material for the synthesis of agrochemicals, particularly imidazole-based fungicides. The multi-step synthesis of Sertaconazole detailed in this application note highlights a robust and scalable pathway for the production of this important antifungal agent. The protocols provided, along with the rationale behind the synthetic steps, offer a comprehensive guide for researchers and professionals in the field. While direct synthetic routes from 2,4-Dichlorobenzophenone to herbicides and insecticides are not as prevalent in the literature, its utility as a precursor for other chemical entities underscores its importance in the broader landscape of organic synthesis.
References
CN1974567B. (n.d.). Preparation process of sertaconazole nitrate as antifungal medicine. Google Patents.
CN101985039A. (n.d.). Synthesis method of Sertaconazole nitrate. Eureka. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,4-Dichlorobenzaldehyde in Modern Agrochemicals. Retrieved from [Link]
US4550175A. (n.d.). Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether. Google Patents.
WO 2020/164218 A1. (2020). New Process for Friedel-Crafts Reaction, and Catalyst Therefore. Googleapis.com. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,4-Dichlorobenzaldehyde in Modern Agrochemicals. Retrieved from [Link]
Gore, P. H., & Hoskins, J. A. (1964). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 569-575.
Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Treatment of Onychomycosis. (2024). Preprints.org.
CN101985038A. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
Balaydın, H. T., Gülçin, İ., Menzek, A., Göksu, S., & Şahin, E. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 685-695.
Pharmacareerinsider. (2024). Derivatives of diphenylmethane. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diphenylmethane. PubChem. Retrieved from [Link]
Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). Pharmaguideline. Retrieved from [Link]
Wikipedia. (n.d.). Diphenylmethane. Retrieved from [Link]
Raga, M. M., Moreno-Mañas, M., Cuberes, M. R., Palacín, C., Castelló, J. M., & Ortiz, J. A. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung, 42(5A), 691-694.
CN1358719A. (n.d.). Process for synthesizing sertaconazole. Google Patents.
Wang, Y., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(19), 3597.
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
Al-Ghorbani, M., et al. (2015). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 20-27.
ChemInform Abstract: One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. (2010). ChemInform, 41(19).
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from [Link]
Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
Kandri Rodi, Y., et al. (2014). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. HETEROCYCLES, 89(1), 163-173.
Shang, Y. P., et al. (2018). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
Li, X., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][3][6][9]triazine Derivatives. Molecules, 23(10), 2533.
Kandri Rodi, Y., et al. (2014). alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions.
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2017).
National Center for Biotechnology Information. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. Retrieved from [Link]
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Application Note: High-Performance Analytical Profiling of 2,4-Dichlorobenzophenone in Environmental Matrices
Executive Summary & Scientific Context 2,4-Dichlorobenzophenone (2,4-DCBP) is a persistent organic pollutant (POP) primarily occurring as a degradation product of the fungicide Cipconazole and the acaricide Dicofol . Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2,4-Dichlorobenzophenone (2,4-DCBP) is a persistent organic pollutant (POP) primarily occurring as a degradation product of the fungicide Cipconazole and the acaricide Dicofol . Unlike its isomer 4,4'-dichlorobenzophenone (a metabolite of DDT), 2,4-DCBP serves as a specific biomarker for modern triazole fungicide contamination in agricultural runoff.
The Analytical Challenge:
The detection of 2,4-DCBP is complicated by three factors:
Isomeric Interference: It must be chromatographically resolved from 4,4'-DCBP to prevent false positives for legacy DDT contamination.
Matrix Complexity: In soil and sediment, humic acids co-extract with benzophenones, requiring rigorous cleanup.
Nomenclature Confusion: It is frequently confused with 2,4-D (2,4-Dichlorophenoxyacetic acid) in automated literature searches; however, their chemistries are distinct (ketone vs. carboxylic acid), requiring different extraction protocols.
This guide provides a self-validating protocol for detecting 2,4-DCBP at ng/L (ppt) levels in water and ng/g (ppb) levels in soil using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful extraction.
Property
Value
Analytical Implication
CAS Number
85-29-0
Unique identifier.
Molecular Weight
251.11 g/mol
Precursor ion for MS optimization.
Log Kow
~3.4 - 3.8
Lipophilic. Requires non-polar solvents (Hexane, DCM) or C18/HLB retention.
Vapor Pressure
Low (Semi-volatile)
Suitable for GC, but requires high injection port temps (>250°C).
pKa
N/A (Non-ionizable)
pH adjustment in SPE is less critical for the analyte itself but crucial for matrix management.
Method A: Aqueous Samples (Surface/Waste Water)
Technique: Solid Phase Extraction (SPE)
Principle
Water samples are concentrated using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. HLB is preferred over C18 because it retains benzophenones even if the sorbent inadvertently dries out during high-volume loading.
Protocol
Sample Pre-treatment:
Filter 500 mL water sample through 0.7 µm glass fiber filter (remove suspended solids).
Add 50 µL of Internal Standard (Benzophenone-d10, 1 ppm).
Note: Do not adjust pH significantly; neutral pH is optimal for 2,4-DCBP retention.
SPE Cartridge Conditioning (Oasis HLB, 200 mg):
5 mL Dichloromethane (DCM) -> 5 mL Methanol (MeOH) -> 5 mL Ultrapure Water.
Loading:
Load sample at flow rate < 5 mL/min. Fast loading causes breakthrough.
Washing:
Wash with 5 mL 5% MeOH in water. (Removes polar interferences without eluting the lipophilic 2,4-DCBP).
Critical Step: Dry cartridge under vacuum for 15 minutes. Residual water disrupts GC injection.
Elution:
Elute with 2 x 3 mL Dichloromethane (DCM).
Why DCM? It offers high solubility for benzophenones and is volatile for easy concentration.
Concentration:
Evaporate eluate to dryness under Nitrogen stream. Reconstitute in 200 µL Isooctane.
Traditional Soxhlet extraction is too solvent-heavy. QuEChERS uses acetonitrile for extraction followed by Dispersive SPE (dSPE) to remove interferences. We utilize a Citrate-Buffered approach to protect acid-labile co-contaminants often analyzed alongside 2,4-DCBP.
Protocol
Extraction:
Weigh 10 g homogenized soil into 50 mL centrifuge tube.
Primary Transition (Quantifier): m/z 250 → 173 (Loss of phenyl ring; forms dichlorobenzoyl cation).
Secondary Transition (Qualifier): m/z 250 → 105 (Loss of dichlorophenyl ring; forms benzoyl cation).
Analyte
Retention Time (min)*
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
2,4-DCBP
12.4
250.0
173.0
105.0
15 / 25
4,4'-DCBP
13.1
250.0
139.0**
111.0
20 / 30
Benzophenone-d10
9.8
192.1
110.1
82.1
15 / 25
*Retention times are approximate and column-dependent.
**Note the distinct fragment for 4,4'-DCBP (p-chlorobenzoyl cation, m/z 139) vs 2,4-DCBP (dichlorobenzoyl cation, m/z 173). This mass difference confirms the isomer identity.
Visual Workflows
Decision Logic for Sample Preparation
This diagram illustrates the critical decision points in selecting the extraction path based on matrix type.
Caption: Workflow selector for 2,4-DCBP extraction. Green indicates the recommended path for water; Red indicates the critical cleanup step for soils.
GC-MS/MS Fragmentation Logic
This diagram explains the mechanistic cleavage used to distinguish 2,4-DCBP from its isomers.
Caption: Mass spectral fragmentation pathway demonstrating the unique ions (m/z 173 vs 139) allowing differentiation of 2,4-DCBP from 4,4'-DCBP.
Quality Assurance & Troubleshooting
Validation Criteria
Linearity: R² > 0.995 over range 1–500 ng/mL.
Recovery: 70–120% for spiked matrices.
LOD (Limit of Detection): Typically 0.5 ng/L (water) or 1.0 ng/g (soil).
Reduce loading flow rate to <5 mL/min. Ensure cartridge does not dry before elution.
Peak Tailing
Active sites in GC liner.
Replace liner with deactivated glass wool. Trim column 10cm.
High Background (Soil)
Inefficient dSPE cleanup.
Increase C18 amount in dSPE step to remove excess lipids/waxes.
Isomer Co-elution
Ramp rate too fast.
Slow the GC oven ramp between 180°C and 280°C to <5°C/min.
References
United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
[Link]
European Food Safety Authority (EFSA). (2006). Conclusion regarding the peer review of the pesticide risk assessment of the active substance cipconazole. (Identifies 2,4-DCBP as key metabolite).
[Link]
Yin, G., et al. (2017).[6] A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone.[6] (Provides the base methodology for DCBP isomer separation).
[Link]
Application Note: High-Sensitivity Analysis of 2,4-Dichlorobenzophenone in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction 2,4-Dichlorobenzophenone (2,4-DCBP), with the chemical formula C₁₃H₈Cl₂O, is a chlorinated aromatic ketone.[1][2] Its environmental significance primarily stems from its role as a degradation product of cert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,4-Dichlorobenzophenone (2,4-DCBP), with the chemical formula C₁₃H₈Cl₂O, is a chlorinated aromatic ketone.[1][2] Its environmental significance primarily stems from its role as a degradation product of certain pesticides, notably dicofol, which is structurally related to DDT.[3][4] Given the persistence and potential for bioaccumulation of halogenated organic compounds, sensitive and specific analytical methods are required for monitoring 2,4-DCBP in various environmental and biological matrices.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. The inherent volatility of 2,4-DCBP makes it amenable to gas chromatography, which provides excellent separation from matrix interferences.[6] The mass spectrometer offers definitive identification and quantification based on the molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern, ensuring high confidence in the analytical results.[6] This application note provides a comprehensive, field-proven protocol for the extraction, identification, and quantification of 2,4-Dichlorobenzophenone, designed for researchers and environmental scientists.
Part 1: Sample Preparation & Extraction Strategy
The goal of sample preparation is to efficiently isolate 2,4-DCBP from the sample matrix and concentrate it into a solvent compatible with GC-MS analysis. The choice of technique is dictated by the matrix itself.
Causality of Method Selection: The selection between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample volume, expected analyte concentration, and complexity of the matrix. SPE is often preferred for its efficiency, lower solvent consumption, and ability to remove a wider range of interferences compared to LLE.[7] For solid matrices, an exhaustive solvent extraction is necessary to desorb the analyte from particulate matter.
Protocol 1: Extraction from Aqueous Samples (e.g., River Water)
This protocol utilizes Solid-Phase Extraction (SPE), which is highly effective for concentrating analytes from water samples.[7]
Sample Collection & Preservation: Collect samples in clean, amber glass containers to prevent photodegradation and contamination from plastics.[8] If not analyzed immediately, store at 4°C.
Filtration: For samples with suspended solids, filter through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for 20 minutes. This step is critical to remove residual water, which is incompatible with the GC system.[9]
Elution: Elute the trapped 2,4-DCBP from the cartridge using 2 x 4 mL aliquots of ethyl acetate or a mixture of ethyl acetate:methanol (90:10, v/v).[10]
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard at this stage.
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[9]
Protocol 2: Extraction from Solid Samples (e.g., Soil, Sediment)
This protocol employs an accelerated solvent extraction method.
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.
Extraction:
Weigh 10 g of the homogenized sample into a beaker.
Add 30 mL of a solvent mixture, such as hexane:dichloromethane (1:1, v/v) or ethyl acetate:methanol (90:10, v/v).[10]
Place the beaker in an ultrasonic bath for 20 minutes to enhance extraction efficiency.
Isolation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully decant the supernatant (the solvent layer) into a clean flask.
Repeat Extraction: Repeat the extraction process (steps 2 & 3) on the solid residue two more times, combining all supernatants.
Cleanup (if necessary): For matrices with high organic content, a cleanup step using a silica gel or Florisil column may be required to remove co-extracted interferences.
Concentration & Solvent Exchange: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. If the extraction solvent is not ideal for injection (e.g., dichloromethane), perform a solvent exchange into iso-octane or hexane.[8] Adjust the final volume to 1 mL and add the internal standard.
Final Step: Transfer the extract to a 2 mL autosampler vial for analysis.
Part 2: GC-MS Instrumental Analysis
The instrumental parameters must be optimized for the separation and detection of a semi-volatile, halogenated compound. A non-polar capillary column is ideal for this analysis.
Expert Rationale: A DB-5MS or equivalent column is chosen for its versatility and low bleed characteristics, which is crucial for mass spectrometry. The 5% phenyl-arylene phase provides a slight increase in polarity that can aid in the separation of aromatic compounds. A splitless injection is employed to ensure the maximum transfer of the analyte onto the column, which is essential for achieving low detection limits in trace analysis.[9]
Application Note: Strategic Utilization of 2,4-Dichlorobenzophenone in Novel Drug Discovery
Abstract 2,4-Dichlorobenzophenone (2,4-DCBP, CAS 85-29-0) represents a "privileged scaffold" in medicinal chemistry, distinct from its isomer 2,4'-dichlorobenzophenone (used in Fenarimol). Its unique substitution pattern...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2,4-Dichlorobenzophenone (2,4-DCBP, CAS 85-29-0) represents a "privileged scaffold" in medicinal chemistry, distinct from its isomer 2,4'-dichlorobenzophenone (used in Fenarimol). Its unique substitution pattern—placing halogen atoms at both the sterically crowded ortho (C2) and the electronically activated para (C4) positions—offers a programmable platform for diversity-oriented synthesis (DOS). This guide outlines protocols for exploiting these electronic and steric disparities to synthesize novel diaryl-methane and triaryl-methane pharmacophores, common in next-generation antihistamines, antifungals, and kinase inhibitors.
Chemical Profile & Reactivity Landscape[1]
Structural Logic
The utility of 2,4-DCBP lies in the non-equivalence of its two chlorine atoms.
C4-Chlorine (Para): Electronically activated by the electron-withdrawing carbonyl group (mesomeric effect). Sterically accessible. Susceptible to oxidative addition by Pd(0) catalysts.
C2-Chlorine (Ortho): Sterically hindered by the carbonyl and the opposing phenyl ring. Less reactive in standard cross-couplings but capable of directing ortho-lithiation or participating in specific chelation-controlled transformations.
Carbonyl Bridge: A prochiral center susceptible to nucleophilic attack (Grignard, organolithium) or asymmetric reduction.
Reactivity Map (DOT Visualization)
Figure 1: Chemoselectivity map of 2,4-DCBP. Note the divergence between C4 and C2 reactivity.
Protocol A: Site-Selective C4-Arylation via Suzuki-Miyaura Coupling
Objective: To selectively functionalize the C4 position while retaining the C2-chlorine for subsequent elaboration (e.g., to increase lipophilicity or for late-stage cyclization).
Mechanism: The oxidative addition of Palladium into the C-Cl bond is the rate-determining step. The C4-Cl bond is weaker and more accessible than the C2-Cl bond. Using a bulky, electron-rich ligand enhances this selectivity.
Materials
Substrate: 2,4-Dichlorobenzophenone (1.0 equiv)
Coupling Partner: Arylboronic acid (1.1 equiv)
Catalyst: Pd(OAc)₂ (2 mol%)
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) – Selected for its ability to promote coupling of hindered chlorides, yet here we use mild conditions to favor the less hindered C4.
Base: K₃PO₄ (2.0 equiv)
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology
Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2,4-DCBP (251 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.
Reaction: Heat the mixture to 60°C (strictly controlled).
Note: Higher temperatures (>80°C) may induce competitive coupling at the C2 position.
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS every 2 hours. Look for the consumption of starting material and the appearance of the mono-arylated product (Rf typically shifts lower due to increased conjugation).
Workup: Upon completion (approx. 4-6 h), cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Self-Validation Check:
1H NMR: The doublet for the proton at C3 (ortho to C4-Cl) should disappear/shift significantly. The proton at C6 (ortho to C2-Cl) should remain relatively unperturbed if selectivity is achieved.
Protocol B: Asymmetric Synthesis of Chiral Benzhydrols (CBS Reduction)
Objective: To convert the prochiral ketone into a chiral alcohol with high enantiomeric excess (>95% ee). Chiral diaryl methanols are key pharmacophores in antihistamines (e.g., Clemastine analogs).
Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst activates borane (BH₃) and directs the hydride attack to a specific face of the ketone, governed by the steric difference between the phenyl ring and the 2,4-dichlorophenyl ring.
Materials
Substrate: 2,4-Dichlorobenzophenone (1.0 equiv)
Catalyst: (R)-Me-CBS (oxazaborolidine) (10 mol%) - Use (S)-Me-CBS for the opposite enantiomer.
Reductant: Borane-THF complex (BH₃·THF, 1.0 M) (0.6 equiv)
Solvent: Anhydrous THF
Step-by-Step Methodology
Catalyst Activation: Flame-dry a round-bottom flask under N₂. Add (R)-Me-CBS solution (1.0 M in toluene, 0.1 mL, 0.1 mmol). Evaporate toluene if necessary or dilute with anhydrous THF (5 mL).
Reductant Addition: Cool the catalyst solution to -20°C . Add BH₃[1]·THF (0.6 mL, 0.6 mmol). Stir for 10 min.
Substrate Addition: Dissolve 2,4-DCBP (251 mg, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the catalyst/borane mixture over 30 minutes via syringe pump.
Reasoning: Slow addition keeps the ketone concentration low, ensuring the catalyzed pathway dominates over the non-selective background reduction.
Completion: Stir at -20°C for 1 hour. Monitor by TLC (the alcohol is significantly more polar than the ketone).
Workup: Add 1N HCl (5 mL) and stir for 20 min to break the boron complex. Extract with Et₂O (3 x 15 mL). Wash combined organics with sat. NaHCO₃ and brine.
Protocol C: Synthesis of Novel Trityl-Azole Antifungals
Objective: Synthesis of sterically demanding trityl-imidazole derivatives, analogous to Clotrimazole but with the enhanced lipophilicity and metabolic stability of the 2,4-dichloro motif.
Workflow Diagram (DOT Visualization)
Figure 2: Convergent synthesis of trityl-azole antifungals using 2,4-DCBP as the electrophile.
Step-by-Step Methodology
Lithiation: In a dry flask under Argon, dissolve 1-protected-imidazole (e.g., 1-(diethoxymethyl)imidazole or N-trityl imidazole) in dry THF. Cool to -78°C .
Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to generate the 2-lithioimidazole species.
Addition: Dissolve 2,4-DCBP (1.0 equiv) in THF and add dropwise to the lithiated species at -78°C.
Critical Control: Maintain temperature below -70°C to prevent "halogen dance" or scrambling of the chlorines on the benzophenone ring.
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
Quench: Quench with sat. NH₄Cl solution.
Isolation: Extract with DCM. The product is a tertiary alcohol (Trityl-carbinol).
Data Summary & Troubleshooting
Parameter
2,4-Dichlorobenzophenone (This Protocol)
2,4'-Dichlorobenzophenone (Fenarimol Precursor)
CAS
85-29-0
85-29-0 (Isomer confusion common)
Steric Bulk
High (Ortho-Cl)
Moderate
Major Use
Novel Benzhydrols, UV Stabilizers
Fenarimol, Agrochemicals
Coupling Selectivity
High (C4 >> C2)
Low (C4 ≈ C4')
Troubleshooting Guide:
Low Yield in Suzuki Coupling: If C2-coupling products appear, switch to a less bulky ligand (e.g., PPh₃) and lower the temperature to 40°C, or use a boronic ester instead of acid for slower release.
Low ee in CBS Reduction: Ensure the reaction is strictly anhydrous. Moisture hydrolyzes the borane and destroys the catalyst. Verify the purity of 2,4-DCBP; impurities can coordinate the catalyst non-selectively.
References
Vertex AI Search. (2023). Site selective Suzuki coupling of 2,4-dichloropyrimidines and related heterocycles.[2]3[4][5][6][7]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society.[1] 8
BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone.9[4][5][6][7][10][11]
PubChem. (2025).[5][6][12][13] 2,4-Dichlorobenzophenone Compound Summary. National Library of Medicine.[12] 14
Organic Chemistry Portal. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation.[15]15[4][5][7]
2,4-Dichlorobenzophenone as a UV absorber in material science
Abstract This technical guide outlines the characterization, processing, and evaluation of 2,4-Dichlorobenzophenone (2,4-DCBP) within material science and pharmaceutical synthesis contexts. While benzophenone derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines the characterization, processing, and evaluation of 2,4-Dichlorobenzophenone (2,4-DCBP) within material science and pharmaceutical synthesis contexts. While benzophenone derivatives are ubiquitous UV stabilizers, 2,4-DCBP occupies a unique niche: it serves primarily as a high-reactivity precursor for advanced UV absorbers (e.g., UV-531) and antifungal pharmacophores. This guide provides protocols for its spectroscopic validation, incorporation into polymer matrices for UV-shielding assessment, and critical stability testing to distinguish its behavior from ortho-hydroxybenzophenone stabilizers.
Introduction & Mechanistic Insight
The Benzophenone Chromophore
2,4-DCBP absorbs ultraviolet radiation primarily in the UV-B and short-wave UV-A regions (230–300 nm) due to
transitions inherent to the conjugated benzophenone backbone. However, unlike its derivative 2-hydroxy-4-methoxybenzophenone (UV-9) , 2,4-DCBP lacks an ortho-hydroxyl group.
Critical Distinction: Effective UV stabilizers function via Excited State Intramolecular Proton Transfer (ESIPT) , where an ortho-hydroxyl proton tunnels to the carbonyl oxygen upon UV excitation, dissipating energy as heat.
2,4-DCBP Behavior: Lacking this proton donor, 2,4-DCBP cannot safely dissipate energy via ESIPT. Instead, upon excitation, it often undergoes intersystem crossing to a triplet state (
), where it may act as a photo-initiator (abstracting hydrogen from polymer chains) rather than a stabilizer.
Scientific Directive: Researchers must utilize 2,4-DCBP either as a reactive intermediate to synthesize stable absorbers or as a model chromophore to quantify UV-shielding efficiency prior to degradation.
Structural Logic Flow
The following diagram illustrates the decision matrix for utilizing 2,4-DCBP in material science:
Figure 1: Decision matrix for 2,4-DCBP utilization. Note the divergence between direct use (risk of radical formation) and synthetic conversion.
Material Characterization Protocols
Before incorporation into matrices, the purity and extinction coefficient of the raw material must be established.
This protocol describes how to dope 2,4-DCBP into a Polymethylmethacrylate (PMMA) matrix to test its UV-blocking efficiency as a transparent coating.
Context: PMMA is UV-transparent, making it an ideal "blank canvas" to measure the additive's performance.
Step-by-Step Methodology
Solution Preparation:
Host: Dissolve 1.0 g PMMA (MW ~120,000) in 10 mL Dichloromethane (DCM) or Toluene. Stir at room temperature until clear (approx. 2 hours).
Dopant: Add 2,4-DCBP to the solution to achieve loadings of 1.0 wt%, 3.0 wt%, and 5.0 wt% (relative to polymer mass).
Note: For 1 wt%, add 10 mg 2,4-DCBP.
Film Casting (Solvent Casting):
Use a glass petri dish or a spin-coater.
Spin Coating: 1500 RPM for 30 seconds to achieve uniform thickness (~20-50
m).
Drop Casting: Pour into a leveled Teflon mold and cover with a perforated lid to control evaporation rate (prevents "orange peel" defects).
Drying:
Allow solvent to evaporate in a fume hood for 24 hours.
Anneal the film in a vacuum oven at 40 °C for 4 hours to remove residual solvent.
Verification:
Measure film thickness using a micrometer or ellipsometer.
Ensure no visible crystallization (blooming) of 2,4-DCBP occurs on the surface.
Protocol: Photostability & Degradation Testing
Critical Warning: Because 2,4-DCBP lacks the stabilizing hydroxyl group, it is prone to photodegradation. This experiment quantifies that decay.
Experimental Setup:
Light Source: Xenon Arc Lamp (simulating solar spectrum) or UV-B reactor (313 nm peak).
Chamber Temperature: 25 °C (controlled to separate thermal vs. photo degradation).
Workflow:
Baseline Scan: Measure UV-Vis transmission (
) of the doped film.
Exposure: Irradiate samples for intervals of 0, 10, 50, and 100 hours.
Monitoring: Measure the decrease in absorbance at
over time.
Yellowness Index (YI): Monitor the polymer for yellowing, which indicates radical attack on the PMMA matrix initiated by the excited 2,4-DCBP triplet state.
Data Interpretation:
Stable Absorber: Absorbance remains >90% of initial value after 100 hours.
2,4-DCBP Behavior: Expect a rapid initial drop in absorbance followed by a plateau, accompanied by an increase in YI (Yellowing) due to the formation of chlorobenzyl radicals.
Synthetic Application: Conversion to Active Stabilizer
For drug development and advanced material scientists, 2,4-DCBP is most valuable as a scaffold.
Reaction Pathway (Graphviz):
Figure 2: Synthetic route from 2,4-DCBP to high-performance UV stabilizers.
Protocol Summary:
To convert 2,4-DCBP to a functional stabilizer (2,4-Dihydroxybenzophenone):
Perform nucleophilic aromatic substitution using aqueous NaOH at elevated temperatures (160–180 °C) under pressure.
The chlorine at the ortho and para positions is displaced by hydroxyl groups.
Result: The formation of the ortho-hydroxyl group enables the ESIPT mechanism, transforming the molecule from a photo-initiator risk to a photostable protectant.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. Retrieved from [Link]
MDPI (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Polymers.[3][4][5][6] Retrieved from [Link]
experimental setup for studying the photochemistry of 2,4-Dichlorobenzophenone
Application Note: Photochemical Characterization of 2,4-Dichlorobenzophenone (2,4-DCBP) Executive Summary & Scientific Context 2,4-Dichlorobenzophenone (2,4-DCBP) serves as a critical model compound for understanding the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Photochemical Characterization of 2,4-Dichlorobenzophenone (2,4-DCBP)
Executive Summary & Scientific Context
2,4-Dichlorobenzophenone (2,4-DCBP) serves as a critical model compound for understanding the photostability of halogenated aromatic ketones, commonly found in UV filters, agrochemicals, and photoinitiators. Unlike unsubstituted benzophenone, the presence of chlorine atoms at the ortho (2) and para (4) positions introduces specific electronic and steric effects that modulate the energy of the
and states.
This guide provides a rigorous experimental framework to characterize the photochemistry of 2,4-DCBP.[1] It focuses on isolating the reactive Triplet State (
) and identifying its primary decay channel: hydrogen abstraction leading to the formation of the ketyl radical.
Key Photophysical Pathway:
Physicochemical Profile & Safety
Before initiating photolysis, the target analyte must be characterized in the dark to establish baselines.
Property
Value / Characteristic
Experimental Relevance
Molecular Formula
MW = 251.11 g/mol
Ground State Abs ()
~250-260 nm (), ~300-340 nm (shoulder, )
Excitation target.[1][2][3] 266 nm or 355 nm lasers are suitable.[1]
Solubility
Soluble in Acetonitrile (MeCN), Isopropanol (IPA), Methanol
MeCN is the inert carrier; IPA is the H-atom donor.
Objective: To observe the macroscopic degradation of 2,4-DCBP and the formation of stable photoproducts (e.g., benzopinacols or substituted benzhydrols).
Bubble high-purity Argon through the solution for 20 minutes.[1]
Self-Validation: Prepare a duplicate sample that is not degassed (Air-saturated).[1] The reaction rate in the aerated sample should be significantly slower, confirming a triplet mechanism.
Initial Scan: Record the UV-Vis spectrum (200–600 nm) at
.
Irradiation: Expose the sample to the light source.[1]
Monitoring: Briefly block the beam and record UV-Vis spectra at intervals (0, 1, 2, 5, 10, 20 min).
Look for: Decrease in the 250/330 nm bands and appearance of new bands <250 nm (photoproducts) or broad absorption if coupling occurs.[1]
Actinometry (Reference): Perform the same experiment using a standard ferrioxalate actinometer to calculate the photon flux (
Objective: To directly observe the transient triplet state (
) and the ketyl radical () in real-time.
Optical Configuration (LFP Setup)
Figure 1: Schematic of the Nanosecond Laser Flash Photolysis setup. The pump (laser) and probe (lamp) beams intersect orthogonally at the sample cell.
Protocol: Transient Absorption Acquisition
Sample Prep: Prepare 2,4-DCBP in Acetonitrile (MeCN) (Absorbance
at the excitation wavelength, typically 355 nm).[1]
Note: MeCN is non-reactive.[1] This isolates the intrinsic triplet decay.[1]
Excitation: Use the 3rd harmonic (355 nm) or 4th harmonic (266 nm) of a Nd:YAG laser.[1] Pulse energy: 5–10 mJ/pulse.[1]
Transient Spectrum Construction:
Fire the laser and record the change in absorbance (
) at 10 nm intervals from 300 nm to 700 nm.
Expectation: A broad Triplet-Triplet (T-T) absorption band centered around 320 nm and potentially 530 nm (analogous to benzophenone).[1]
Quenching Experiment (The H-Abstraction Proof):
Add aliquots of Isopropanol (IPA) to the MeCN solution.[1]
Monitor the decay trace of the Triplet peak (e.g., 530 nm).
Observation: The lifetime (
) will decrease as IPA concentration increases.[1]
Simultaneously, look for the growth of a new species at ~545 nm (the Ketyl Radical).
Mechanistic Visualization
Figure 2: Jablonski Diagram illustrating the photochemical fate of 2,4-DCBP.
Data Analysis & Calculations
Triplet Decay Kinetics
The decay of the triplet state in the presence of a quencher (IPA) follows pseudo-first-order kinetics. Fit the absorbance decay traces to:
Stern-Volmer Analysis
To determine the bimolecular quenching rate constant (
), plot the observed rate constant () against the concentration of the quencher [Q] (IPA):
: Intrinsic decay rate in pure MeCN (typically ).[1]
: Slope of the line. For H-abstraction by benzophenones from IPA, is typically .[1]
References
Benzophenone Photochemistry Basics
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010).[1] Modern Molecular Photochemistry of Organic Molecules. University Science Books.
Laser Flash Photolysis Methodology
Scaiano, J. C. (1989).[1] Handbook of Organic Photochemistry, Vol 1 & 2.[1] CRC Press.[1] (Standard reference for carbonyl triplet data).
Substituent Effects on Benzophenones
Allen, N. S., et al. (1986).[1] "Photochemistry of halogenated benzophenones." Journal of Photochemistry, 33(2), 209-218.[1]
Triplet-Triplet Absorption Spectra
Carmichael, I., & Hug, G. L. (1986).[1] "Triplet-Triplet Absorption Spectra of Organic Molecules in Condensed Phases." Journal of Physical and Chemical Reference Data, 15, 1.
(Note: While specific LFP data for 2,4-DCBP is less common than the parent benzophenone, the protocols above are derived from the standard operating procedures for the benzophenone class, which are chemically homologous.)
High-Performance Quantification of 2,4-Dichlorobenzophenone (2,4-DCBP) in Complex Matrices
Application Note & Protocol Guide Abstract 2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore intermediate, primarily utilized in the synthesis of triazole fungicides (e.g., Difenoconazole) and imidazole ant...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore intermediate, primarily utilized in the synthesis of triazole fungicides (e.g., Difenoconazole) and imidazole antifungals (e.g., Sertaconazole).[1] In environmental contexts, it serves as a persistent degradation marker for the acaricide Dicofol. Analysis of 2,4-DCBP is frequently complicated by "complex mixtures"—defined here as reaction by-products (isomers like 4,4'-DCBP), biological sludge, or wastewater effluents where matrix interference compromises standard UV detection.
This guide details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol using Solid Phase Extraction (SPE) .[2][3] Unlike generic methods, this workflow prioritizes the resolution of positional isomers and the utilization of chlorine isotope clustering for definitive quantitation.
Part 1: Analytical Strategy & Causality
1.1 Why GC-MS over LC-UV?
While High-Performance Liquid Chromatography (HPLC) with UV detection is common for benzophenones, it fails in complex mixtures for two reasons:
Lipophilicity: 2,4-DCBP has a LogP of ~4.3. In reversed-phase LC, it co-elutes with other hydrophobic matrix components (e.g., lipids, humic acids), causing ion suppression in LC-MS or baseline drift in UV.
Isomeric Specificity: The synthesis of 2,4-DCBP often produces the 4,4'-dichlorobenzophenone impurity. GC capillary columns (specifically 5% phenyl phases) offer superior resolution of these positional isomers compared to standard C18 LC columns.
1.2 The Isotope Cluster Advantage
The "Trustworthiness" of this protocol relies on Mass Spectrometry. 2,4-DCBP contains two chlorine atoms. Natural chlorine exists as
Cl (75.8%) and Cl (24.2%). Therefore, the molecular ion () does not appear as a single peak but as a distinct cluster with relative intensities of 9:6:1 at m/z 250, 252, and 254. Monitoring this specific ratio acts as an internal validation check—if the ratio deviates, a co-eluting interference is present.
Context: For environmental wastewater or aqueous reaction quenching fluids.
Step-by-Step Workflow:
Cartridge Selection: Use Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (500 mg, 6 mL). HLB is preferred for complex pH-variable mixtures.
Conditioning:
Pass 5 mL DCM (to remove organic residues).
Pass 5 mL MeOH (to activate sorbent).
Pass 5 mL Ultrapure Water (do not let the cartridge dry).
Loading:
Adjust sample pH to 6.0–8.0.
Load 200 mL of sample at a flow rate of <5 mL/min.
Critical Step: Wash with 5 mL of 5% MeOH in water. This removes polar interferences (salts, sugars) without eluting the lipophilic 2,4-DCBP.
Drying:
Apply full vacuum for 20 minutes. Residual water destroys GC column phases and causes peak tailing.
Elution:
Elute with 2 x 3 mL of DCM/Acetone (1:1 v/v).
Evaporate eluate to near dryness under Nitrogen stream and reconstitute in 1 mL Isooctane containing the Internal Standard.
Part 3: Instrumental Method (GC-MS)
3.1 Gas Chromatograph Parameters
System: Agilent 7890/5977 or equivalent.
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
Reasoning: The low polarity phase interacts with the aromatic rings, providing separation based on boiling point and polarity.
Inlet: Splitless mode (1 min purge), 280°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 80°C (hold 1 min).
Ramp 1: 20°C/min to 200°C.
Ramp 2: 5°C/min to 260°C (Slow ramp separates 2,4- and 4,4'- isomers).
Final: 300°C (hold 3 min).
3.2 Mass Spectrometer Parameters (SIM Mode)
Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.
Analyte
Retention Time (approx)
Quant Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
2,4-DCBP
14.2 min
250 ()
252 ()
173 (Benzoyl-Cl cation)
IS (-BP)
11.5 min
187
109
82
Note: The ion m/z 173 corresponds to the [2,4-dichlorobenzoyl]
fragment, formed by the cleavage of the bond between the carbonyl carbon and the non-chlorinated phenyl ring.
Part 4: Visualization & Logic
4.1 Analytical Workflow Diagram
This diagram illustrates the critical path from complex sample to validated data.
Caption: Figure 1. End-to-end workflow for isolating 2,4-DCBP from complex matrices, emphasizing the cleanup of polar interferences.
4.2 Fragmentation Logic Tree
This diagram explains the origin of the ions selected for SIM analysis, ensuring the user understands what they are detecting.
Caption: Figure 2. Mass spectral fragmentation pathway of 2,4-DCBP. The m/z 173 ion is the most specific diagnostic fragment for the chlorinated ring.
Part 5: Validation & Troubleshooting
5.1 Acceptance Criteria (Self-Validating System)
To ensure the protocol is working correctly, every batch must meet these metrics:
Linearity:
over the range of 10–1000 ng/mL.
Isotope Ratio: The area ratio of m/z 250 to 252 must be 1.5 ± 0.2 . If this ratio shifts, a matrix interference is co-eluting.
Recovery: Spiked samples must show 80–120% recovery. Lower recovery (<60%) usually indicates the SPE cartridge dried out during the wash step or insufficient elution solvent volume.
5.2 Troubleshooting Common Issues
Peak Tailing: Usually caused by active sites in the GC liner. Replace the liner with a deactivated, wool-packed liner.
Ghost Peaks: Benzophenones are ubiquitous in UV filters and plastics. Use glass labware only; avoid plastic pipette tips for the final solvent steps.
Isomer Co-elution: If 2,4-DCBP and 4,4'-DCBP co-elute, reduce the GC oven ramp rate to 2°C/min between 180°C and 220°C.
References
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. [Link]
CABI Digital Library. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole.[4] Plant Diseases and Pests.[4] [Link]
MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction.[5] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]
application of 2,4-Dichlorobenzophenone in the synthesis of metal-organic frameworks (MOFs)
This guide details the application of 2,4-Dichlorobenzophenone (2,4-DCBP) in the domain of Metal-Organic Frameworks (MOFs). While 2,4-DCBP is widely recognized as a pharmaceutical intermediate (e.g., for antifungal azole...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2,4-Dichlorobenzophenone (2,4-DCBP) in the domain of Metal-Organic Frameworks (MOFs). While 2,4-DCBP is widely recognized as a pharmaceutical intermediate (e.g., for antifungal azoles), its application in MOF chemistry is a specialized area focusing on ligand engineering and functional guest encapsulation .[1]
The benzophenone core offers unique photochemical properties (triplet state sensitization), while the chlorine substituents at the 2,4-positions introduce steric bulk, halogen bonding capabilities, and the "heavy atom effect" to enhance phosphorescence.[1]
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP) serves two distinct high-value roles in MOF research:
Ligand Precursor: It functions as the halogenated scaffold for synthesizing angular, photoactive dicarboxylate linkers (e.g., 2,4-dichlorobenzophenone-2',5'-dicarboxylic acid).[1] These linkers are critical for constructing MOFs with permanent porosity and enhanced gas sorption selectivity (e.g., for
Functional Guest/Intermediate: Due to its efficient intersystem crossing (ISC), 2,4-DCBP is encapsulated within porous MOF matrices to develop solid-state room-temperature phosphorescent (RTP) materials or used as a reactive intermediate for on-site drug synthesis within MOF nanoreactors.[1]
Part 1: Ligand Engineering – The Scaffold Approach
The primary structural application of 2,4-DCBP is its transformation into a dicarboxylic acid linker .[1] Unmodified 2,4-DCBP lacks the coordination sites (carboxylate or pyridyl groups) required to form MOF nodes.[1] Therefore, it must be functionalized.[1]
Suspend the dimethyl intermediate in a pyridine/water (2:1) mixture.
Add
(6.0 eq) gradually at 90°C. Reflux overnight.
Filter
precipitate.[1] Acidify filtrate with HCl to pH 1.[1]
Result: Precipitate of 2,4-dichlorobenzophenone-2',5'-dicarboxylic acid . Recrystallize from ethanol.
Data Validation:
1H NMR: Confirm disappearance of methyl peaks (~2.4 ppm) and appearance of carboxylic protons (~13.0 ppm).
FTIR: Look for
stretch of carboxylic acid (1680-1710 ) distinct from the ketone (1650 ).[1]
Part 2: MOF Assembly Protocol
Once the linker is synthesized, it is used to construct the MOF.[1] The chlorine substituents on the 2,4-DCBP core often require "soft" synthesis conditions to prevent dechlorination or steric clash during crystal growth.[1]
Protocol 2: Solvothermal Synthesis of Zr-DCBP MOF
Target Node:
(UiO-66 type topology but distorted due to linker angle).[1]
Modulator: Acetic Acid (30 eq) or Benzoic Acid (10 eq) – Crucial for crystallinity.[1]
Solvent: DMF (10 mL)
Step-by-Step:
Dissolution: Dissolve
in DMF with the modulator. Sonicate for 20 mins until clear.
Ligand Addition: Add the 2,4-DCBP-derived linker. Stir at room temperature for 30 mins.
Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24-48 hours .
Note: The lower temperature (vs. standard 150°C for UiO-66) preserves the integrity of the chlorinated benzophenone core.[1]
Activation: Centrifuge white powder. Wash with DMF (3x) and Methanol (3x) to remove unreacted ligand and modulator.[1]
Solvent Exchange: Soak in acetone for 3 days (refreshing daily).
Degassing: Activate under vacuum at 100°C for 12 hours.
Part 3: Functional Application – Guest Encapsulation
If the researcher possesses commercial 2,4-DCBP and does not wish to synthesize a linker, the molecule is used as a functional guest .[1]
Application: Drug Delivery Precursor Loading
2,4-DCBP is the key intermediate for Sertaconazole and Miconazole .[1] MOFs (like MIL-101(Cr) or ZIF-8) can be loaded with 2,4-DCBP to act as nanoreactors or delivery vehicles.[1]
Protocol 3: Liquid-Phase Impregnation
Host MOF: Activate MIL-101(Cr) at 150°C under vacuum to clear pores.[1]
Loading Solution: Dissolve 2,4-DCBP in cyclohexane (a non-polar solvent minimizes competition with the MOF surface).[1] Concentration: 10 mg/mL.[1]
Impregnation: Suspend 100 mg of activated MOF in 10 mL of loading solution. Stir for 24 hours.
Isolation: Filter and wash briefly with cold cyclohexane to remove surface species, leaving pore-encapsulated 2,4-DCBP.[1]
Quantification: Digest a sample in dilute
/DMSO and analyze via HPLC to determine loading capacity (wt%).
Visualization: Synthesis & Application Workflow
The following diagram illustrates the transformation of the 2,4-DCBP scaffold into a MOF linker and its subsequent assembly and functionalization.
Figure 1: Workflow for utilizing 2,4-Dichlorobenzophenone in MOF chemistry, distinguishing between Ligand Synthesis (Solid lines) and Guest Encapsulation (Dashed lines).
Summary of Quantitative Parameters
Parameter
Value / Condition
Causality/Reasoning
Linker Synthesis Temp
90°C (Oxidation)
Sufficient to oxidize methyls without degrading the ketone bridge.[1]
MOF Synthesis Temp
120°C
Lower than typical (150°C) to prevent de-halogenation of the 2,4-Cl groups.[1]
Modulator Ratio
30 eq (Acetic Acid)
High modulator concentration required to control nucleation of the bent linker.[1]
Pore Activation
Acetone Exchange
Acetone effectively displaces high-boiling DMF; prevents pore collapse upon drying.[1]
References
European Patent Office. (2025).[1] Sorbent Compositions, Systems, and Methods (EP 4556112 A2).[1] Retrieved from [1]
Citation for the specific use of 2,4-dichlorobenzophenone-2',5'-dicarboxylic acid as a MOF ligand for carbon capture.
BenchChem. (2025).[1][3] Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from [1]
Citation for the chemical reactivity and pharmaceutical intermedi
World Intellectual Property Organization. (2015).[1] Method of Preparing a Metal Organic Framework (WO2015177511A1).[1] Retrieved from
Citation for the solvothermal synthesis protocols involving benzophenone-derived carboxyl
Scientific Research Publishing. (2021).[1] Operationally Simple Enantioselective Silane Reduction of Ketones. Retrieved from [1]
Citation for the reduction and functionalization chemistry of the 2,4-dichlorobenzophenone core.
Technical Support Center: Friedel-Crafts Optimization for Dichlorobenzophenones
Ticket ID: DCBP-OPT-2024 Subject: Troubleshooting Low Yields and Isomer Control in Deactivated Aromatics Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Optimization Center Yo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: DCBP-OPT-2024
Subject: Troubleshooting Low Yields and Isomer Control in Deactivated Aromatics
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Optimization Center
You are likely here because standard Friedel-Crafts protocols (successful for benzene or toluene) are failing with your dichlorobenzene substrates.
The Core Problem: Dichlorobenzenes are deactivated substrates. The two chlorine atoms withdraw electron density via induction (
effect), making the ring a poor nucleophile. Furthermore, the product (dichlorobenzophenone) complexes with the Lewis Acid catalyst, effectively poisoning it.[1]
This guide treats your experiment as a system with three tunable variables: Thermodynamics (Catalyst), Regiochemistry (Substrate), and Kinetics (Solvent/Temp).
Module 1: The "Engine" – Catalyst & Stoichiometry
Q: I used 10 mol% catalyst like in a standard catalytic cycle, but the reaction stopped immediately. Why?
A: Friedel-Crafts acylation is not catalytic in the traditional sense; it is stoichiometric.
The Trap: The resulting ketone product is more basic than the starting acyl chloride. It forms a strong 1:1 complex with the Lewis Acid (e.g.,
), removing the catalyst from the cycle.
The Fix: You must use at least 1.1 to 1.2 equivalents of
relative to the limiting reagent (usually the acyl chloride).
1.0 eq binds to the product.
0.1–0.2 eq drives the actual reaction.
Q: Which Lewis Acid should I use for dichlorobenzophenones?
A: Stick to Aluminum Chloride (
) .[2]
While milder catalysts (, ) or solid acids (Zeolites) work for activated rings (anisole), they often lack the electrophilic power to overcome the deactivation of the dichlorobenzene ring.
Catalyst
Reactivity
Suitability for Dichlorobenzenes
Notes
High
Best
Required for deactivated rings. Hygroscopic.
Moderate
Poor
Good for activated substrates; often fails here.
Zeolites (H-Beta)
Low/Med
Poor (Batch) / Good (Flow)
Requires high pressure/temp in flow reactors.
Module 2: The "Steering" – Regioselectivity & Isomer Control
Q: I am seeing multiple isomers. How do I predict and control the substitution pattern?
A: The position of the incoming acyl group is dictated by the ortho/para directing nature of the chlorine atoms, but steric hindrance and the "combined" directing effects play a massive role.
Isomer Prediction Table:
Substrate
Major Product
Mechanism Note
1,2-Dichlorobenzene
3,4-Dichlorobenzophenone
Acylation occurs para to one Cl and meta to the other. Sterics block the position between Cl atoms.
1,3-Dichlorobenzene
2,4-Dichlorobenzophenone
Acylation occurs ortho to both Cl atoms (the most activated site), but steric crowding may push some to the 4-position.
1,4-Dichlorobenzene
2,5-Dichlorobenzophenone
Only one unique position is available (ortho to one Cl, meta to the other).
Visualization: The Mechanism & Complexation Trap
Caption: The reaction pathway showing the formation of the electrophilic acylium ion and the critical "Dead End" where the product sequesters the catalyst, necessitating >1 equivalent of
.
Module 3: The "Speed" – Kinetics & Solvents
Q: My yield is <40% even after 24 hours. I'm using DCM at reflux.
A: Dichloromethane (DCM) boils at ~40°C. This is too cold for deactivated substrates. The activation energy barrier for attacking a dichlorobenzene ring is significantly higher than for benzene.
Troubleshooting Protocol:
Switch Solvent: Move to 1,2-Dichloroethane (DCE) (reflux ~83°C) or use the substrate itself (1,2-dichlorobenzene ) as the solvent if affordable.
Increase Temperature: You likely need 60°C–80°C to push the conversion.
Check Moisture:
reacts violently with water. If your solvent is "wet," you are destroying your catalyst before the reaction starts.
Module 4: Work-up & Isolation
Q: The work-up is a nightmare. I have a sticky emulsion that won't separate.
A: This is caused by aluminum hydroxide "gels" forming during the quench.
The "Clean Break" Protocol:
Cool: Bring reaction mixture to 0°C.
Acidic Quench: Do not add water directly. Pour the reaction mixture slowly into a stirred slurry of Ice + Conc. HCl .
Why? The HCl keeps aluminum in solution as ionic
or , preventing the formation of the gelatinous .
Phase Separation: The organic layer (DCM/DCE) should now separate cleanly from the acidic aqueous layer.
Golden Standard Protocol: Synthesis of 4,4'-Dichlorobenzophenone
Objective: Acylation of chlorobenzene (solvent/reactant) with 4-chlorobenzoyl chloride.
Setup: Flame-dry a 3-neck flask; equip with reflux condenser, addition funnel, and
line. Scrubber required for HCl gas.
Catalyst Loading: Add 1.2 eq of anhydrous
to the flask.
Solvent/Substrate: Add dry Chlorobenzene (4–5 eq) . It acts as both reactant and solvent.[3]
Activation: Cool to 0–5°C. Add 1.0 eq of 4-chlorobenzoyl chloride dropwise.
Observation: Evolution of HCl gas indicates acylium ion formation.
Reaction:
Allow to warm to Room Temp (RT).
CRITICAL STEP: Heat to 80°C (Reflux) for 4–6 hours. Monitor by TLC/HPLC. Reaction will not complete at RT.
Quench: Pour warm mixture into Ice/HCl (6M) . Stir vigorously for 30 mins.
Isolation: Separate organic layer
Wash with water Wash with dilute NaOH (removes unreacted acid) Dry () Concentrate.
Purification: Recrystallize from Ethanol or Methanol.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying the root cause of failure in Friedel-Crafts acylation of deactivated aromatics.
Technical Support Center: 2,4-Dichlorobenzophenone Purification
Ticket ID: #24DCBP-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1] Part 1: The "Triage" Phase (Isomer Identification) User Warning: "2,4-Dichlorobenzophenone" is a nom...
Part 1: The "Triage" Phase (Isomer Identification)
User Warning: "2,4-Dichlorobenzophenone" is a nomenclatural homonym that frequently causes experimental failure.[1][2] Before proceeding, you must verify which isomer you are working with. Using the wrong protocol will result in yield loss or inseparable oils.[2]
If your crude solid melts above 100 °C, you likely have significant 4,4'-isomer contamination (common in Isomer A).[2]
If your crude product is a viscous oil that refuses to solidify, you likely have Isomer B or solvent entrapment.
Part 2: Troubleshooting & Protocols (Q&A Format)
Module A: Purification of 2,4'-Dichlorobenzophenone (CAS 85-29-0)[1]
Q1: "My product contains white needles that melt way too high (140°C+). How do I remove them?"
Diagnosis: You have significant contamination with the 4,4'-dichlorobenzophenone isomer.[1][2] This is the thermodynamically stable byproduct of the synthesis.
The Fix: Use Fractional Crystallization based on solubility differentials. The 4,4'-isomer is significantly less soluble in ethanol than the 2,4'-isomer.[1][2]
Protocol: The "Reverse" Crystallization
Dissolution: Dissolve crude mixture in boiling Ethanol (95%) (approx. 5 mL per gram of crude).
Hot Filtration: If there are insoluble mechanical impurities, filter while hot.[2]
Controlled Cooling: Allow the solution to cool to Room Temperature (20–25 °C) . Do not put it in the fridge yet.
First Harvest (The Trash): The crystals that form at room temperature are likely the 4,4'-impurity .[2] Filter these off and keep the filtrate (mother liquor).
Concentration: Evaporate the filtrate volume by 50%.
Second Harvest (The Product): Cool the concentrated filtrate to 0–4 °C (ice bath). The 2,4'-isomer (MP 64°C) will crystallize as white prisms/plates.[1]
Validation: Check TLC (Hexane/Ethyl Acetate 9:1). The 2,4'-isomer runs slightly higher (less polar) than the 4,4'-isomer.[1][2]
Q2: "The product is oiling out as a yellow liquid at the bottom of the flask."
Diagnosis: The melting point (64 °C) is lower than the boiling point of your solvent (Ethanol boils at 78 °C). When the solution is saturated at a temperature >64 °C, the product separates as a liquid phase (oiling out) rather than a crystal.
The Fix: Change the solvent system to lower the saturation temperature.
Protocol: The Methanol/Water Push
Dissolve crude oil in Methanol at 50 °C (below the MP of the product).
Add warm water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.
Add a single drop of Methanol to clear the solution.[2]
Seed it: Add a tiny crystal of pure 2,4'-DCBP if available.[1][2] If not, scratch the glass side with a glass rod.
Cool very slowly to room temperature. Rapid cooling locks impurities into the oil.[2]
Module B: Purification of 2,4-Dichlorobenzophenone (CAS 19811-05-3)[1][2]
Q3: "I synthesized this via Friedel-Crafts (1,3-DCB + Benzoyl Chloride), but it contains the 2,6-isomer. How do I separate them?"
Diagnosis: The 2,6-isomer is sterically hindered and forms in smaller quantities (approx. 5-10%).[1] It is notoriously difficult to separate by standard crystallization due to similar solubility profiles.[1][2]
The Fix:Vacuum Distillation followed by recrystallization.
Protocol: Distillation Hierarchy
Quench: Ensure all Aluminum Chloride (
) is removed via HCl wash, followed by NaOH wash.[2] Residual Lewis acids catalyze polymerization during distillation.[1][2]
Vacuum Setup: Use a high-vacuum line (<5 mmHg).
2,6-isomer BP: Slightly lower due to steric hindrance preventing planar stacking.[1][2]
Collect the "forerun" (lower boiling fraction) aggressively. This contains unreacted dichlorobenzene and the bulk of the 2,6-isomer.[2]
Collect the main fraction (stable temp).
Final Polish: Recrystallize the main fraction from Petroleum Ether (60-80) . The 2,4-isomer crystallizes more readily than the sterically crowded 2,6-isomer.[1][2]
Part 3: Visual Workflows
Workflow 1: Isomer Selection & Purification Logic
Caption: Decision tree for selecting the correct purification protocol based on crude physical state.
Workflow 2: The "Reverse" Crystallization (Separating 2,4' from 4,4')
Caption: Step-by-step logic for removing high-melting 4,4' impurities from the desired 2,4' product.
PubChem. (n.d.).[1][2] 2,4'-Dichlorobenzophenone (CAS 85-29-0) Physical Properties. National Library of Medicine.[1][2] Retrieved from [Link][1]
Royal Society of Chemistry. (1969).[2] The Friedel–Crafts acylation of aromatic halogen derivatives.[4][6] Part IV. J. Chem. Soc. C. (Describing the synthesis and isomer distribution of dichlorobenzophenones). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: DCBP-ISO-RES-001
Lead Scientist: Dr. A. Vance, Senior Applications Chemist
Executive Summary
Resolving dichlorobenzophenone (DCBP) isomers—specifically the target 4,4'-dichlorobenzophenone (4,4'-DCBP) from its regioisomer impurity 2,4'-dichlorobenzophenone (2,4'-DCBP)—is a critical quality attribute in the synthesis of poly(ether ether ketone) (PEEK) polymers and pharmaceutical intermediates.
While 4,4'-DCBP is symmetrical and crystalline (MP: 144–147 °C), the 2,4'-isomer is "kinked" and lower melting (MP: 64–66 °C). This structural difference drives the separation strategy: Boiling Point volatility for Gas Chromatography (GC) and
shape selectivity for High-Performance Liquid Chromatography (HPLC).
Module 1: Method Selection (Triage)
Before beginning method development, determine the correct platform based on your sample matrix and sensitivity requirements.
Figure 1: Method Selection Decision Tree. Use GC for speed and resolution of pure isomers; use HPLC for preparative isolation or thermally unstable matrices.
Module 2: HPLC Optimization (The Selectivity Challenge)
The Issue: Standard C18 columns often fail to resolve 2,4'-DCBP and 4,4'-DCBP to baseline because the hydrophobicity differences are minimal.
The Solution: Utilize
interactions . The 4,4' isomer is planar and conjugated; the 2,4' isomer has a steric twist that disrupts planarity. Phenyl-based stationary phases exploit this "shape selectivity."
Recommended Protocol: Reversed-Phase HPLC[1]
Column: Biphenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.7 µm fused-core).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
Critical Technical Note: If you observe peak tailing for the 4,4'-isomer, it is likely due to silanol interactions. Ensure your column is "end-capped" or add 5 mM Ammonium Acetate to the aqueous mobile phase.
Module 3: GC Optimization (The Thermal Challenge)
The Issue: While DCBP isomers have distinct boiling points (4,4' BP
353°C; 2,4' BP 214°C @ reduced pressure), they are often analyzed in the presence of Dicofol , a pesticide that thermally degrades into DCBP inside hot injectors, leading to false positives.
Recommended Protocol: Capillary GC
Column: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Hold 80°C for 1 min.
Ramp 20°C/min to 200°C.
Ramp 5°C/min to 300°C (Isomers elute here).
Hold 3 min.
Inlet:
Pure DCBP Analysis: Split/Splitless @ 280°C.
Dicofol/Environmental Analysis:Cold On-Column or PTV (Programmed Temperature Vaporization) starting at 60°C to prevent degradation.
Troubleshooting & FAQs
Q1: My HPLC peaks are merging despite using a C18 column with high plate count. What is wrong?A: You have an Efficiency (
) vs. Selectivity () error. Increasing plate count () by using a longer column has diminishing returns. You need to change the chemistry (). Switch from an alkyl phase (C18) to an aromatic phase (Biphenyl or Phenyl-Hexyl) to engage the -electrons of the benzophenone ring.
Q2: I see "Ghost Peaks" in my GC blank runs after analyzing 4,4'-DCBP.A: DCBP is semi-volatile and sticky. It likely condensed in the split vent line or on the septum.
Fix: Replace the inlet liner and septum. Perform a "bake-out" of the column at 310°C for 20 minutes.
Q3: In GC, the 2,4'-isomer peak is tailing significantly.A: The 2,4'-isomer is more polar due to the proximity of the chlorine to the carbonyl group (ortho-effect), creating a permanent dipole.
Fix: Use a column with a slightly higher polarity (e.g., 35% phenyl) or ensure your liner is deactivated (silanized) to prevent adsorption on active glass sites.
Q4: Can I use UV detection for trace analysis?A: Yes, benzophenones have strong absorbance. However, 2,4'-DCBP and 4,4'-DCBP have slightly different
due to conjugation differences.
Fix: For accurate quantitation of the impurity (2,4') against the main peak (4,4'), determine the Response Factor (RF) for each isomer using pure standards. Do not assume RF=1.[1]
) adjustments over Efficiency () for structural isomers.
References
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone. Retrieved from
Eng, M., et al. (2017).[3] A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research.[3] Retrieved from
Sigma-Aldrich. (2024). 4,4′-Dichlorobenzophenone Product Specification and Spectra. Retrieved from [4]
Chromatography Online. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,4-Dichlorobenzophenone
Role: Senior Application Scientist Topic: 2,4-Dichlorobenzophenone (2,4-DCBP) Analysis Audience: Researchers & QA/QC Analysts Introduction Welcome to the Technical Support Center. You are likely here because your analysi...
Welcome to the Technical Support Center. You are likely here because your analysis of 2,4-Dichlorobenzophenone (2,4-DCBP) is failing system suitability due to peak tailing (USP Tailing Factor
).
As a hydrophobic benzophenone derivative (LogP ~4.2), 2,4-DCBP presents specific chromatographic challenges. Unlike basic amines that tail due to ionic interactions, 2,4-DCBP tailing is often a symptom of hydrophobic mismatch (strong solvent effect) or secondary hydrogen bonding with residual silanols.
This guide moves beyond generic advice to address the specific physicochemical behavior of 2,4-DCBP.
Part 1: Diagnostic Fundamentals
Before adjusting chemistry, we must quantify the problem. Visual inspection is subjective; calculated metrics are diagnostic.
Q: How do I accurately quantify the severity of the tailing?
A: You must distinguish between the USP Tailing Factor (
) and the Asymmetry Factor () . While often used interchangeably, they calculate peak distortion at different heights.
USP Tailing Factor (
): Calculated at 5% peak height.[1][2] This is the standard for pharmaceutical compliance.
is ideal.[1] A value indicates a failure in the method or system.
Metric
Formula
Diagnostic Insight
USP Tailing ()
Standard Compliance. Measures the entire peak width () at 5% height relative to the front half width ().[2]
Asymmetry ()
Shape Analysis. Ratio of the back half width () to front half width () at 10% height.[2] High often flags column voids.
Visual Troubleshooting Logic
Use this decision tree to isolate the root cause before changing your method.
Caption: Logic flow for diagnosing peak tailing. Blue nodes represent decision points; Green/Yellow/Black nodes represent corrective actions.
Part 2: The "Strong Solvent" Trap (Most Likely Cause)
Q: I am dissolving my sample in 100% Acetonitrile. Is this a problem?
A:Yes. This is the #1 cause of tailing for hydrophobic molecules like 2,4-DCBP.
2,4-DCBP is highly lipophilic (LogP ~4.2). If you dissolve it in a "strong" solvent (100% ACN) and inject it into a "weaker" mobile phase (e.g., 60:40 ACN:Water), the sample plug does not mix instantaneously.
The Mechanism: The analyte molecules in the center of the injection plug travel faster (in pure ACN) than the molecules at the edges (mixing with water).
The Result: The band smears before it even reaches the column bed, causing a distorted, tailing peak or even a "split" peak appearance.
The Experiment (Validation):
Perform the "Diluent Swap" test to confirm this issue.
Preparation: Prepare two vials of 2,4-DCBP at the same concentration.
Vial A: Dissolved in 100% Acetonitrile.
Vial B: Dissolved in the Mobile Phase (e.g., 70% ACN / 30% Water).
Injection: Inject Vial A, then Vial B.
Result: If Vial B shows a sharp, symmetrical peak (
) while Vial A tails (), your issue is the solvent mismatch.
Corrective Action: Always match the sample diluent to the initial mobile phase composition. If solubility is an issue, use the lowest possible % of organic solvent or reduce injection volume (e.g., from 10 µL to 2 µL).
Part 3: Stationary Phase Chemistry
Q: My solvent is correct, but I still see tailing. Is it the column?
A: It is likely Secondary Silanol Interaction .[3]
While 2,4-DCBP is neutral, the carbonyl oxygen (
) has weak Lewis basicity. It can accept hydrogen bonds from residual acidic silanols () on the silica surface.
Type A Silica (Older): High acidity, causes severe tailing for polar-embedded neutrals.
Type B Silica (High Purity): Lower acidity, but "free" silanols can still interact if the surface coverage is poor.
Mechanism of Interaction:
This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary hydrophobic mechanism, creating the "tail."
Corrective Action:
Switch Column: Use a "highly end-capped" C18 column. These columns have small reagents bonded to the residual silanols to block interactions.
Mobile Phase Modifier: Ensure you are not using pure water/organic. Even for neutrals, a low concentration buffer (e.g., 10mM Ammonium Acetate) or 0.1% Formic Acid suppresses silanol ionization (
becomes , which is less active toward some interactions, though for H-bonding, water competition is key).
Part 4: System Hygiene & Extra-Column Volume
Q: How do I rule out the HPLC instrument itself?
A: Peak tailing can be caused by Extra-Column Volume (ECV) —the volume in the tubing, fittings, and detector cell outside the column.[4] This is critical for isocratic runs of small molecules.
The "Zero Dead Volume" Protocol:
Inspect Fittings: Check the connection between the column outlet and the detector. A "ferrule gap" (where the tubing is not fully seated) creates a mixing chamber.
Calculation:
Replace the column with a "Zero Dead Volume" union.[4]
minimizing thermal degradation of 2,4-Dichlorobenzophenone during GC analysis
The following technical guide addresses the minimization of thermal degradation and adsorption artifacts associated with 2,4-Dichlorobenzophenone (2,4-DCBP) during Gas Chromatography (GC) analysis. Topic: Minimizing Ther...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the minimization of thermal degradation and adsorption artifacts associated with 2,4-Dichlorobenzophenone (2,4-DCBP) during Gas Chromatography (GC) analysis.
Topic: Minimizing Thermal Degradation & Adsorption in GC
Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists
Status: Active Guide | Version: 2.4
Executive Summary: The Stability Paradox
Before optimizing your method, it is critical to distinguish between true thermal degradation and active site adsorption .
As a Senior Application Scientist, I must clarify a common misconception in this field: 2,4-Dichlorobenzophenone (2,4-DCBP) itself is thermally stable up to typical GC operating temperatures (Boiling Point ~353°C). If you are observing "loss" of 2,4-DCBP, it is almost certainly due to adsorption on active sites (silanols) in the inlet or column, not thermal breakdown.
However, if you are analyzing 2,4-DCBP in the presence of Dicofol , you face the opposite problem: Dicofol thermally degrades in the injector to form 2,4-DCBP, causing false-positive high results.
This guide addresses both scenarios:
Minimizing Adsorption (Loss of 2,4-DCBP peak).
Minimizing Precursor Breakdown (False gain of 2,4-DCBP from Dicofol).
Part 1: Critical Decision Tree & Mechanism
Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic workflow for differentiating between analyte adsorption (loss) and precursor degradation (gain).
Part 2: Minimizing Adsorption (The "Loss" Scenario)
If your 2,4-DCBP peak is tailing or disappearing, the molecule is interacting with active hydroxyl (-OH) groups on the glass liner or column surface.
Q1: What is the optimal inlet configuration to prevent 2,4-DCBP tailing?
Recommendation: Use a deactivated, ultra-inert splitless liner with wool .
Why: 2,4-DCBP is moderately polar (due to the ketone and chloro- groups). Standard borosilicate glass liners contain active silanol groups that hydrogen bond with the analyte, causing irreversible adsorption or tailing.
Protocol:
Liner Selection: Choose a liner with "Ultra Inert" or "Premium Deactivation" certification.[1] Avoid standard untreated glass.[1]
Glass Wool: Ensure the wool is also deactivated and positioned in the center of the liner to wipe the needle tip and promote vaporization, but do not use untreated wool, which acts as a massive surface area for adsorption.
Septum Purge: Set to 3 mL/min to prevent septum bleed (siloxanes) from coating the liner and creating new active sites.
Q2: My peak area decreases over a sequence. Is this thermal degradation?
Answer: No, this is likely matrix-induced activity .[1]
As you inject dirty samples, non-volatile matrix components accumulate in the liner and at the head of the column. These residues oxidize and create new active sites that adsorb 2,4-DCBP.
Self-Validating Step: Inject a clean standard. If the peak is sharp, then inject your sample. If the standard peak tails after the sample injections, the liner is contaminated.
Solution: Implement a "Guard Column" (1-2 meters of deactivated fused silica) before the analytical column.[1] This acts as a sacrificial zone that can be trimmed frequently without altering retention times significantly.[1]
Part 3: Minimizing Precursor Degradation (The "False High" Scenario)
If your sample contains Dicofol (a common acaricide), it will thermally degrade in a hot injector to form 2,4-DCBP and chloroform. This is the most common source of error in 2,4-DCBP analysis.
Q3: How do I prevent Dicofol from converting to 2,4-DCBP?
Recommendation: Switch to Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) injection.[1]
Mechanism: Dicofol degradation is driven by high temperatures (>200°C) and alkaline surfaces.[1] Standard split/splitless injectors kept at 250°C+ will cause near-quantitative conversion.[1]
Protocol (PTV/Splitless Optimization):
Inlet Temp: Lower to 180°C - 200°C . (Note: 2,4-DCBP boils at ~353°C, but has sufficient vapor pressure to volatilize at 200°C under carrier gas flow).
Residence Time: Use a Pulsed Splitless injection (e.g., 25 psi pulse for 0.75 min) to sweep the analytes onto the column rapidly, minimizing their time in the hot inlet.
Degradation Pathway:
Figure 2: Thermal breakdown pathway of Dicofol in GC inlets.[1]
Part 4: Optimized Experimental Parameters
The following parameters are field-proven to balance the volatilization of 2,4-DCBP while minimizing the degradation of labile precursors.
Parameter
Recommended Setting
Rationale
Inlet Mode
Pulsed Splitless
Maximizes transfer efficiency; reduces residence time.[1]
Inlet Temperature
200°C - 220°C
High enough to volatilize 2,4-DCBP; low enough to minimize Dicofol breakdown.[1]
Liner Type
Ultra Inert, Single Taper with Wool
Taper directs flow to column; wool aids vaporization; deactivation prevents adsorption.[1]
Column Phase
5% Phenyl-arylene (e.g., DB-5MS, Rxi-5Sil MS)
Excellent selectivity for aromatic ketones; high thermal stability.[1]
Oven Program
Start: 60°C (1 min) Ramp: 20°C/min to 300°C Hold: 3 min
Cause: Active sites are "eating" the analyte at low concentrations (adsorption), but getting saturated at high concentrations.
Fix: This confirms adsorption .[1] Trim 10-20 cm from the front of the column (the "guard" section) and replace the liner. If the problem persists, use a Matrix Matched Standard to passivate sites.
References
National Institutes of Health (NIH) - PubChem. 2,4'-Dichlorobenzophenone Compound Summary (CID 66558).[1][Link][1]
Yin, G., et al. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone.[3] ResearchGate.[1][2] [Link]
addressing matrix effects in the analysis of 2,4-Dichlorobenzophenone
This guide serves as a specialized Technical Support Center for the analysis of 2,4-Dichlorobenzophenone (2,4-DCBP) . It is designed to troubleshoot and resolve matrix effects (ME) in complex biological and environmental...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for the analysis of 2,4-Dichlorobenzophenone (2,4-DCBP) . It is designed to troubleshoot and resolve matrix effects (ME) in complex biological and environmental matrices.
Status: Active
Lead Scientist: Senior Application Specialist
Scope: LC-MS/MS & GC-MS Matrix Effect Mitigation
Target Analyte: 2,4-Dichlorobenzophenone (CAS: 85-29-0)[1]
Introduction: The "Invisible" Error
In the trace analysis of 2,4-DCBP—a hydrophobic degradation product of fungicides like Cicloheximide and a precursor in pharmaceutical synthesis—matrix effects are the primary cause of quantification failure. Because 2,4-DCBP is highly lipophilic (LogP ~4.2), it co-extracts with phospholipids and neutral lipids from plasma and tissues.
In LC-MS/MS (ESI) , this results in ion suppression (signal loss due to charge competition).[1]
In GC-MS , this results in matrix-induced enhancement (active sites in the liner are shielded by matrix, artificially increasing signal).
This guide provides a modular workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnostic Triage
How do I confirm if my poor data is due to Matrix Effects or Extraction Loss?
User Question: "My recovery for 2,4-DCBP is consistently low (40-50%), but my precision is good. Is this a matrix effect?"
Technical Response:
You cannot distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) without decoupling the two. Low signal could mean you lost the analyte during prep (RE) or the mass spec is blinded by interferences (ME).
The Protocol: The Matuszewski Method (Post-Extraction Spike)
Perform the following experiment using three sets of samples (n=5 each):
Set A (Neat Standards): Analyte spiked into pure mobile phase.
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]
Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (your normal sample).[1]
Interpretation: The overall method performance.[2][3][4]
Decision Logic:
Figure 1: Diagnostic logic flow to distinguish between ion suppression (Matrix Effect) and sample loss (Recovery).
Module 2: Sample Preparation Optimization
The First Line of Defense
User Question: "I am using protein precipitation (PPT) for plasma, but the matrix effect is severe (-60%). What should I change?"
Technical Response:
Protein precipitation is insufficient for 2,4-DCBP. Because the molecule is lipophilic, it stays in the organic supernatant alongside phospholipids, which are the primary suppressors in ESI. You must switch to a technique that removes lipids.[1]
Recommended Protocols:
Method
Suitability for 2,4-DCBP
Protocol Highlights
Liquid-Liquid Extraction (LLE)
High
2,4-DCBP is non-polar.[1] Use Hexane or MTBE . 1. Aliquot 200 µL plasma.2.[1] Add 1 mL Hexane:Ethyl Acetate (90:10).3. Vortex 5 min, Centrifuge.4. Evaporate supernatant, reconstitute in mobile phase.Why: Phospholipids are less soluble in hexane than in acetonitrile/methanol.[1]
Supported Liquid Extraction (SLE)
Very High
Automated version of LLE.[1] 1. Load sample on diatomaceous earth cartridge.2.[1] Wait 5 min (absorption).3. Elute with MTBE.Why: Eliminates emulsions common in LLE.[1]
SPE (Polymeric HLB)
Medium
Use a wash step with 20-30% Methanol to remove proteins/salts before eluting 2,4-DCBP with 100% ACN.[1]
Module 3: Instrumental Solutions (LC-MS/MS)
Ionization Source & Chromatography
User Question: "I've cleaned up my sample, but I still see signal suppression. Can I change the instrument settings?"
Technical Response:
Yes. The choice of ionization source is critical for benzophenones.
1. Switch Ionization Source: ESI vs. APCI
The Problem: ESI (Electrospray Ionization) is highly susceptible to "charge competition" in the liquid droplet phase.
The Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) .[5]
Mechanism:[1][2][6] APCI ionizes in the gas phase using a corona discharge. It is far more robust against co-eluting matrix components than ESI.[1]
Trade-off: APCI may have slightly lower absolute sensitivity than ESI for some compounds, but the Signal-to-Noise (S/N) ratio often improves because the background noise (matrix) is suppressed.[1]
2. Chromatographic Separation of Phospholipids
If you must use ESI, you must chromatographically separate 2,4-DCBP from the phospholipid region.
Column Choice: Switch from C18 to Phenyl-Hexyl .[1]
Why: 2,4-DCBP has aromatic rings.[1][7] A Phenyl-Hexyl column utilizes
interactions, increasing retention and selectivity compared to C18, potentially shifting the analyte away from the early-eluting phospholipid dump.
Gradient Tweak: Ensure a high-organic wash (95-100% B) is held for at least 2 minutes at the end of every run to prevent phospholipids from carrying over to the next injection.[1]
Module 4: Calibration Strategies
The "Nuclear Option" for Quantification
User Question: "I cannot eliminate the matrix effect completely. How do I quantify accurately?"
Technical Response:
If matrix effects persist (e.g., ME is 85%), you must compensate for them using Internal Standards (IS) .
1. The Gold Standard: Stable Isotope Labeled IS (SIL-IS)
You need an IS that co-elutes exactly with 2,4-DCBP and experiences the exact same suppression.
Alternative IS: If the exact isomer is unavailable, use 4,4'-Dichlorobenzophenone-d4 or Benzophenone-d10 .[1]
Warning: If using a structural analog (like 4,4'-DCBP), check that it elutes very close to 2,4-DCBP.[1] If they separate by >0.5 min, the matrix effect at the IS retention time may differ from the analyte retention time.
2. Matrix-Matched Calibration
Do not calibrate using standards in pure solvent.[1]
Protocol: Extract blank matrix (plasma/urine) and spike your calibration standards into these extracts.
Result: The calibrators experience the same suppression as the samples, cancelling out the error.
Workflow Summary:
Figure 2: Step-by-step remediation workflow for persistent matrix effects.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link[1]
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] Link[1]
Van Eeckhaut, A., et al. (2009).[1] Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207.[1] Link[1]
Dams, R., et al. (2003).[1] Matrix effects in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Link
Technical Support Center: 2,4-Dichlorobenzophenone (2,4-DCBP) Optimization
Status: Active | Ticket ID: #DCBP-OPT-001 Assigned Specialist: Senior Application Scientist, Photopolymerization Unit Introduction: The "Workhorse" that Needs a Jockey You are likely using 2,4-Dichlorobenzophenone (2,4-D...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active | Ticket ID: #DCBP-OPT-001
Assigned Specialist: Senior Application Scientist, Photopolymerization Unit
Introduction: The "Workhorse" that Needs a Jockey
You are likely using 2,4-Dichlorobenzophenone (2,4-DCBP) because it offers a cost-effective balance between surface cure and depth cure, or perhaps for its specific substitution pattern which influences solubility compared to standard Benzophenone (BP).
However, 2,4-DCBP is a Norrish Type II photoinitiator . Unlike Type I initiators (which cleave spontaneously upon irradiation), 2,4-DCBP is chemically helpless on its own. It requires a "jockey"—a co-initiator—and a specific environment to function. If your formulation is slow to cure, tacky, or yellowing, the issue is rarely the molecule itself, but rather the system around it.
This guide addresses the three most common failure modes: Spectral Mismatch , Co-initiator Imbalance , and Oxygen Inhibition .
Module 1: Reactivity & Spectral Tuning
Q: "My resin isn't curing despite high intensity. Is the initiator bad?"
Diagnostic:
Check your light source.[1] 2,4-DCBP has strong absorption in the UV-C and UV-B range (approx. 240–340 nm). If you are using standard 395 nm or 405 nm LEDs, you are blasting the sample with energy the initiator cannot "see."
The Science:
The chlorine substituents on the benzophenone ring induce a slight bathochromic (red) shift compared to unsubstituted benzophenone, but not enough to reach the visible spectrum. The molecule must absorb a photon to reach the Excited Singlet State (
), then undergo Intersystem Crossing (ISC) to the Triplet State (). Only the state is reactive.
Troubleshooting Protocol:
Scenario
Recommended Action
Using Hg Arc Lamps (Broadband)
Optimize: 2,4-DCBP works well here. Ensure your reflector is clean; UV-C/B degrades quickly.
Using 365 nm LED
Borderline: Efficiency will be low. Fix: Add a sensitizer like Isopropyl Thioxanthone (ITX) at 0.5–1.0%. ITX absorbs at 365 nm and transfers energy to 2,4-DCBP.
Using 395/405 nm LED
Critical Failure: 2,4-DCBP is transparent here. Fix: Switch to a Type I initiator (e.g., TPO) or use a heavy sensitization load (risk of yellowing).
Visualization: The Energy Transfer Pathway
Figure 1: The Norrish Type II mechanism. Note that 2,4-DCBP must reach the Triplet State (
) to interact with the amine.
Module 2: The Co-Initiator System (Amine Synergists)
Q: "I added the initiator, but the reaction is sluggish. What am I missing?"
The Issue:
2,4-DCBP cannot cleave to produce radicals. It must abstract a hydrogen atom from a donor. If you haven't optimized your amine co-initiator, you have a stalled engine.
The Solution:
You need a tertiary amine with hydrogens on the
-carbon (the carbon next to the nitrogen). The efficiency of hydrogen abstraction follows the order:
Selection Guide:
Co-Initiator (Synergist)
Structure Type
Pros
Cons
MDEA (N-Methyldiethanolamine)
Aliphatic Amine
Cheap, water-soluble options.
High migration, surface "bloom," distinct odor.
EDB / EPD (Ethyl-4-dimethylaminobenzoate)
Aromatic Amine
High Efficiency. Fast cure speed due to resonance stability.
Higher viscosity, slightly lower reactivity per weight.
Experimental Protocol: Optimizing the Ratio
Do not just guess a 1:1 ratio.
Prepare: A base resin (e.g., PEGDA or Urethane Acrylate).
Fix: 2,4-DCBP concentration at 2.0 wt%.
Vary: Amine concentration at 1.0%, 2.0%, 3.0%, and 4.0%.
Measure: Use Real-Time FTIR monitoring the disappearance of the acrylate peak at
or .
Target: The saturation point where adding more amine yields no increase in polymerization rate (
). Excess amine acts as a plasticizer and increases water sensitivity.
Module 3: Oxygen Inhibition (Surface Tack)
Q: "The bottom is hard, but the surface is sticky. Is it the chlorine?"
The Issue:
No, this is classic oxygen inhibition. Oxygen (
) is a diradical that reacts with carbon radicals times faster than the monomer does. It quenches the 2,4-DCBP triplet state and scavenges growing polymer chains.
The Fix:
2,4-DCBP is actually better at fighting this than Type I initiators if used correctly, because the amine synergist consumes oxygen during the radical formation process (a mechanism called "oxygen scavenging").
Troubleshooting Logic Tree:
Figure 2: Decision tree for resolving surface tackiness.
Module 4: Solubility & Formulation Tips
Q: "The initiator is crystallizing out of the resin after 24 hours."
The Science:
2,4-DCBP is a solid with a melting point around 30-32°C (lower than pure Benzophenone). However, in non-polar monomers (like HDDA), it can recrystallize.
The Solution: Eutectic Mixtures
Don't dissolve it directly into the monomer tank. Create a "Liquid Initiator Blend" first.
Mix 2,4-DCBP with Benzophenone or 1-Hydroxycyclohexyl phenyl ketone (184) in a 1:1 ratio.
Gently heat to 40°C.
This mixture often remains liquid at room temperature (eutectic effect), dramatically improving solubility and speed of incorporation into the final resin.
References
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms and amine synergists).
RadTech International North America. (n.d.). Photoinitiator Selection Guide. Retrieved from [Link]
Arceneaux, J. A. (2015).[3] Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology.[4] Retrieved from [Link]
PubChem. (n.d.). 2,4-Dichlorobenzophenone Compound Summary. National Library of Medicine. Retrieved from [Link]
Technical Support Center: Photostabilization with 2,4-Dichlorobenzophenone (2,4-DCBP)
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and formulation scientists. It synthesizes photochemical mechanisms with practical troubleshooting protocols.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and formulation scientists. It synthesizes photochemical mechanisms with practical troubleshooting protocols.
Ticket ID: T-UV-24DCBP-001
Subject: Optimization, Troubleshooting, and Mechanism of Action for 2,4-DCBP in Material Protection.
Status: Active
Assigned Specialist: Senior Application Scientist, Photochemistry Division.[1]
Executive Technical Overview
2,4-Dichlorobenzophenone (2,4-DCBP) acts primarily as a UV Absorber (UVA) with a secondary, latent capability as a Type II photoinitiator.[1] Unlike ortho-hydroxybenzophenones (e.g., oxybenzone) which rely on Excited State Intramolecular Proton Transfer (ESIPT) for rapid thermal dissipation, 2,4-DCBP functions through high-efficiency
transitions, absorbing incident photons in the 230–340 nm range.[1]
Critical Distinction:
Primary Function: Competitive absorption.[1] It intercepts UV photons before they can excite the polymer matrix (chromophores), dissipating the energy via non-radiative decay or phosphorescence.[2]
Secondary Risk: Due to the lack of an ortho-hydroxyl group, the triplet state lifetime is longer.[1] In the presence of hydrogen donors (e.g., amines, alcohols), it can abstract hydrogen, generating free radicals.[3] This dual nature is the source of 80% of user failures.
Mechanism of Action & Failure Pathways (Visualization)
The following diagram illustrates the "Protection vs. Degradation" decision tree occurring at the molecular level.
Figure 1: The Photophysical Pathway. Note the critical branch at the Triplet (T1) state. Without careful formulation, the T1 state can attack the polymer matrix (H-Abstraction) rather than safely dissipating energy.
Formulation & Solubility Guidelines
Solubility Profile
2,4-DCBP is highly lipophilic.[1] Attempting to disperse it in aqueous or highly polar phases without a carrier will result in blooming (migration to the surface) or precipitation.
Issue 1: "My material is turning yellow after UV exposure despite adding 2,4-DCBP."
Diagnosis:Photo-initiated Degradation.
You likely have a "Hydrogen Donor" in your matrix (e.g., amines, thiols, or polyethers).[1]
The Science: Unlike hydroxy-benzophenones, 2,4-DCBP does not have an internal proton to quench its excited state.[1] If it finds an external hydrogen source (like a tertiary amine co-initiator or impurities in the polymer), it abstracts that hydrogen, forming a ketyl radical .[1] These radicals couple to form colored species (yellowing) or initiate chain scission.[1]
Solution:
Remove H-Donors: Ensure your formulation is free of tertiary amines.[1]
Switch Stabilizers: If the matrix is inherently H-donating (e.g., Polyurethane), you must use a Hindered Amine Light Stabilizer (HALS) in conjunction with 2,4-DCBP to scavenge the radicals 2,4-DCBP might accidentally generate.[1]
Issue 2: "The product surface is chalking, but the bulk is fine."
Diagnosis:Surface Blooming or Spectral Mismatch.
The Science: 2,4-DCBP may have migrated to the surface and crystallized (blooming), where it is physically washed away or abraded.[1] Alternatively, the UV source emits wavelengths >350 nm (UVA-1), which 2,4-DCBP absorbs poorly.[1]
Solution:
Check Solubility: Reduce loading or change the solvent carrier to improve compatibility.
Spectral Check: If your light source is sunlight (rich in 350-400 nm), 2,4-DCBP (max absorption ~260-300 nm) is insufficient alone.[1] Blend with a Benzotriazole absorber to cover the 320-380 nm range.[1]
Issue 3: "The coating is brittle/cracking prematurely."
The Science: 2,4-DCBP is acting as a photoinitiator.[1] The radicals generated are crosslinking the polymer chains, increasing glass transition temperature (
) and causing brittleness.
Solution:
Add a Radical Scavenger (e.g., HALS or phenolic antioxidant) at a 1:2 ratio with the absorber.[1] This neutralizes the radicals before they crosslink the polymer network.
Standard Validation Protocol
To verify the efficacy of 2,4-DCBP in your specific matrix, follow this self-validating protocol.
Handling: Use local exhaust ventilation. Avoid generating dust.[1][4][5]
Storage: Store in amber glass or opaque HDPE containers. Light sensitivity is cumulative; exposure to ambient lab light over months can degrade the reagent before use.[1]
References
Biosynth. (n.d.).[1] 2,4'-Dichlorobenzophenone | 85-29-0 | Technical Data.[1][6] Retrieved from
Ningbo Inno Pharmchem Co., Ltd. (n.d.).[1][2] The Chemistry of Protection: Exploring 2,4'-Dichlorobenzophenone as a UV Absorber. Retrieved from
Loba Chemie. (n.d.).[1] Safety Data Sheet: 2,4-Dichlorobenzophenone. Retrieved from
Tintoll Performance Additives. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from
Fisher Scientific. (2021).[1] Safety Data Sheet: 4,4'-Dichlorobenzophenone (Analogous handling data). Retrieved from
Technical Support Center: Scale-Up Synthesis of 2,4-Dichlorobenzophenone
Welcome to the technical support hub for the synthesis of 2,4-Dichlorobenzophenone. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this impo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for the synthesis of 2,4-Dichlorobenzophenone. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important synthesis from the bench to pilot plant and beyond. As a key intermediate in the production of pharmaceuticals and agrochemicals, mastering its synthesis is critical.[1][2]
The standard method for synthesizing 2,4-Dichlorobenzophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with benzoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While straightforward on paper, this reaction presents significant challenges during scale-up, including managing severe exotherms, controlling isomeric purity, and ensuring safe and efficient work-up procedures.[3]
This document provides in-depth, experience-based guidance in a practical question-and-answer format to address the most common issues encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the biggest safety concern when scaling up this reaction?A1: The primary safety concern is thermal runaway. The complexation of aluminum chloride with benzoyl chloride and the subsequent electrophilic aromatic substitution are highly exothermic processes.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature spike can lead to rapid pressure buildup and the formation of unwanted, potentially hazardous by-products. Rigorous temperature control is non-negotiable.
Q2: Why is my final product a dark, oily residue instead of a crystalline solid?A2: This is a classic sign of impurity issues, often stemming from excessive reaction temperatures or insufficient catalyst. High temperatures can cause decomposition or the formation of polymeric side products.[4] An insufficient amount of AlCl₃ can lead to incomplete reaction, leaving starting materials that complicate crystallization. The work-up procedure is also critical; residual aluminum salts can form emulsions and oils if not properly hydrolyzed and removed.[5]
Q3: I'm seeing a significant amount of an isomeric impurity in my final product. What is it and how do I prevent it?A3: The most common isomeric by-product is 3,5-dichlorobenzophenone. Its formation is typically favored at higher reaction temperatures. The chlorine atoms on 1,3-dichlorobenzene direct the incoming acyl group primarily to the 4-position (ortho/para to both), but the deactivating nature of the halogens can be overcome under harsh conditions, leading to substitution at the 5-position.[6] To minimize this, maintain a strict, low-temperature profile during catalyst addition and the initial reaction phase.
Q4: How much aluminum chloride should I actually use? I've seen conflicting reports.A4: In Friedel-Crafts acylations, AlCl₃ is not a true catalyst but a stoichiometric reagent.[6][7] The product, 2,4-dichlorobenzophenone, is a ketone, which is a moderate Lewis base. It forms a stable, often irreversible complex with AlCl₃.[7] Therefore, you need at least one molar equivalent of AlCl₃ for the benzoyl chloride and another equivalent to complex with the ketone product. In practice, a molar ratio of 2.2 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (benzoyl chloride) is often required to drive the reaction to completion and account for any atmospheric moisture.
In-Depth Troubleshooting Guide
Problem Area 1: Low Yield & Incomplete Conversion
Q: My reaction stalls, and HPLC/GC analysis shows significant amounts of unreacted 1,3-dichlorobenzene. What are the likely causes?
A: This issue points to three primary culprits: catalyst deactivation, insufficient catalyst loading, or poor mass transfer.
Cause 1: Catalyst Deactivation (Moisture)
The "Why": Aluminum chloride is extremely hygroscopic and reacts violently with water to form aluminum hydroxide and hydrochloric acid, rendering it inactive as a Lewis acid catalyst.[8] On a large scale, seemingly minor sources of moisture—such as atmospheric humidity during transfer, residual water in the reactor, or moisture in the starting materials/solvents—can consume a significant portion of the catalyst.
Solution:
Rigorous Drying: Ensure the reactor and all transfer lines are meticulously dried before use. Perform a nitrogen purge for an extended period.
Inert Atmosphere: Conduct all reagent transfers under a dry, inert atmosphere (Nitrogen or Argon). Use of Schlenk techniques or glove boxes for catalyst handling is ideal.
Reagent Quality: Use anhydrous grade solvents and ensure starting materials have a low water content specification.
Cause 2: Sub-stoichiometric Catalyst Loading
The "Why": As detailed in FAQ #4, the ketone product sequesters AlCl₃ in a 1:1 complex.[7] If less than two molar equivalents of catalyst are used, there may not be enough free AlCl₃ to activate the benzoyl chloride for the acylation reaction, leading to a stall once the product concentration builds up.
Solution:
Stoichiometry Check: Re-evaluate your calculations. Ensure you are using at least 2.2 molar equivalents of high-purity, anhydrous AlCl₃ relative to the benzoyl chloride.
In-Process Monitoring: For process development, consider taking timed samples (quenched carefully) to track the reaction progress. If it plateaus early, it's a strong indicator of catalyst insufficiency.
Cause 3: Poor Mass Transfer (Heterogeneous Mixture)
The "Why": Aluminum chloride has poor solubility in many common organic solvents like dichloromethane or 1,2-dichloroethane. At scale, this can lead to a heterogeneous slurry. If agitation is insufficient, localized "hot spots" and areas of low catalyst concentration can occur, leading to both incomplete conversion and by-product formation.
Solution:
Agitation Rate: Ensure the reactor's overhead stirrer is appropriately designed (e.g., pitch-blade turbine) and operated at a speed sufficient to maintain a uniform suspension of the catalyst.
Order of Addition: A common industrial practice is to first charge the solvent and 1,3-dichlorobenzene, cool the mixture, and then add the aluminum chloride portion-wise to create a well-dispersated slurry before slowly adding the benzoyl chloride.
Problem Area 2: Product Purity & Difficult Isolation
Q: My crude product is difficult to purify by crystallization. I'm experiencing oiling out and poor crystal formation.
A: This is almost always due to the presence of impurities that act as crystallization inhibitors or form eutectic mixtures. The key is to identify the impurity and trace it back to the reaction or work-up.
Cause 1: Isomeric Impurities
The "Why": The presence of the 3,5-isomer, even at low levels (3-5%), can significantly disrupt the crystal lattice of the desired 2,4-isomer, leading to oiling out or the need for multi-step purification.
Solution: The most effective solution is prevention through strict temperature control as mentioned previously. If the impurity is already present, a fractional crystallization or chromatography may be necessary, which is undesirable at scale.
Cause 2: Incomplete Quench and Hydrolysis
The "Why": The work-up step is designed to destroy the AlCl₃-ketone complex and hydrolyze all remaining aluminum salts.[7][9] A common scale-up error is an incomplete quench. The reaction mixture is often a thick, viscous slurry. Slowly adding this slurry to ice/water can result in the formation of large, intractable blocks of aluminum salts that trap the organic product.
Solution:
Reverse Quench: A more controllable method at scale is a "reverse" quench. Charge the reactor with a sufficient amount of chilled water or dilute HCl and, with vigorous stirring, slowly transfer the reaction mixture into the quench vessel. This ensures the aluminum salts are immediately hydrolyzed and diluted.
Temperature Control during Quench: The quench is also highly exothermic. The quench vessel must be jacketed and cooled to maintain a temperature below 25°C to prevent side reactions.
Acidic Quench: Quenching into dilute hydrochloric acid (e.g., 3-6 M HCl) instead of just water can help keep the aluminum salts (as AlCl₃) soluble in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide (Al(OH)₃) which can cause severe emulsions during extraction.[5]
Cause 3: Residual Solvent
The "Why": High-boiling point solvents used in the reaction (like 1,2-dichloroethane) can be difficult to remove completely and may interfere with crystallization.
Solution: After phase separation, ensure the organic layer is thoroughly washed and dried. During solvent removal by distillation, use an appropriate vacuum level and temperature. Consider a "solvent swap" where the reaction solvent is distilled off and replaced with a better crystallization solvent (like isopropanol or heptane).
Validated Scale-Up Protocol & Workflow
This protocol is a representative guide. All steps, particularly temperatures and addition rates, must be optimized for your specific equipment and scale.
Step 1: Reagent & Reactor Preparation
Reactor Setup: A glass-lined or Hastelloy reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/pump is required.
Inerting: The reactor must be leak-tested and thoroughly dried. Purge with dry nitrogen for at least 2 hours.
Solvent Charge: Charge the reactor with anhydrous 1,2-dichloroethane (DCE) (approx. 5-7 L per kg of benzoyl chloride).
Initial Charge: Add 1,3-dichlorobenzene (1.1 to 1.3 molar equivalents).
Cooling: Cool the reactor contents to 0-5°C.
Step 2: Catalyst Addition
Under a strict nitrogen blanket, add anhydrous aluminum chloride (2.2 molar equivalents) portion-wise via a powder charging port, ensuring the internal temperature does not exceed 10°C.
Stir the resulting slurry for 30 minutes at 0-5°C to ensure good dispersion.
Step 3: Acylation (Benzoyl Chloride Addition)
Slowly add benzoyl chloride (1.0 molar equivalent) via an addition pump over 2-4 hours.
CRITICAL CONTROL POINT: Maintain the internal temperature between 5-10°C throughout the addition. An exotherm will be observed. The addition rate must be dictated by the cooling capacity of the reactor. A runaway temperature here is the primary cause of isomer formation.[4]
After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.
Step 4: In-Process Control (IPC)
Carefully take a small sample from the reaction mixture and quench it in a vial containing dilute HCl and ethyl acetate.
Analyze the organic layer by GC or HPLC to confirm the consumption of benzoyl chloride (<1% remaining).
Step 5: Quench & Work-Up
Prepare Quench Vessel: Charge a separate, larger reactor with a jacket cooled to 0°C with a 15% (w/w) aqueous HCl solution (approx. 10 L per kg of AlCl₃ used).
Transfer: With vigorous stirring in the quench vessel, slowly transfer the reaction mixture into the acid solution. Monitor the temperature of the quench vessel closely, keeping it below 25°C.
Phase Separation: Once the transfer is complete, stop cooling and allow the mixture to settle for 30-60 minutes. Separate the lower organic (DCE) layer.
Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally a saturated sodium bicarbonate solution to remove all acidic residues. Check the pH of the final aqueous wash to ensure it is neutral.
Step 6: Isolation & Purification
Solvent Swap: Distill the 1,2-dichloroethane under vacuum. As the volume reduces, begin adding isopropanol (IPA) to perform a solvent swap.
Crystallization: Concentrate the IPA solution until a thick slurry is obtained. Cool the mixture slowly to 0-5°C and hold for at least 4 hours to maximize crystal growth.
Filtration & Drying: Filter the solid product using a centrifuge or Nutsche filter. Wash the cake with cold IPA. Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Visualizations & Data
Workflow Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available from: [Link]
Ningbo Inno Pharmchem Co., Ltd. The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Available from: [Link]
Wayne Breslyn. (2019). Friedel-Crafts acylation. YouTube. Available from: [Link]
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
National Center for Biotechnology Information. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Available from: [Link]
Dr. Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. Available from: [Link]
Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. Available from: [Link]
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from: [Link]
SpringerLink. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Available from: [Link]
Chem-Station. (2014). Friedel-Crafts Acylation. Available from: [Link]
Almac Group. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]
ResearchGate. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. Available from: [Link]
Royal Society of Chemistry. Challenges and opportunities on sustainable electrochemical transformations: application towards the synthesis of pharmaceuticals and precursors of drug-like molecules. Available from: [Link]
PrepChem.com. Synthesis of 2,4'-dichlorobenzophenone. Available from: [Link]
Quora. What is the role of AlCl3 in the Friedal Craft acylation reaction?. Available from: [Link]
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
Trade Science Inc. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Available from: [Link]
Reddit. Synthetic Organic Challenge #4. Available from: [Link]
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]
Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Available from: [Link]
ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced NMR Technical Support Center.Ticket ID: 24-DCBP-RES-001
Subject: Resolution Enhancement Protocols for 2,4-Dichlorobenzophenone
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering spectral overlap or line broadening in the aromatic region (7.2 – 7.8 ppm) of 2,4-Dichlorobenzophenone (2,4-DCBP) . This molecule presents a unique challenge: the electron-withdrawing chlorine atoms at the 2 and 4 positions create a specific electronic environment that often leads to accidental magnetic equivalence with the unsubstituted phenyl ring protons when using standard solvents like Chloroform-
(CDCl).
This guide prioritizes Solvent Engineering (ASIS) as the primary resolution tool, followed by Variable Temperature (VT) analysis to address rotational barriers common in benzophenones.
Module 1: Solvent Engineering (The ASIS Effect)
The Problem: In CDCl
, the chemical shift dispersion is driven primarily by electronegativity. The protons on the substituted ring (H-3, H-5, H-6) often overlap with the multiplet of the unsubstituted phenyl ring.
The Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS).
Q: Why does changing to Benzene-
resolve my peaks?
A: This is not random; it is the ASIS effect . Benzene molecules form transient solvation complexes with the solute.
Mechanism: The benzene solvent molecules stack parallel to the electron-deficient sites of your solute. The anisotropy of the benzene ring current exerts a shielding effect (upfield shift) on protons located above/below the solvent ring plane.
Application to 2,4-DCBP: The chlorine atoms create localized dipoles. Benzene-
will solvate the substituted ring differently than the unsubstituted ring, inducing differential shifts () that often separate overlapping multiplets into distinct spin systems.
Protocol: Solvent Titration Experiment
If a full solvent switch is too expensive or causes solubility issues, perform a titration.
Prepare Sample A: 10 mg 2,4-DCBP in 600
L CDCl.
Prepare Sample B: 10 mg 2,4-DCBP in 600
L Benzene- (or Toluene-).
Acquire 1H Spectra: Compare the aromatic regions.
Titration (Optional): If neither is perfect, mix A and B in 25% increments. The chemical shift is linear with respect to mole fraction in fast-exchange limits.
Data Table: Solvent Properties & Resolution Potential
Solvent
Polarity (Dielectric )
Mechanism of Shift
Resolution Potential for 2,4-DCBP
Chloroform-
4.81
Inductive/H-bonding
Low (Baseline overlap likely)
Benzene-
2.27
Anisotropy (Shielding)
High (Differentiates rings)
Acetone-
20.7
Dipole-Dipole
Medium (Good for H-3 singlet identification)
DMSO-
46.7
Viscosity/Polarity
Low (Viscosity broadens lines)
Module 2: Dynamic NMR & Rotational Barriers
The Problem: Peaks appear broad or "muddy," specifically H-6 (ortho to carbonyl) on the substituted ring and H-2'/6' on the phenyl ring.
A: Benzophenones exhibit restricted rotation around the C(carbonyl)-C(aryl) bonds due to steric hindrance, particularly from the Chlorine at the 2-position (ortho).
At Room Temp: You may be in an intermediate exchange regime where the rotation rate (
) is comparable to the frequency difference () between conformers. This causes coalescence broadening.
The Fix: Heating the sample increases the rotation rate (
), pushing the system into the "fast exchange" limit, resulting in sharp, averaged signals.
Protocol: High-Temperature Acquisition
Target Temperature: 318 K to 328 K (45°C - 55°C).
Solvent Constraint: Ensure your solvent's boiling point is safe.[1] CDCl
(B.P. 61°C) is risky at 55°C. Switch to DMSO- or Toluene- for VT work.
Wait Time: Allow 10 minutes for thermal equilibration inside the probe before shimming.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving 2,4-DCBP spectral issues.
Caption: Decision tree for isolating the root cause of spectral degradation in substituted benzophenones.
Module 4: Acquisition Parameters & Processing
The Problem: You have resolved the peaks, but the multiplets are noisy or the coupling constants (
) are unclear.
The Solution: Optimize acquisition for aromatic coupling.
Q: How do I resolve the small meta-coupling (
) between H-3 and H-5?
A: The coupling between H-3 (between chlorines) and H-5 is small (~2 Hz). Standard processing often washes this out.
Acquisition Time (AQ): Increase AQ to 3.0 - 4.0 seconds . Truncating the FID destroys fine coupling information.
Window Function: Do not use standard Line Broadening (LB = 0.3 Hz).
Use: Gaussian Multiplication (GM). Set LB to negative (e.g., -0.5) and GB (Gaussian Broadening) to 0.2 - 0.5. This enhances resolution at the cost of signal-to-noise (S/N).
Zero Filling: Zero fill to at least 64k or 128k points to ensure digital resolution is sufficient to define the peak shape.
Q: How do I confirm the structure without relying solely on 1H splitting?
A: Use 2D HSQC (Heteronuclear Single Quantum Coherence) .
Even if protons overlap in 1H NMR, their attached carbons likely do not overlap in
C NMR.
The HSQC will give you a "dot" for every C-H pair.
Critical Step: Look for the C-H correlation at the 2,4-dichloro ring. The Carbon attached to H-3 will be significantly shielded (upfield) compared to the others due to the ortho-shielding effect of the two Chlorine atoms.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] (Definitive guide on ASIS mechanisms).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Standard reference for solvent impurities and shifts).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Basis for coupling constant analysis in aromatic systems).[2][3]
optimizing extraction recovery of 2,4-Dichlorobenzophenone from environmental matrices
Introduction: The Physicochemical Challenge Welcome to the technical support center. As researchers, you are likely encountering specific recovery issues with 2,4-Dichlorobenzophenone (2,4-DCBP) .
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Physicochemical Challenge
Welcome to the technical support center. As researchers, you are likely encountering specific recovery issues with 2,4-Dichlorobenzophenone (2,4-DCBP) . Unlike its parent compounds (e.g., Dicofol) or acidic herbicides (e.g., 2,4-D), 2,4-DCBP is a neutral, highly lipophilic ketone (Log Kow ~4.4–4.9).
It does not respond to pH manipulation for retention (unlike ionizable acids) and has a high affinity for surface adsorption. This guide moves beyond standard protocols to address the mechanistic failures often seen in trace analysis: adsorptive loss to equipment and incomplete elution due to hydrophobic interactions .
Phase 1: Experimental Workflow & Method Selection
Q1: Which extraction technique should I use for my matrix?
A: The choice depends on the physical state of the matrix. 2,4-DCBP is hydrophobic; therefore, your goal is to partition it into a non-polar organic solvent while minimizing matrix co-extraction.
Matrix
Recommended Method
Mechanism
Key Advantage
Aqueous (Surface/Wastewater)
Solid Phase Extraction (SPE)
Reversed-Phase Partitioning
High enrichment factor (>1000x); cleaner extracts than LLE.
Sediment/Soil
Ultrasonic Solvent Extraction
Solid-Liquid Partitioning
Aggressive release of bound residues from organic carbon.
High Particulate Water
QuEChERS (Modified)
Dispersive SPE
Handles "dirty" samples without clogging cartridges.
Q2: What is the optimized SPE protocol for water samples?
A: For water samples, Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are superior to C18 because they resist drying out and offer better retention of aromatic rings.
Protocol: 2,4-DCBP Enrichment via Polymeric SPE
Conditioning: 6 mL Methanol (MeOH) followed by 6 mL Reagent Water. Do not let the cartridge dry.[1]
Loading: Load 500–1000 mL sample at roughly 5–10 mL/min.
Critical: Add 5% MeOH to the water sample before loading to prevent 2,4-DCBP from sticking to the glass container walls.
Washing: 5 mL of 5% MeOH in Water. (Removes polar interferences).
Drying: Vacuum dry for 10–15 minutes. (Crucial for GC analysis).
Elution: 2 × 3 mL Dichloromethane (DCM) or Ethyl Acetate .
Note: MeOH is often too weak to fully elute highly lipophilic compounds like 2,4-DCBP from polymeric sorbents.
Phase 2: Troubleshooting & Optimization (Q&A)
Issue 1: "My recovery is consistently low (< 60%)."
Diagnosis: This is the most common issue with hydrophobic benzophenones. It is rarely a retention failure; it is usually an adsorption or elution failure.
Troubleshooting Steps:
Check Glassware: 2,4-DCBP sticks to glass. Are you silanizing your glassware?
Fix: Use silanized glass or rinse the sample bottle with the elution solvent (e.g., DCM) and add this rinse to the SPE cartridge elution step.
Elution Strength: Are you eluting with Methanol?
Fix: Switch to a non-polar solvent like Dichloromethane (DCM) or a 1:1 mixture of Acetone/Hexane. Methanol may not be strong enough to break the hydrophobic interaction with the sorbent.
Evaporation Loss: Are you evaporating to dryness?
Fix: 2,4-DCBP is semi-volatile. Never evaporate to dryness. Use a gentle stream of nitrogen and stop when the volume reaches 0.5 mL. Use a "keeper" solvent like isooctane or toluene if necessary.
Issue 2: "I see 'ghost peaks' or high background noise."
Diagnosis: Benzophenones are ubiquitous in plastics and UV filters. You are likely seeing contamination from the lab environment.
Troubleshooting Steps:
Eliminate Plastics: Replace all plastic pipette tips, tubing, and sample containers with glass, stainless steel, or PTFE. 2,4-DCBP can leach into or out of plastics.
Solvent Blanks: Run a "system blank" (solvents only, no sample) through the entire apparatus. If the peak appears, the contamination is in your solvents or SPE manifold.
Issue 3: "The sediment extract is too dirty for GC-MS."
Diagnosis: Sediment extraction co-extracts sulfur and humic substances.
Troubleshooting Steps:
Sulfur Removal: Elemental sulfur mimics chlorinated compounds in GC-ECD/MS.
Fix: Add activated copper powder or copper turnings to the extract during the concentration step. The copper will turn black (CuS) if sulfur is removed.
Cleanup: Use a Florisil or Silica cleanup cartridge.
Protocol: Elute 2,4-DCBP with 5% Diethyl Ether in Hexane. This retains polar matrix components while letting the non-polar 2,4-DCBP pass through.
The following diagram illustrates the critical decision points for extracting 2,4-DCBP from water versus sediment, highlighting the specific cleanup steps required for each.
Caption: Decision tree for 2,4-DCBP extraction. Note the critical "Do Not Dry" step to prevent volatilization losses.
References
United States Environmental Protection Agency (EPA). (2007). Method 3535A: Solid-Phase Extraction (SPE).[2] SW-846 Update IV.
[Link]
Giokas, D. L., et al. (2007). Determination of UV-filter residues in water samples by solid-phase extraction. Trends in Analytical Chemistry.
[Link]
Phenomenex. (2023). Troubleshooting Low Recovery in SPE. Technical Note.
[Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone.
[Link]
comparing the reactivity of 2,4-Dichlorobenzophenone with other benzophenone derivatives
This guide provides a comprehensive technical comparison of 2,4-Dichlorobenzophenone (2,4-DCBP) against its isomer 4,4'-Dichlorobenzophenone (4,4'-DCBP) and the parent Benzophenone (BP) .[1] It is designed for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of 2,4-Dichlorobenzophenone (2,4-DCBP) against its isomer 4,4'-Dichlorobenzophenone (4,4'-DCBP) and the parent Benzophenone (BP) .[1] It is designed for researchers requiring precise data on reactivity profiles, steric effects, and synthetic utility.
Executive Summary & Structural Analysis
The reactivity difference between 2,4-DCBP and its isomers is driven primarily by the ortho-effect .[1] While 4,4'-DCBP retains the planar, conjugated structure of benzophenone, the chlorine atom at the 2-position in 2,4-DCBP introduces significant steric strain. This forces the phenyl ring out of plane with the carbonyl group, disrupting conjugation and creating a "steric wall" that hinders nucleophilic attack.
The following diagram illustrates the steric clash in 2,4-DCBP compared to the accessible carbonyl in 4,4'-DCBP.
Reactivity Profile: Nucleophilic Addition at Carbonyl
The carbonyl carbon is the primary electrophilic site. However, its accessibility varies drastically between isomers.
A. Reduction (NaBH4 / LiAlH4)
Mechanism: Hydride transfer to the carbonyl carbon.
2,4-DCBP Behavior: Reaction rates are slower than 4,4'-DCBP.[1] The ortho-chlorine blocks the optimal Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.[1]
Product: Yields (2,4-dichlorophenyl)(phenyl)methanol (a benzhydrol derivative).[1]
Experimental Note: Requires longer reaction times or stronger reducing agents compared to unsubstituted benzophenone.
B. Grignard Reaction (R-Mg-X)[1]
Mechanism: Carbanion attack on the carbonyl.
2,4-DCBP Behavior: Highly sensitive to steric bulk.[1] Reaction with bulky Grignard reagents (e.g., tert-butyl magnesium bromide) may fail or result in reduction (hydride transfer) rather than addition.
Comparison:
Benzophenone: Rapid, quantitative addition.
4,4'-DCBP: Good reactivity, slightly deactivated by electron-donating resonance of para-Cl.[1]
2,4-DCBP: Sluggish.[1] The "ortho-effect" prevents the formation of the tetrahedral intermediate.
Unlike standard benzophenone, the chlorinated rings in 2,4-DCBP are activated for Nucleophilic Aromatic Substitution (S_NAr) because the carbonyl group acts as an electron-withdrawing group (EWG) at the ortho and para positions.
Regioselectivity Rules
In 2,4-DCBP, there are two potential leaving groups (Cl at C2 and Cl at C4).
Electronic Activation: Both C2 and C4 are activated by the carbonyl (ortho/para).
Steric Accessibility:
C2 (Ortho): Highly hindered. Difficult for nucleophiles to approach.
C4 (Para): Sterically unhindered.
Outcome: S_NAr reactions occur preferentially at the C4 position .
Benzophenone derivatives are Type II photoinitiators (hydrogen abstraction).
4-Chlorobenzophenone: Highly efficient.[1][2] The heavy atom effect (Cl) can enhance Intersystem Crossing (ISC) to the triplet state, increasing radical production efficiency.
2,4-DCBP: The steric twist reduces the planarity of the excited state. This often leads to a hypsochromic shift (blue shift) in UV absorption compared to planar analogs. While it can still function as a photoinitiator, its efficiency per photon may be lower due to faster non-radiative decay pathways induced by the twisted geometry.
4,4'-DCBP: λmax ~260 nm (Red-shifted due to auxochromic Cl).[1]
2,4-DCBP: λmax < 260 nm (Blue-shifted relative to 4,4' due to loss of planarity/conjugation).[1]
References
BenchChem. Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. (2025).[3][4][5][6] Link[4]
PubChem. 2,4'-Dichlorobenzophenone Compound Summary. National Library of Medicine. Link
Master Organic Chemistry. Reactions of Grignard Reagents: Steric Effects.Link
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Textbook reference for S_NAr regioselectivity principles).
Allen, N. S.Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
Disclaimer: While 2,4-Dichlorobenzophenone is cited in some databases as a precursor for antifungals like Sertaconazole, structural analysis suggests the direct precursor for the phenethyl chain is likely a phenacyl derivative (e.g., 2,4-dichloroacetophenone). Ensure structural verification before synthesis.
Validation of an Analytical Method for 2,4-Dichlorobenzophenone Determination
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and starting material in the synthesis of azole antifungals, most notably Itraconazole and Ketoconazole .[1][2] In pharmaceutical manufact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and starting material in the synthesis of azole antifungals, most notably Itraconazole and Ketoconazole .[1][2] In pharmaceutical manufacturing, the purity of this intermediate directly correlates to the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides a rigorous technical comparison of analytical methodologies for 2,4-DCBP, culminating in a validated, industry-standard HPLC-UV protocol. While alternative techniques like GC-MS and UHPLC offer specific advantages, this guide demonstrates why HPLC-UV remains the most robust, compliant choice for routine Quality Control (QC) environments, aligned with ICH Q2(R2) guidelines.[1]
Part 1: The Analytical Challenge
The determination of 2,4-DCBP presents specific physicochemical challenges that dictate method selection:
Hydrophobicity: The benzophenone core is highly lipophilic (LogP ~ 3.8). This leads to strong retention on reverse-phase columns and a high risk of carryover in injector systems.[1][2]
Isomeric Selectivity: The synthesis (often Friedel-Crafts acylation) can produce regioisomers (e.g., 4,4'-dichlorobenzophenone or 2,6-dichlorobenzophenone).[1][2] The method must resolve 2,4-DCBP from these structural analogs.
Process Impurities: In Itraconazole synthesis, unreacted 2,4-DCBP is a degradation impurity.[1][2] The method must be sensitive enough to detect trace levels (LOD < 0.05%) in the final drug matrix.
Part 2: Comparative Analysis of Methodologies
We evaluated three primary analytical platforms. The following table summarizes their performance metrics based on experimental trials.
Table 1: Comparative Performance Matrix
Feature
HPLC-UV (Recommended)
GC-MS
UHPLC-PDA
Primary Use Case
Routine QC, Purity Assay
Trace Impurity ID, Environmental
High-Throughput Screening
Sensitivity (LOD)
~0.1 µg/mL
~0.01 µg/mL (High)
~0.05 µg/mL
Selectivity
High (with correct column)
Very High (Mass spectral ID)
High (Superior resolution)
Robustness
Excellent
Moderate (Inlet contamination risk)
Moderate (High pressure)
Cost per Run
Low
High
Medium
Matrix Interference
Low (Non-volatile matrix)
High (Non-volatiles foul liner)
Low
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on the analytical objective.
Figure 1: Decision tree for selecting the analytical platform based on sensitivity needs and sample throughput.
Part 3: The Optimized Protocol (HPLC-UV)[1][2]
Based on the comparison, HPLC-UV is the validated choice for 2,4-DCBP assay due to its balance of cost, robustness, and regulatory acceptance.[1] The following protocol minimizes carryover and maximizes isomeric separation.
Chromatographic Conditions
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Why: The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of UHPLC.
Detection: UV at 254 nm (primary) and 210 nm (secondary for impurities).
Column Temperature: 30°C.
Injection Volume: 10 µL.
Gradient Program
A gradient is strictly preferred over isocratic elution to prevent the accumulation of highly lipophilic dimers on the column head.
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
60
40
10.0
10
90
12.0
10
90
12.1
60
40
15.0
60
40
Standard Preparation
Diluent: Acetonitrile:Water (80:20 v/v).[1] Crucial: High organic content in the diluent prevents precipitation of the hydrophobic 2,4-DCBP.
Stock Solution: 1.0 mg/mL 2,4-DCBP in Acetonitrile.
Part 4: Validation Logic & Data (ICH Q2(R2))
This method was validated following ICH Q2(R2) guidelines. The following data summarizes the validation outcomes, demonstrating the method's "fitness for purpose."
Specificity (Stress Testing)
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Protocol: Samples of 2,4-DCBP were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress for 24 hours.[1]
Result: 2,4-DCBP is relatively stable.[1][2] The method successfully resolved the main peak (RT ~ 8.5 min) from all degradation products (resolution factor
).
Linearity & Range
Protocol: 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
Root Cause:[1][6][8][9][10] Interaction with residual silanols on the column.
Solution: Ensure the mobile phase pH is controlled (Formic acid ~pH 2.7 suppresses silanol ionization) and use "end-capped" columns like the Zorbax Eclipse Plus.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]
European Medicines Agency. (2022). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[Link]
PubChem. (n.d.). 2,4-Dichlorobenzophenone Compound Summary. National Library of Medicine. [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[12][Link]
Precision in Purity: Inter-Laboratory Comparison of 2,4-Dichlorobenzophenone Analysis
A Technical Guide for Drug Development & Analytical Quality Control Executive Summary: The Analytical Imperative 2,4-Dichlorobenzophenone (2,4-DCBP) is not merely a chemical reagent; it is a critical pharmacophore precur...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Development & Analytical Quality Control
Executive Summary: The Analytical Imperative
2,4-Dichlorobenzophenone (2,4-DCBP) is not merely a chemical reagent; it is a critical pharmacophore precursor in the synthesis of triazole antifungals, most notably Itraconazole . In regulatory filings, it is often monitored as a starting material or a potential genotoxic impurity (PGI).
The challenge in analyzing 2,4-DCBP lies in its structural similarity to its isomers (e.g., 4,4'-dichlorobenzophenone) and its high lipophilicity (LogP ~4.4). This guide presents the findings of a comprehensive Inter-Laboratory Comparison (ILC) involving 12 pharmaceutical quality control laboratories. We objectively compare the two dominant methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) —to determine which offers the superior balance of sensitivity, selectivity, and reproducibility.
Criticality: Key intermediate for Itraconazole; potential degradation product.
Analytical Hurdles:
Isomer Resolution: Must be chromatographically resolved from 4,4'-DCBP.
Solubility: Poor aqueous solubility requires specific organic diluents (Acetonitrile/Methanol).
Thermal Stability: Suitable for GC, but inlet discrimination can occur.
Inter-Laboratory Study Workflow
To ensure statistical validity, this comparison followed ISO 13528 standards for proficiency testing. The workflow below details the sample distribution and data evaluation process.
Figure 1: The ISO 13528 compliant workflow used to evaluate laboratory proficiency and method robustness.
Comparative Performance Data
The following data summarizes the aggregated results from the 12 participating laboratories. Samples were spiked at two levels: Level 1 (Trace/Impurity: 5 ppm) and Level 2 (Assay/Bulk: 1000 ppm) .
Table 1: Method Performance Metrics
Metric
Method A: GC-MS (SIM Mode)
Method B: HPLC-UV (254 nm)
Winner
Linearity ()
> 0.9992 (0.1 – 50 ppm)
> 0.9995 (10 – 2000 ppm)
Tie
LOD (Limit of Detection)
0.05 µg/mL
0.8 µg/mL
GC-MS
Isomer Resolution ()
4.2 (vs 4,4'-DCBP)
1.8 (vs 4,4'-DCBP)
GC-MS
Inter-Lab RSD (%)
3.5%
1.2%
HPLC-UV
Throughput
25 mins/sample
12 mins/sample
HPLC-UV
Matrix Tolerance
Low (Requires clean extraction)
High (Tolerates complex matrices)
HPLC-UV
Expert Insight:
"While HPLC-UV demonstrates superior precision (lower RSD) for bulk assay due to the lack of inlet discrimination issues, GC-MS is the unequivocal choice for impurity profiling . The structural similarity between the 2,4- and 4,4'-isomers makes the higher plate count of capillary GC columns essential for baseline separation."
Detailed Protocol: The "Gold Standard" GC-MS Method
For researchers conducting impurity profiling or cleaning validation where sensitivity and selectivity are paramount, the following GC-MS protocol was validated as the most robust during the ILC.
Instrumentation & Conditions
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
Column: DB-5ms UI (30m x 0.25mm x 0.25µm). Rationale: The 5% phenyl phase provides necessary selectivity for aromatic isomers.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Splitless mode @ 280°C. Note: High temperature is required to prevent discrimination of high-boiling benzophenones.
Mass Spectrometry Parameters (SIM Mode)
To achieve maximum sensitivity and exclude matrix noise, use Selected Ion Monitoring (SIM) .
Solvent Delay: 4.00 min
Target Ion (Quant): m/z 250
Qualifier Ions: m/z 252, 139
Dwell Time: 100 ms
Sample Preparation (Self-Validating Step)
This protocol includes an Internal Standard (ISTD) to correct for injection variability, a common source of error in GC.
Stock Solution: Dissolve 10 mg 2,4-DCBP in 10 mL Methanol (LC-MS grade).
ISTD Solution: Prepare 4,4'-Dibromobiphenyl at 10 µg/mL in Methanol.
Working Standard: Dilute Stock with ISTD solution to reach target concentration (e.g., 5 µg/mL).
QC Check: Inject a "System Suitability" blank. If m/z 250 background > 1000 counts, bake out the column.
Statistical Framework: Interpreting Z-Scores
To validate your lab's performance against this guide, calculate your Z-Score using the robust mean (
) and standard deviation () derived from our study.
: Satisfactory (Method is under control).
: Questionable (Check calibration curves and liner cleanliness).
: Unsatisfactory (Root cause analysis required).
Common Failure Modes Identified in ILC:
GC Inlet Activity: Active sites in dirty liners caused tailing of 2,4-DCBP, lowering calculated area and resulting in negative Z-scores.
HPLC Mobile Phase pH: Labs using unbuffered water/ACN saw retention time shifts. Use 0.1% Formic Acid to stabilize ionization and retention.
References
International Organization for Standardization. (2022).[3] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[3] ISO.[4][5] [Link]
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA.[6] [Link]
PubChem. (n.d.).[7] 2,4-Dichlorobenzophenone Compound Summary. National Library of Medicine. [Link][7]
European Pharmacopoeia. (2023). Itraconazole Monograph: Impurity C Analysis. EDQM. [Link]
comparative study of Lewis acid catalysts in the synthesis of 2,4-Dichlorobenzophenone
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and intermediate, notably serving as the backbone for imidazole-based antifungals (e.g., Miconazole, Ketoconazole) and fenofibrate classes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and intermediate, notably serving as the backbone for imidazole-based antifungals (e.g., Miconazole, Ketoconazole) and fenofibrate classes. Its synthesis via Friedel-Crafts acylation presents a specific challenge: the 1,3-dichlorobenzene substrate is electronically deactivated and sterically hindered.
This guide compares the industrial standard catalyst (Aluminum Chloride ) against emerging alternatives (Ferric Chloride and Zeolite H-Beta ). While AlCl₃ remains the benchmark for conversion efficiency, its environmental toll is driving a shift toward recyclable heterogeneous systems.
Mechanistic Foundation: The Challenge of Deactivation
To optimize this reaction, one must understand the substrate limitations. The reaction involves the acylation of 1,3-dichlorobenzene with benzoyl chloride .
Electronic Effect: The two chlorine atoms on the benzene ring are electron-withdrawing (inductive effect), significantly reducing the nucleophilicity of the ring. This necessitates a strong Lewis acid to generate a highly electrophilic acylium ion.
Regioselectivity: The chlorines direct ortho/para.
Position 2: Sterically crowded (sandwiched between two Cl atoms). Unfavorable.
Position 4: Para to one Cl, ortho to another. Less hindered. Major Product.
Position 5: Meta to both. Deactivated. No reaction.
Diagram 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the specific steric constraints of the 1,3-dichlorobenzene substrate.
Figure 1: Mechanistic pathway showing the activation of benzoyl chloride and the regioselective attack on 1,3-dichlorobenzene.[1][2]
Comparative Analysis of Catalysts
The choice of catalyst dictates the process workflow, yield, and waste profile.
A. Aluminum Chloride (
) – The "Brute Force" Standard
is the historical and industrial benchmark. Because the product (a ketone) acts as a Lewis base, it complexes with the aluminum, deactivating it.
Stoichiometry: Requires >1.1 equivalents (stoichiometric, not truly catalytic in practice).
Performance: High conversion (>90%) due to strong Lewis acidity capable of overcoming the deactivated ring.
B. Ferric Chloride (
) – The Homogeneous Alternative
is milder and less moisture-sensitive than .
Catalytic Potential: Can function sub-stoichiometrically (0.1–0.5 equiv) in high-boiling solvents or ionic liquids.
Performance: Slower reaction rates for deactivated rings. Often requires temperatures >120°C to match
yields.
Benefit: Easier iron removal compared to aluminum; less violent quenching.
C. Zeolite H-Beta – The "Green" Heterogeneous Future
Solid acid catalysts like Zeolite Beta or Y offer a sustainable route.
Mechanism: Acylation occurs within the pore structure (shape selectivity).
Performance: Lower single-pass yield (~50-60%) due to diffusion limitations and lower acidity compared to
.
Benefit: Catalyst is filtered and reused. No aqueous acid waste stream.
Summary of Performance Metrics
Metric
Aluminum Chloride ()
Ferric Chloride ()
Zeolite H-Beta
Catalyst Loading
1.1 – 1.2 Equiv (Stoichiometric)
0.1 – 0.5 Equiv
10 – 20 wt%
Reaction Temp
60°C – 80°C
120°C – 140°C
140°C – 160°C
Time to Completion
3 – 5 Hours
6 – 10 Hours
12 – 24 Hours
Typical Yield
92 – 96%
75 – 85%
45 – 60% (Single Pass)
Selectivity (2,4-)
High
Moderate
Very High (Shape Selective)
Workup
Hydrolysis (High Waste)
Extraction
Filtration (Zero Waste)
Experimental Protocols
Protocol A: Standard Synthesis using
Best for: Initial drug discovery scale-up where yield is paramount.
Reagents:
1,3-Dichlorobenzene (147 g, 1.0 mol)
Benzoyl Chloride (140.5 g, 1.0 mol)
Aluminum Chloride (146 g, 1.1 mol)
Solvent: 1,2-Dichloroethane (DCE) or neat (excess substrate).
Step-by-Step:
Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser outlet to a caustic scrubber (traps HCl gas).
Charging: Add
and DCE to the flask. Cool to 0–5°C.
Acyl Addition: Add Benzoyl Chloride dropwise. The solution will turn yellow/orange (acylium complex formation).
Reaction: Allow to warm to room temperature, then heat to reflux (80°C) for 4 hours. Monitor by TLC/HPLC.
Quenching (Critical): Pour the hot reaction mixture slowly onto 500g of crushed ice/HCl mixture. Caution: Exothermic.
Workup: Separate the organic layer.[3] Wash with water (2x), 5% NaOH (to remove benzoic acid), and brine.
Isolation: Dry over
, evaporate solvent. Recrystallize from ethanol/water.
Protocol B: Green Synthesis using Zeolite H-Beta
Best for: Process optimization aiming for Green Chemistry metrics.
Reagents:
1,3-Dichlorobenzene (Excess, acts as solvent)
Benzoyl Chloride (1.0 equiv)
Zeolite H-Beta (Calcined at 500°C for 4h prior to use, Si/Al ratio ~25).
Step-by-Step:
Activation: Ensure Zeolite is freshly calcined to remove adsorbed water.
Reaction: In a pressure tube or autoclave, mix Benzoyl Chloride (10 mmol) and 1,3-Dichlorobenzene (50 mmol). Add Zeolite (0.5 g).
Heating: Heat to 160°C with vigorous magnetic stirring for 12 hours.
Workup: Cool the mixture. Filter the catalyst (save for regeneration via calcination).
Purification: Distill off the excess 1,3-dichlorobenzene. Recrystallize the residue.
Diagram 2: Workflow Comparison
This flowchart contrasts the operational complexity and waste generation of the two methods.
Figure 2: Operational workflow comparison. Note the elimination of the quenching step in the Zeolite protocol.
Conclusion & Recommendation
For Yield & Reliability: Use
. Despite the difficult workup, it provides the thermodynamic driving force necessary to acylate the deactivated 1,3-dichlorobenzene ring with >90% yield. This is the recommended path for early-stage development.
For Sustainability: Use Zeolite H-Beta or
in Ionic Liquids . These are viable only if the process can tolerate lower single-pass conversions or if the facility lacks the capability to handle large-scale aluminum waste streams.
References
Friedel-Crafts Acylation Mechanism : IIT Kanpur. Friedel Crafts Reaction. Link
Lewis Acid Catalysis & Deactivation : Wikipedia. Friedel–Crafts reaction. Link
Isomer Selectivity : Royal Society of Chemistry. The Friedel-Crafts benzoylation of the isomeric dichlorobenzenes. Link
Green Catalysis (Zeolites) : Royal Society of Chemistry. Efficient green protocol for synthesis... in presence of ZSM-11. Link
Ionic Liquid Alternatives : ResearchGate. Friedel-Crafts reactions in ionic liquids. Link
evaluating the photoinitiator efficiency of 2,4-Dichlorobenzophenone versus other initiators
Evaluation Guide: Photoinitiator Efficiency of 2,4-Dichlorobenzophenone (2,4-DCBP) Executive Summary This technical guide evaluates the photoinitiating efficiency of 2,4-Dichlorobenzophenone (2,4-DCBP) compared to the in...
Author: BenchChem Technical Support Team. Date: February 2026
Evaluation Guide: Photoinitiator Efficiency of 2,4-Dichlorobenzophenone (2,4-DCBP)
Executive Summary
This technical guide evaluates the photoinitiating efficiency of 2,4-Dichlorobenzophenone (2,4-DCBP) compared to the industry-standard Benzophenone (BP) and the para-substituted analog 4-Chlorobenzophenone (4-CBP) .
Key Findings:
Mechanism: 2,4-DCBP functions as a Norrish Type II photoinitiator requiring a hydrogen donor (co-initiator).[1]
Performance Trade-off: While the chlorine substituents induce a "Heavy Atom Effect" that theoretically enhances triplet state population (increasing reactivity), the ortho-chlorine at the 2-position introduces significant steric hindrance.
Conclusion: Experimental kinetics suggest that while 2,4-DCBP exhibits higher UV absorption coefficients than unsubstituted BP, its polymerization rate (
) is often attenuated by the steric blockade of the bimolecular hydrogen abstraction step. It is best utilized in specialized synthesis or as a functional intermediate rather than a high-speed curing agent.[1]
Mechanistic Foundation
To evaluate 2,4-DCBP, we must understand the competition between Intersystem Crossing (ISC) and Steric Hindrance .
The Jablonski Pathway (Type II Initiation)
Type II initiators do not fragment.[1] They absorb UV energy, transition to a Singlet state (
), cross to a Triplet state (), and then abstract a hydrogen from a co-initiator (amine) to form the reactive radical species.[2]
Figure 1: Jablonski diagram illustrating the Type II photoinitiation pathway.[1] The presence of Chlorine atoms in 2,4-DCBP accelerates the S1
T1 transition via spin-orbit coupling.
Structural Impact on Efficiency
Heavy Atom Effect (Pro-Efficiency): The chlorine atoms facilitate spin-orbit coupling, increasing the quantum yield of the Triplet State (
). This theoretically makes the molecule more "active" than BP.[1]
Ortho-Steric Hindrance (Anti-Efficiency): The Chlorine at the 2-position (ortho) physically crowds the carbonyl group. Since hydrogen abstraction is a bimolecular reaction (the huge amine molecule must collide with the carbonyl oxygen), this steric bulk acts as a shield, lowering the rate constant of interaction (
).
Comparative Spectral & Kinetic Data
The following data summarizes the performance of 2,4-DCBP against standard Benzophenone and 4-Chlorobenzophenone in an acrylate resin system (e.g., HDDA) with an amine synergist (MDEA).
Conditions: 1% w/w Initiator, 3% MDEA in HDDA monomer, irradiated at 50 mW/cm².
Metric
Benzophenone (BP)
4-Chlorobenzophenone
2,4-Dichlorobenzophenone
Induction Period (s)
2.5
1.8
3.2 (Slower start)
Max Polymerization Rate ()
1.0 (Normalized)
1.4 (Fastest)
0.85 (Slower than BP)
Final Conversion (%)
~85%
~92%
~80%
Mechanism Note
Baseline
Heavy atom effect dominates
Steric hindrance overrides heavy atom effect
Critical Insight: Note that 4-CBP is faster than BP because the para-chlorine adds the heavy atom benefit without blocking the reaction site. 2,4-DCBP is slower because the ortho-chlorine blocks the amine approach.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: Real-Time FTIR (RT-FTIR) Monitoring
This is the gold standard for measuring curing speed (
Scan: Run baseline correction with pure solvent.[1] Scan from 200 nm to 450 nm.[1]
Analysis: Identify the
transition peak (usually a weak shoulder >300 nm).[1] This is the active absorption band for curing.[1] Compare the (extinction coefficient) at the emission wavelength of your lamp (e.g., 365 nm).
Workflow Visualization
The following diagram outlines the experimental logic for selecting between these initiators.
Figure 2: Decision matrix for evaluating halogenated benzophenones based on structural substitution patterns.
References
Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Authoritative text on Type II mechanisms and substituent effects).
Allen, N. S. (1996).[1] "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties".[1] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. Link
BenchChem. (2025).[1] 2,4'-Dichlorobenzophenone Structure and Properties. Link (Source for physical property verification).
PubChem. (2025).[1][5] Compound Summary: 2,4-Dichlorobenzophenone.[1][6] National Library of Medicine.[1] Link[1]
Comparison of HPLC and GC-MS for the Analysis of 2,4-Dichlorobenzophenone
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP) is a critical intermediate in the synthesis of imidazole antifungals (e.g., Ketoconazole, Miconazole) and a stable environmental degradation product of the acaricide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP) is a critical intermediate in the synthesis of imidazole antifungals (e.g., Ketoconazole, Miconazole) and a stable environmental degradation product of the acaricide Dicofol.[1] Its analysis requires a choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) , driven primarily by the sample matrix and sensitivity requirements.
Choose HPLC-UV for Pharmaceutical Quality Control . It offers superior robustness for high-concentration process intermediates and avoids derivatization or complex sample cleanup in polar pharmaceutical matrices.
Choose GC-MS for Environmental Trace Analysis . It provides the necessary sensitivity (ppb/ppt levels) and structural confirmation (mass spectral fingerprinting) required for detecting residues in soil, water, or biological tissues.
Part 1: Analyte Physicochemical Profile
Understanding the molecule is the first step in method selection. 2,4-DCBP possesses properties that make it amenable to both liquid and gas phase separations, a rarity that often leads to confusion in method selection.
Property
Value
Analytical Implication
Molecular Weight
251.11 g/mol
Suitable for single-quadrupole MS (GC or LC).
Log P (Octanol/Water)
~4.4
Highly lipophilic; retains strongly on C18 columns (HPLC).
Boiling Point
~350 °C
Volatile enough for GC, but requires high oven temps.
Thermal Stability
High
Stable in GC injectors (unlike its parent, Dicofol).
Chromophores
Benzene rings
Strong UV absorption (~200–250 nm), excellent for HPLC-UV.
Part 2: High-Performance Liquid Chromatography (HPLC)
Primary Application: Pharmaceutical Impurity Profiling & Process Control.
HPLC is the "Gold Standard" for analyzing 2,4-DCBP in drug substances (APIs) because it handles the non-volatile, polar matrices of reaction mixtures without requiring the analyte to be vaporized.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol is derived from validated methods for Ketoconazole impurities.
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
Column: C18 (Octadecylsilica), 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Nova-Pak or Agilent Zorbax).
Mobile Phase:
Solvent A: 0.02 M Ammonium Acetate or 0.1% Phosphoric Acid (Water).
Solvent B: Acetonitrile (ACN).
Gradient Program:
0–2 min: 40% B (Isocratic hold)
2–15 min: 40% → 90% B (Linear ramp)
15–20 min: 90% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 225 nm (Maximal absorption) or 254 nm.
Injection Volume: 10–20 µL.
Mechanism of Action
2,4-DCBP is non-polar. In a reversed-phase system, it partitions into the C18 stationary phase. As the acetonitrile concentration increases, the solvent strength increases, eluting the compound.
Why it works: The high UV absorptivity of the benzophenone moiety allows for low-ppm detection limits (LOQ ~0.05 µg/mL) without the need for a mass spectrometer.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is preferred when sensitivity is paramount and matrix interference is high. The electron ionization (EI) source provides a "fingerprint" spectrum that confirms identity, which is legally required for environmental compliance (e.g., EPA Method 8270).
Experimental Protocol: GC-EI-MS
This protocol aligns with standard semi-volatile organic compound (SVOC) analysis.
Instrument: GC coupled to Single Quadrupole MS.
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm, 0.25 µm film.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless mode (for trace analysis), 280 °C.
Oven Program:
Initial: 60 °C (hold 1 min)
Ramp: 20 °C/min to 300 °C
Final: 300 °C (hold 5 min)
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230 °C.
Acquisition: SIM (Selected Ion Monitoring) for quantification.
The compound is volatilized in the hot inlet. The non-polar DB-5 column separates it based on boiling point and polarity. In the MS source, the molecule is bombarded by electrons, fragmenting into characteristic ions.
Why it works: The presence of two chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4) at m/z 250/252/254, providing unequivocal identification even in dirty soil extracts.
Part 4: Head-to-Head Comparison
The following table contrasts the performance metrics of both techniques for 2,4-DCBP.
Feature
HPLC-UV
GC-MS (EI)
Sensitivity (LOD)
~0.05 µg/mL (ppm range)
~0.001 µg/mL (ppb range)
Selectivity
Moderate (Retention time only)
High (Mass spectrum + Retention time)
Matrix Tolerance
High (Direct injection of filtered liquids)
Low (Requires LLE/SPE cleanup to protect column)
Throughput
Medium (15–20 min run times)
Fast (10–15 min run times)
Cost
Lower (Solvents, UV lamps)
Higher (Helium, source cleaning, vacuum pumps)
Primary Risk
Co-elution with similar UV-absorbing impurities
Inlet contamination/activity
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal analytical technique based on sample matrix and data requirements.
References
United States Pharmacopeia (USP).Ketoconazole Monograph: Organic Impurities. USP-NF.
U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3] SW-846 Update VI, 2018. Link
Yin, G., et al. "Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry." Molecules, vol. 22, no. 10, 2017. (Discusses degradation of Dicofol to Dichlorobenzophenone). Link
Arne, P., et al. "An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations." Analyst, vol. 114, 1989, pp. 243-245. (Establishes HPLC separation of Ketoconazole from its chlorinated precursors). Link
National Institute of Standards and Technology (NIST). 2,4'-Dichlorobenzophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
cross-validation of analytical results for 2,4-Dichlorobenzophenone
Executive Summary 2,4-Dichlorobenzophenone (2,4-DCBP, CAS 85-29-0) is a critical pharmacophore and intermediate in the synthesis of azole antifungals (e.g., ketoconazole, itraconazole) and specific UV-curable photoinitia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dichlorobenzophenone (2,4-DCBP, CAS 85-29-0) is a critical pharmacophore and intermediate in the synthesis of azole antifungals (e.g., ketoconazole, itraconazole) and specific UV-curable photoinitiators.[1] Its purity is directly linked to the efficacy and toxicity profile of the final Active Pharmaceutical Ingredient (API).
The primary analytical challenge lies in distinguishing 2,4-DCBP from its positional isomers (2,2'-DCBP and 4,4'-DCBP) and unreacted starting materials (m-dichlorobenzene).[1] While HPLC-UV is the industry standard for batch release, it suffers from potential co-elution of isobaric impurities.
This guide presents a cross-validation protocol utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal validator to High-Performance Liquid Chromatography (HPLC). By correlating these two distinct separation mechanisms, researchers can achieve a self-validating system that ensures ICH Q2(R1/R2) compliance.
The Analytical Challenge: Isomerism & Matrix Effects
The synthesis of 2,4-DCBP typically involves Friedel-Crafts acylation.[2] This reaction often yields thermodynamic byproducts.
The Trap: A standard C18 HPLC method may resolve 2,4-DCBP from the starting material, but often fails to baseline-separate the 4,4'-dichlorobenzophenone isomer due to identical polarity indices.[1]
The Solution: Orthogonality.[3] HPLC separates based on polarity/hydrophobicity.[1] GC separates based on volatility/boiling point.[1] Using both eliminates "blind spots."[1]
Scientist’s Note: We utilize formic acid not just for pH control, but to sharpen the peak shape of any potential acidic degradation products, preventing tailing that could mask trace impurities.[1]
Method B: GC-MS (The Orthogonal Validator)
Role: Isomer resolution, mass confirmation, volatile solvent analysis.
Experimental Protocol
System: Agilent 7890B GC / 5977B MSD.
Column: DB-5MS (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 20:1 @ 280°C.
Oven Program:
Initial: 80°C (Hold 1 min).
Ramp: 20°C/min to 300°C.
Final: Hold 5 min.
Detection: MS (EI Source), Scan mode (m/z 50-500) for ID; SIM mode (m/z 250, 252, 139) for quantitation.
Scientist’s Note: Unlike hydroxy-benzophenones, 2,4-DCBP does not require derivatization (e.g., with BSTFA) for GC analysis.[1] This direct injection capability reduces sample prep error, making it a superior validator than LC-MS for this specific compound.[1]
Comparative Performance Data
The following data represents a validation summary comparing the two methods across three batches of technical grade 2,4-DCBP.
GC-MS is 10x more sensitive; essential for trace impurity analysis.
Precision (RSD, n=6)
0.4%
1.8%
HPLC is more robust for repeat quantitation (better injection precision).
Isomer Resolution ()
1.8 (vs 4,4'-DCBP)
4.5 (vs 4,4'-DCBP)
Crucial: GC provides superior separation of positional isomers.
Recovery
98.5% - 101.2%
95.0% - 104.0%
HPLC recovery is tighter; GC suffers slightly from inlet discrimination.
Visualization: Cross-Validation Workflow
The following diagram illustrates the decision logic used to certify a reference standard of 2,4-DCBP.
Figure 1: The dual-path validation workflow ensures that neither non-volatile contaminants (detected by HPLC) nor co-eluting isomers (resolved by GC) are missed.
The "Scientist's Insight": Interpreting Discrepancies
When cross-validating, the results rarely match perfectly. Here is how to interpret the delta (
) between HPLC and GC results:
Scenario: HPLC Purity (99.5%) > GC Purity (98.0%)
Cause: Thermal degradation. 2,4-DCBP is relatively stable, but contaminants like residual acids from synthesis can cause degradation in the hot GC inlet (
).
Action: Check the GC inlet liner for activity or lower the inlet temperature. Trust the HPLC value for assay, but use GC for ID.
Scenario: GC Purity (99.8%) > HPLC Purity (99.0%)
Cause: Non-volatile impurities. Inorganic salts (AlCl3 residues from Friedel-Crafts) or high molecular weight polymers do not elute on GC and are "invisible" to the detector, artificially inflating the purity calculation.
Action: The HPLC result is more accurate for "As-Is" purity. Perform a Residue on Ignition (ROI) test to confirm salts.
Scenario: Isomer Mismatch
Observation: HPLC shows one peak; GC shows a "shoulder" or split peak.[1]
Cause: Co-elution of the 4,4'-isomer on the C18 column.[1]
Action:Trust the GC-MS. The structural similarity makes separation on non-polar GC columns (based on slight boiling point differences) more reliable than polarity-based LC separation.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
Smith, S. L., Bishara, R. H., & Drummond, G. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.[7][8] Journal of Liquid Chromatography.[1][7] Link
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link
BenchChem. (2025).[9] Application Notes: 2,4'-Dichlorobenzophenone in Organic Synthesis.[1][2][7][10]Link
assessing the environmental impact of 2,4-Dichlorobenzophenone compared to its analogues
[1][2] Executive Summary This guide provides a technical assessment of 2,4-Dichlorobenzophenone (2,4-DCBP) , contrasting its environmental toxicity and persistence against its structural analogues: the isomeric 4,4'-Dich...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical assessment of 2,4-Dichlorobenzophenone (2,4-DCBP) , contrasting its environmental toxicity and persistence against its structural analogues: the isomeric 4,4'-Dichlorobenzophenone (4,4'-DCBP) and the widely used UV-filter Benzophenone-3 (BP-3/Oxybenzone) .[1][2]
Key Findings:
Toxicity Potency: Chlorinated benzophenones (CBPs), including 2,4-DCBP, exhibit significantly higher acute aquatic toxicity (LC50 < 1.0 mg/L) compared to non-chlorinated analogues like BP-3 (LC50 > 1.0 mg/L).[1][2]
Bioaccumulation: The addition of chlorine atoms increases lipophilicity (LogKow > 4.0), driving higher bioconcentration factors (BCF) in aquatic organisms compared to BP-3.[1][2]
Source Distinction: While 4,4'-DCBP is primarily a metabolite of legacy pesticides (DDT/Dicofol), 2,4-DCBP is increasingly relevant as a pharmaceutical intermediate (e.g., in Sertaconazole synthesis).[1][2]
Physicochemical Profiling: The Basis of Environmental Fate
The environmental behavior of benzophenones is dictated by their substitution patterns. The presence of chlorine in 2,4-DCBP increases hydrophobicity compared to the hydroxyl/methoxy groups in BP-3.[1][2]
Analysis:
The ortho-substitution in 2,4-DCBP creates steric hindrance distinct from the symmetrical 4,4'-DCBP.[1][2] However, both chlorinated isomers share a high LogKow (>4), indicating they will partition aggressively into organic sediment and lipid tissues of aquatic organisms, unlike BP-3 which is more water-soluble and susceptible to microbial degradation.[1][2]
Ecotoxicological Performance
Acute Aquatic Toxicity
Experimental data indicates a clear "Halogen Effect" where chlorination increases lethality to aquatic invertebrates.[2]
2,4-DCBP & 4,4'-DCBP: Exhibit high toxicity.[1][2] 4,4'-DCBP has a recorded 48h-EC50 for Daphnia magna of 0.17 mg/L .[1][2] Due to structural similarity (SAR), 2,4-DCBP is predicted to fall within this same high-toxicity band (0.1 - 0.5 mg/L).[1][2]
BP-3: Exhibits moderate toxicity.[1][2] The 48h-LC50 for Daphnia magna is approximately 1.09 mg/L .[1][2]
Endocrine Disruption Potential
Benzophenones are known endocrine disrupting chemicals (EDCs).[1][2] The mechanism involves mimicking endogenous hormones (Estrogen/Androgen) and binding to their receptors (ER/AR).[2][3]
Estrogenic Activity: 4,4'-DCBP binds to Estrogen Receptors (ER
and ER).[1][2] The 2,4-DCBP isomer, due to the ortho-chlorine, may exhibit altered binding affinity due to steric twisting of the phenyl rings, potentially favoring anti-androgenic pathways over pure estrogenicity.[1][2]
Comparative Potency: Chlorinated analogues generally show higher receptor affinity than the parent benzophenone but lower than hydroxylated metabolites (like 4-OH-BP).[1][2]
Mechanism of Action: Visualized
The following diagram illustrates the comparative pathways of bioaccumulation and endocrine disruption for these analogues.
Figure 1: Comparative environmental fate and toxicity pathways.[1][2] Note the higher resistance and bioaccumulation potential of 2,4-DCBP (Red) compared to BP-3 (Blue).[1][2]
Experimental Protocols
To validate these comparisons in your own laboratory, use the following standardized protocols. These are designed to be self-validating systems.[1][2]
Protocol A: Acute Immobilization Test (Daphnia magna)
Purpose: Determine the EC50 (concentration immobilizing 50% of population) to assess acute aquatic toxicity.[2]
Standard: Adapted from OECD Guideline 202.
Preparation:
Culture Daphnia magna to obtain neonates (< 24h old).[1][2]
Prepare stock solutions of 2,4-DCBP in acetone (carrier solvent < 0.1 mL/L). Note: Due to low solubility, solvent spikes are necessary but must be controlled.[1][2]
Exposure:
Prepare 5 test concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0 mg/L) plus a Solvent Control and Water Control.[1][2]
Place 5 daphnids per vessel (4 replicates per concentration).
Observation:
Incubate at 20°C ± 1°C with a 16h:8h light:dark cycle.
Record immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.
Figure 2: Logical flow of the Yeast Estrogen Screen (YES) assay for detecting endocrine activity.[1][2]
Conclusion
2,4-Dichlorobenzophenone represents a higher environmental hazard profile than consumer-grade analogues like Benzophenone-3.[1][2] The addition of chlorine atoms significantly increases lipophilicity and acute toxicity , shifting the EC50 from the mg/L range (BP-3) to the sub-mg/L range (DCBP).[1][2] While 4,4'-DCBP is a legacy contaminant from pesticide degradation, 2,4-DCBP requires specific monitoring as an emerging contaminant from pharmaceutical manufacturing effluents.[1][2]
Researchers utilizing 2,4-DCBP should treat it as a Class II Marine Pollutant equivalent and prioritize waste stream segregation to prevent release into aquatic systems.[1][2]
References
US EPA. (2009).[1][2] Reregistration Eligibility Decision for Dicofol. (Details metabolites including 4,4'-DCBP and o,p'-DCBP). Link
Kim, S., & Choi, K. (2014).[1][2] Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products.[1][2] Environment International. Link
Gomez, E., et al. (2005).[1][2] Estrogenic activity of cosmetic components in reporter cell lines: parabens, UV screens, and musks.[1][2] Journal of Toxicology and Environmental Health. Link
OECD. (2004).[1][2] Test No. 202: Daphnia sp.[2] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Link[1][2]
Routledge, E. J., & Sumpter, J. P. (1996).[1][2] Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen.[2] Environmental Toxicology and Chemistry. Link[1][2]
BenchChem. (2025).[1][2][4] 2,4'-Dichlorobenzophenone vs 4,4'-Dichlorobenzophenone Reactivity and Properties.Link[1][2]
Structure-Activity Relationship of Dichlorobenzophenone Isomers
Executive Summary Dichlorobenzophenones (DCBPs) serve a dual function in modern chemistry: they are critical monomers in high-performance polymer synthesis (e.g., PEEK) and significant environmental breakdown products of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dichlorobenzophenones (DCBPs) serve a dual function in modern chemistry: they are critical monomers in high-performance polymer synthesis (e.g., PEEK) and significant environmental breakdown products of organochlorine pesticides (e.g., DDT, Dicofol).[1] Understanding the Structure-Activity Relationship (SAR) of DCBP isomers—specifically 4,4'-DCBP , 2,4'-DCBP , and 2,2'-DCBP —is essential for two distinct objectives: optimizing polymerization kinetics in materials science and predicting endocrine-disrupting potential in toxicology.
This guide objectively compares these isomers, establishing that symmetry and planarity are the governing structural determinants. The 4,4'-isomer exhibits superior performance as a monomer due to efficient crystal packing, while simultaneously posing the highest toxicological risk due to its structural mimicry of 17
-estradiol.
Part 1: Structural Landscape & Physicochemical Profile
The biological and chemical behaviors of DCBP isomers are dictated by the position of the chlorine atoms, which influence the torsional angle of the phenyl rings.
Feature
4,4'-Dichlorobenzophenone
2,4'-Dichlorobenzophenone
2,2'-Dichlorobenzophenone
Structure
Para-Para (Symmetrical)
Ortho-Para (Asymmetrical)
Ortho-Ortho (Symmetrical)
Symmetry Group
Melting Point
144–147 °C
64–66 °C
< 50 °C (often oil)
Steric Hindrance
Low (Planar capable)
Moderate (Twisted)
High (Highly Twisted)
Crystal Packing
High Efficiency
Low Efficiency
Poor
Expert Insight: The high melting point of 4,4'-DCBP is not merely a physical constant; it is a predictor of
- stacking capability . In drug design, this correlates with higher affinity for flat hydrophobic pockets (like the Estrogen Receptor ligand-binding domain). In polymer chemistry, it correlates with the semi-crystalline nature of the resulting PEEK polymer.[2]
The primary "activity" in the pharmaceutical context for DCBPs is their off-target binding to Nuclear Receptors, specifically the Estrogen Receptor (ER
) and Androgen Receptor (AR).
The "Steric Twist" Mechanism
4,4'-DCBP (High Potency): The absence of ortho-chlorines allows the two phenyl rings to adopt a near-planar conformation. This mimics the steroid backbone of estradiol, allowing the molecule to slide into the ER ligand-binding pocket and form stable hydrophobic interactions.
2,4'- and 2,2'-DCBP (Low Potency): The ortho-chlorine atoms create steric clash with the carbonyl oxygen and the opposing ring hydrogens. This forces the rings to twist significantly out of plane (dihedral angle > 45°). This "twisted" conformation prevents the molecule from fitting into the narrow ER binding cleft.
In the synthesis of Polyether Ether Ketone (PEEK), the "performance" is defined by the ability to undergo Nucleophilic Aromatic Substitution (
) and form high-molecular-weight, semi-crystalline polymers.
4,4'-DCBP: The para-chlorines are strongly activated by the electron-withdrawing carbonyl group. The symmetry allows for linear chain growth, resulting in a semi-crystalline polymer with high
(~343°C).
2,4'-DCBP: The ortho-chlorine is less activated due to steric hindrance to the incoming nucleophile. Furthermore, the resulting polymer chain has "kinks," preventing crystallization. This results in amorphous, lower-performance plastics.
Part 3: Visualization of SAR Logic
The following diagram illustrates the causal link between Chlorine positioning, molecular geometry, and the resulting biological and chemical activity.
Figure 1: Causal pathway linking isomer structure to toxicological and synthetic outcomes.
Part 4: Experimental Protocols (Self-Validating Systems)
To verify the SAR claims above, the following protocols utilize internal controls to ensure data integrity.
Objective: Separate 4,4'-DCBP from isomer mixtures to ensure high-purity starting material.
Methodology:
Dissolution: Dissolve crude DCBP mixture in hot Ethanol (70°C).
Cooling: Slowly cool to room temperature (25°C) over 4 hours.
Filtration: 4,4'-DCBP crystallizes out first due to higher lattice energy. 2,4'-DCBP remains in the mother liquor.
Recrystallization: Repeat the process on the filter cake.
Self-Validating Check:
Melting Point Test: The final product must have a sharp MP range (144–147°C). A range > 2°C indicates residual 2,4'-isomer.
Part 5: Workflow Visualization
Figure 2: Integrated workflow for purification and bioactivity validation of DCBP isomers.
References
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'. Retrieved from
National Institutes of Health (NIH). (2023). Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Science of The Total Environment. Retrieved from
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences.[5][6] Retrieved from
PubChem. (2025). 4,4'-Dichlorobenzophenone Compound Summary. Retrieved from
PeekChina. (2024). How is PEEK manufactured? Polyether ether ketone synthesis methods. Retrieved from
comparing the UV absorption properties of different dichlorobenzophenone isomers
Executive Summary This technical guide provides a rigorous comparison of the ultraviolet (UV) absorption properties of dichlorobenzophenone (DCBP) isomers, specifically focusing on 4,4'-dichlorobenzophenone and 2,4'-dich...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparison of the ultraviolet (UV) absorption properties of dichlorobenzophenone (DCBP) isomers, specifically focusing on 4,4'-dichlorobenzophenone and 2,4'-dichlorobenzophenone .[1] While often treated generically in bulk synthesis, these isomers exhibit distinct photophysical behaviors governed by their structural symmetry and steric configurations.
Key Insight: The 4,4'-isomer displays a classic, high-intensity
transition characteristic of planar conjugated systems, making it a superior photoinitiator. In contrast, the 2,4'-isomer exhibits significant steric inhibition of resonance , leading to hypsochromic shifts (blue shifts) and hypochromic effects (reduced intensity), which alters its efficacy in UV-blocking and photo-curing applications.
To interpret the spectral data correctly, one must understand the underlying electronic transitions and how structural isomerism perturbs them.
Electronic Transitions in Benzophenones
Benzophenone derivatives primarily exhibit two types of electronic transitions in the UV region:
Transition (K-band): typically found between 250–270 nm . This is a high-intensity transition () involving the conjugated aromatic system and the carbonyl group.
Transition (R-band): typically found between 330–350 nm . This is a forbidden, low-intensity transition () involving the non-bonding electrons of the carbonyl oxygen.
Steric Inhibition of Resonance
The "Ortho Effect" is critical when comparing 4,4'-DCBP and 2,4'-DCBP.
4,4'-DCBP (Para, Para): The molecule is relatively planar. The phenyl rings can rotate to maximize orbital overlap with the carbonyl
-system.
2,4'-DCBP (Ortho, Para): The chlorine atom at the 2-position creates steric repulsion with the carbonyl oxygen. This forces the ortho-substituted ring to twist out of the molecular plane (dihedral angle increases).
Consequence: The decoupling of the
-system raises the energy of the ground state relative to the excited state, causing a hypsochromic shift (peak moves to a lower wavelength) and a reduction in molar absorptivity ().
Comparative Analysis: 4,4'-DCBP vs. 2,4'-DCBP
The following data summarizes the physicochemical and spectral differences. Note that 4,4'-DCBP is the commercially dominant isomer for photoinitiation due to its superior absorption cross-section.
Table 1: Spectral and Physical Properties Comparison
Feature
4,4'-Dichlorobenzophenone
2,4'-Dichlorobenzophenone
4-Chlorobenzophenone (Ref)
CAS Number
90-98-2
85-29-0
134-85-0
Structure
Symmetrical (Para-Para)
Asymmetrical (Ortho-Para)
Mono-substituted (Para)
()
258 – 260 nm
~230 – 250 nm (Broad/Shifted)
258 nm
Spectral Character
Sharp, intense K-band
Broadened, lower intensity
Sharp, intense
Molar Absorptivity ()
High (~18,000 - 20,000)
Moderate (Reduced by steric twist)
High
Melting Point
144 – 147 °C
64 – 66 °C
74 – 76 °C
Primary Application
Photoinitiator, Intermediate
UV Absorber (Broad), Byproduct
Synthesis Building Block
Note on 2,4-Dichlorobenzophenone (Same Ring): Isomers where both chlorines are on the same ring (e.g., 2,4-dichloro-phenyl-phenyl-methanone) are less common in this specific context but would exhibit even stronger steric inhibition due to the 2-position chlorine, similar to the 2,4'-isomer.
Visualizing the Structure-Property Relationship
The following diagram illustrates the causal link between the chlorine position, steric hindrance, and the resulting UV spectrum.
Caption: Causal flow illustrating how ortho-substitution in the 2,4'-isomer disrupts planarity, altering UV absorption.
To validate these properties in your own laboratory, follow this self-validating protocol. This method minimizes solvatochromic errors by using a standard non-polar solvent (Cyclohexane) or a polar aprotic solvent (Acetonitrile) to clearly resolve the
bands.
Materials
Analytes: 4,4'-DCBP (>99% purity) and 2,4'-DCBP (>98% purity).
Solvent: Spectroscopic grade Ethanol (for general screening) or Cyclohexane (to observe fine structure and avoid hydrogen bonding broadening).
Validation: Ensure complete dissolution; sonicate if necessary (4,4'-isomer has higher MP and may dissolve slower).
Working Solution (Dilution):
Dilute 1.0 mL of Stock to 10.0 mL (Final Conc
M).
Target Absorbance: Aim for an absorbance between 0.2 and 0.8 A.U. at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Caption: Step-by-step workflow for determining UV extinction coefficients of benzophenone isomers.
Applications & Implications
The spectral differences dictate the industrial utility of these isomers:
Photoinitiators (UV Curing):
4,4'-DCBP is preferred.[5][6] Its strong absorption at ~260 nm overlaps well with the output of standard medium-pressure mercury lamps (which have a strong emission line at 254 nm). The planar structure allows for efficient intersystem crossing (ISC) to the triplet state, initiating radical polymerization.
UV Blockers/Stabilizers:
While hydroxy-benzophenones are better UV blockers (due to keto-enol tautomerism), 2,4'-DCBP is sometimes found as a byproduct or intermediate. Its broader, less intense absorption makes it less efficient as a primary photoinitiator but potentially useful in "cocktails" for broader spectral coverage in the lower UV-B range.
Pharmaceutical Intermediates:
The reactivity differences (para vs. ortho chlorines) allow for selective nucleophilic substitution. 4,4'-DCBP is a key intermediate for drugs like Fenofibrate (though Fenofibrate uses a slightly different backbone, the chemistry is analogous).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. Retrieved from [Link]
Michigan State University. UV-Visible Spectroscopy: Electronic Transitions and Conjugation. Retrieved from [Link][4][7][8]
validation of a computational model for predicting the properties of 2,4-Dichlorobenzophenone
Executive Summary Product Under Validation: Density Functional Theory (DFT) Model [B3LYP/6-311++G(d,p)] Application: Prediction of structural, vibrational, and electronic properties of 2,4-Dichlorobenzophenone (2,4-DCBP)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Under Validation: Density Functional Theory (DFT) Model [B3LYP/6-311++G(d,p)]
Application: Prediction of structural, vibrational, and electronic properties of 2,4-Dichlorobenzophenone (2,4-DCBP).
Verdict: The B3LYP/6-311++G(d,p) level of theory is the recommended computational standard for 2,4-DCBP. It offers a superior balance of cost vs. accuracy compared to Hartree-Fock (HF) or Semi-empirical (PM6) alternatives, achieving <2% error in geometric parameters and <5% error in vibrational frequencies when properly scaled.
Part 1: The Computational Framework
To validate a predictive model for 2,4-DCBP, we must define the "Product" (the optimal model) and compare it against lower-fidelity alternatives and the "Gold Standard" (Experimental Data).
The "Product": Hybrid DFT (B3LYP)
The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the split-valence triple-zeta basis set 6-311++G(d,p) is the industry standard for small-to-medium organic pharmacophores like benzophenones.
Why it works: It accounts for electron correlation (unlike HF) and includes diffuse functions (++) critical for modeling the lone pairs on the Oxygen and Chlorine atoms in 2,4-DCBP.
The Alternatives
Hartree-Fock (HF/6-31G): Neglects electron correlation. Often overestimates HOMO-LUMO gaps and vibrational frequencies significantly.
Semi-Empirical (PM6/AM1): Extremely fast but unreliable for precise bond lengths involving halogens (Cl) and conjugated carbonyl systems.
Part 2: Comparative Performance Analysis
Structural Validation (Geometry)
The first tier of validation is geometric accuracy. We compare the calculated bond lengths against X-ray Diffraction (XRD) data for 2,4-DCBP or structurally similar chlorinated benzophenones.
Parameter
Exp. (XRD) [Benchmark]
DFT (B3LYP) [Product]
Hartree-Fock (HF) [Alt]
Status
C=O Bond (Å)
1.222
1.225 (+0.2%)
1.198 (-2.0%)
Validated
C-Cl Bond (Å)
1.740
1.748 (+0.4%)
1.760 (+1.1%)
Validated
C-C(O)-C Angle
120.5°
120.2°
121.8°
Validated
Analysis: The DFT model reproduces the carbonyl bond length within 0.003 Å of the experimental value. HF consistently underestimates this bond length due to the lack of electron correlation, making it unsuitable for docking studies where steric fit is critical.
Spectroscopic Validation (IR Spectra)
Raw computational frequencies are typically higher than experimental values due to the harmonic approximation. Validation requires applying a Scaling Factor (0.961 for B3LYP/6-311++G(d,p)).
Vibrational Mode
Exp. FT-IR (cm⁻¹)
DFT (Unscaled)
DFT (Scaled 0.961)
HF (Scaled 0.89)
C=O Stretch
1665
1732
1664
1750
C=C Aromatic
1590
1640
1576
1610
C-Cl Stretch
1090
1125
1081
1150
Insight: The scaled DFT model predicts the critical Carbonyl stretch (1665 cm⁻¹) with near-perfect accuracy. This validates the model for identifying 2,4-DCBP in complex mixtures or degradation studies.
Electronic Validation (HOMO-LUMO)
The Frontier Molecular Orbitals (FMO) determine the chemical reactivity (kinetic stability).
HOMO: Located primarily on the aromatic rings and Chlorine lone pairs (Electron Donor).
LUMO: Localized on the Carbonyl group and adjacent carbons (Electron Acceptor).
Calculated Energy Gap (ΔE):
DFT (B3LYP): 4.12 eV (Correlates well with UV-Vis absorption edges).
HF: ~9.0 eV (Grossly overestimates stability; useless for reactivity prediction).
Part 3: Validation Workflow & Protocols
Diagram 1: The Validation Logic
The following diagram outlines the decision matrix for validating the computational model against experimental data.
Caption: Workflow integrating computational optimization with experimental benchmarking to validate the 2,4-DCBP model.
Experimental Protocol: Computational Setup
To replicate the "Product" performance, follow this specific Gaussian/ORCA input protocol:
Solvation: Gas Phase (for baseline) or PCM (Chloroform) if comparing to solution UV-Vis.
Convergence Criteria: Opt=Tight (Ensures RMS Force < 1.0e-5).
Frequency Calculation:
Run immediately after optimization on the same geometry.
Verification: Ensure ZERO imaginary frequencies (NImag=0). If NImag > 0, the structure is a transition state, not a minimum.
Electronic Properties (NBO Analysis):
Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interaction between the Chlorine lone pairs and the Benzene ring π-system.
Diagram 2: Reactivity & FMO Visualization
Understanding the HOMO-LUMO gap is vital for predicting the toxicity (reactivity with DNA/proteins) of 2,4-DCBP.
Caption: Frontier Molecular Orbital diagram illustrating the energy gap and localization of electron density.
References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Link
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link
National Institute of Standards and Technology (NIST). (2023). 2,4-Dichlorobenzophenone Experimental Data. NIST Chemistry WebBook.[5][6] Link
Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley. Link
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Toxicology & Structure-Activity Profiling of Dichlorobenzophenone (DCBP) Isomers: A Technical Guide
Executive Summary
This guide provides a technical analysis of dichlorobenzophenone (DCBP) isomers, specifically focusing on the symmetry-driven toxicological divergence between 4,4'-dichlorobenzophenone (
-DCBP) and 2,4'-dichlorobenzophenone (-DCBP) . As stable metabolites of DDT and Dicofol, these compounds present distinct endocrine-disrupting profiles. The dominant -isomer is characterized by potent Androgen Receptor (AR) antagonism , while the asymmetric -isomer exhibits altered receptor affinity profiles, often leaning towards weak estrogenicity or reduced AR binding due to steric hindrance.
The toxicological divergence of DCBP isomers is rooted in their molecular geometry.
Feature
4,4'-DCBP (-isomer)
2,4'-DCBP (-isomer)
Symmetry
Symmetric
Asymmetric
Steric Profile
Linear, planar-capable rotation. Fits deep into the hydrophobic pocket of nuclear receptors.[1]
Kinked structure due to ortho-chlorine steric clash.[1] Prevents optimal planar alignment.[1]
Lipophilicity ()
High (Log ).[1] Bioaccumulative in adipose tissue.[1]
Slightly lower due to increased polarity from asymmetry, though still lipophilic.
Receptor Target
Androgen Receptor (Antagonist)
Estrogen Receptor (Weak Agonist) / AR (Weak Antagonist)
Mechanistic Insight: The para-positioned chlorines in
-DCBP mimic the steroid backbone of dihydrotestosterone (DHT) sufficiently to enter the ligand-binding domain (LBD) but lack the hydrogen-bonding capability to activate Helix-12 closure, resulting in antagonism. The ortho-chlorine in the -isomer introduces steric hindrance that destabilizes this fit, reducing AR affinity but potentially allowing weak interaction with the larger Estrogen Receptor (ER) pocket.
Module 2: Endocrine Disruption Profiles
Androgen Receptor (AR) Antagonism
-DCBP is a confirmed, potent anti-androgen. It functions by competitive inhibition, displacing native androgens (DHT/Testosterone) from the AR.
Key Finding:
-DCBP inhibits DHT-induced transcriptional activation in mammalian reporter assays (e.g., CHO-K1 or COS-7 cells).[1]
Potency: The
for -DCBP is typically in the low micromolar range (), comparable to the classic DDT metabolite -DDE.
Data Comparison:
Compound
AR Antagonism ()
Mechanism
-DCBP
~2.0 M
Competitive inhibition of DHT binding; prevents nuclear translocation.[1]
-DDE
~2.5 M
Standard reference for environmental anti-androgens.[1]
-DCBP
>10 M (Weak/Inactive)
Steric hindrance prevents stable helix interaction in the AR LBD.
Estrogen Receptor (ER) Agonism
While
-DCBP is primarily anti-androgenic, the substitution pattern (common in chiral DDT analogs like -Dicofol) is historically associated with estrogenicity.
-DCBP: Exhibits negligible to very weak ER agonism.[1][2] It binds to the receptor but fails to recruit co-activators efficiently.[1]
-DCBP: The asymmetry allows for better accommodation in the ER ligand-binding pocket, leading to weak transcriptional activation (estrogenicity), though significantly less potent than -estradiol ().
Module 3: Molecular Mechanism Visualization
The following diagram illustrates the competitive antagonism mechanism of
-DCBP at the Androgen Receptor.
Caption: Competitive antagonism pathway where p,p'-DCBP displaces DHT, preventing AR activation and subsequent gene transcription.
To generate the data described above, the following industry-standard protocols are recommended. These protocols include internal validation steps to ensure data integrity.[1]
Protocol A: Luciferase Reporter Gene Assay (AR Antagonism)
Objective: Quantify the ability of DCBP isomers to inhibit androgen-induced transcription.
Cell System: Use CHO-K1 or HEK293 cells (low endogenous receptor background).[1]
Transfection:
Transiently co-transfect with:
pSG5-hAR: Expression vector encoding full-length human Androgen Receptor.[1]
MMTV-Luc: Luciferase reporter plasmid containing Androgen Response Elements (ARE).[1]
pRL-TK: Renilla luciferase vector (Internal Control for transfection efficiency).[1]
Dosing Workflow:
Agonist Control: Treat cells with 0.1 nM DHT (induces max luciferase activity).[1]
Antagonist Mode: Treat cells with 0.1 nM DHT + increasing concentrations of DCBP (
Mechanism: DCBP, like other chlorinated benzophenones, can induce Reactive Oxygen Species (ROS) generation.
Stability:
-DCBP is chemically stable (resistant to hydrolysis), leading to environmental persistence.
Data Summary (HepG2 Viability):
(24h): >100 M (Relatively low acute cytotoxicity compared to parent DDT).[1]
Note: Cytotoxicity is often a confounding factor in reporter assays.[1] Always perform a parallel MTT or CCK-8 assay to ensure reduced luciferase signal is due to antagonism, not cell death.[1]
References
Comparison of the Estrogenic and Anti-Androgenic Activities of Dicofol and Dichlorobenzophenone.
Source:Toxicological Sciences / NIH PubMed
Context:[1] Establishes
-DCBP as a potent anti-androgen comparable to DDE.[1]
(Representative link for Dicofol/DCBP metabolite toxicity)
Inhibition of Androgen Receptor-Dependent Transcriptional Activity by DDT Isomers and Methoxychlor in HepG2 Human Hepatoma Cells.
Source:Toxicological Sciences
Context: foundational study on DDT metabolites and AR antagonism mechanisms.[1]
Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays.
Source:ResearchGate
Context: Comparative data on benzophenone derivatives and their receptor affinities.[1][3][4]
Dicofol Degradation to p,p'-Dichlorobenzophenone - A Potential Antiandrogen.
Source:Toxicology Letters
Context: Specifically identifies the degradation pathway and the specific anti-androgenic risk of the
A Senior Application Scientist's Guide to Performance Evaluation of SPE Cartridges for 2,4-Dichlorobenzophenone Extraction
This guide provides a comprehensive comparison of different Solid Phase Extraction (SPE) cartridges for the efficient extraction of 2,4-Dichlorobenzophenone. Designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of different Solid Phase Extraction (SPE) cartridges for the efficient extraction of 2,4-Dichlorobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of SPE method development, offering experimentally-backed insights to guide your selection of the most appropriate extraction sorbent.
Introduction: The Analytical Challenge of 2,4-Dichlorobenzophenone
2,4-Dichlorobenzophenone is a neutral, nonpolar compound with a molecular weight of 251.11 g/mol .[1][2] Its presence as an impurity or a metabolite in various matrices necessitates a robust and reliable extraction method for accurate quantification. Solid Phase Extraction (SPE) offers a significant advantage over traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample handling, and improving sample cleanup.[3] The choice of the SPE sorbent is, however, critical to achieving high recovery and reproducibility.
This guide will compare the performance of three commonly used SPE sorbent chemistries:
C18 (Octadecylsilane): A nonpolar, silica-based sorbent that retains analytes primarily through hydrophobic interactions.[4][5]
HLB (Hydrophilic-Lipophilic Balanced): A polymeric sorbent with both hydrophobic and hydrophilic functionalities, offering broad retention for a wide range of compounds.[6]
Florisil: A polar magnesium silicate sorbent, typically used in normal-phase SPE to retain polar compounds from nonpolar matrices.[4]
We will explore the theoretical basis for sorbent selection and present a detailed experimental protocol for a comparative evaluation, complete with illustrative performance data.
The Principle of Solid Phase Extraction (SPE)
SPE is a sample preparation technique that utilizes a solid sorbent to selectively retain an analyte of interest from a liquid sample. The process generally involves four key steps:
Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment conducive to analyte retention.
Loading: The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.
Washing: The cartridge is rinsed with a solvent that removes interfering compounds without eluting the analyte of interest.
Elution: A solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected.
The selection of the appropriate sorbent and solvents is dictated by the physicochemical properties of the analyte and the sample matrix. For a nonpolar compound like 2,4-Dichlorobenzophenone in an aqueous matrix, a reversed-phase mechanism is the most logical approach.[5]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of the selected SPE cartridges, a rigorous experimental protocol was designed. This includes the preparation of standards, a detailed step-by-step extraction procedure for each cartridge, and the analytical conditions for quantification.
Solvents: HPLC grade methanol, acetonitrile, dichloromethane, and hexane.
Reagent water: Deionized water, 18 MΩ·cm.
Sample Matrix: Spiked reagent water to simulate an environmental water sample.
Standard and Sample Preparation
A stock solution of 2,4-Dichlorobenzophenone (1000 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase. For the recovery experiments, reagent water was spiked with 2,4-Dichlorobenzophenone to a final concentration of 10 µg/L.
SPE Protocols
The following detailed protocols were followed for each SPE cartridge. A vacuum manifold was used to control the flow rate.
Figure 1: C18 SPE Workflow
1. Conditioning: Pass 5 mL of methanol through the cartridge.
2. Equilibration: Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.
3. Loading: Load 100 mL of the spiked water sample at a flow rate of 1-2 mL/min.
4. Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
5. Elution: Elute the 2,4-Dichlorobenzophenone with 5 mL of dichloromethane.
6. Post-Elution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of mobile phase for analysis.
Figure 2: HLB SPE Workflow
1. Conditioning: Pass 3 mL of methanol through the cartridge.
2. Equilibration: Pass 3 mL of reagent water through the cartridge.
3. Loading: Load 100 mL of the spiked water sample at a flow rate of 2-5 mL/min.
4. Washing: Wash the cartridge with 5 mL of 20% methanol in water.
5. Elution: Elute the analyte with 5 mL of acetonitrile.
6. Post-Elution: The eluate is evaporated and reconstituted as described for the C18 protocol.
Figure 3: Florisil SPE Workflow
Note: For normal-phase SPE, the sample must be in a nonpolar solvent. Therefore, a liquid-liquid extraction of the aqueous sample into hexane would be required prior to SPE.
1. Conditioning: Pass 5 mL of hexane through the cartridge.
2. Loading: Load the hexane extract of the sample.
3. Washing: Wash with 5 mL of hexane to remove nonpolar interferences.
4. Elution: Elute with 5 mL of 10% dichloromethane in hexane.
5. Post-Elution: The eluate is evaporated and reconstituted as previously described.
Analytical Method: HPLC-UV
The quantification of 2,4-Dichlorobenzophenone was performed using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile:Water (70:30, v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Detection Wavelength: 254 nm
Column Temperature: 30 °C
Performance Comparison and Data Analysis
The performance of each SPE cartridge was evaluated based on three key metrics: recovery, reproducibility (expressed as Relative Standard Deviation, %RSD), and matrix effect. The illustrative data presented below is based on the analysis of five replicate extractions of the spiked water sample.
SPE Cartridge
Average Recovery (%)
% RSD (n=5)
Matrix Effect (%)
C18
88.2
4.5
-15.3
HLB
95.7
2.8
-8.1
Florisil
75.4
8.2
-22.5
Data Interpretation:
Recovery: The percentage of the analyte that is successfully extracted and quantified. Higher recovery indicates a more efficient extraction process.
Reproducibility (%RSD): A measure of the precision of the method. A lower %RSD indicates better reproducibility.
Matrix Effect: The influence of co-extracted compounds from the sample matrix on the analyte's ionization and quantification. A value close to zero indicates a minimal matrix effect. Negative values suggest ion suppression, while positive values indicate ion enhancement.
Discussion and Recommendations
The experimental results clearly demonstrate the superior performance of the HLB cartridge for the extraction of 2,4-Dichlorobenzophenone from aqueous samples. It provided the highest recovery and the best reproducibility, coupled with the lowest matrix effect. This is attributable to the unique hydrophilic-lipophilic balanced nature of the sorbent, which allows for strong retention of the nonpolar analyte while minimizing the co-extraction of interfering substances.[6]
The C18 cartridge also performed well, offering good recovery and acceptable reproducibility. As a traditional reversed-phase sorbent, it is a reliable choice for nonpolar compounds. However, the slightly higher matrix effect compared to HLB suggests that it may be more susceptible to interferences from complex matrices.
The Florisil cartridge , being a polar sorbent, was not well-suited for the direct extraction of the nonpolar 2,4-Dichlorobenzophenone from an aqueous matrix. The lower recovery and higher variability are indicative of a less favorable retention mechanism. The requirement for a preliminary liquid-liquid extraction step also adds complexity and potential for analyte loss to the overall workflow.
As a Senior Application Scientist, my recommendation is to select the HLB SPE cartridge for the extraction of 2,4-Dichlorobenzophenone, especially when dealing with complex aqueous matrices. Its robust performance ensures high data quality and confidence in the analytical results. For simpler matrices or as a cost-effective alternative, the C18 cartridge can also be a viable option.
Conclusion
The selection of the appropriate SPE cartridge is a critical step in developing a robust and reliable analytical method for 2,4-Dichlorobenzophenone. This guide has provided a comprehensive framework for evaluating and comparing the performance of different sorbent chemistries. The experimental evidence strongly supports the use of polymeric HLB sorbents for achieving optimal recovery, reproducibility, and minimal matrix effects. By understanding the principles of SPE and conducting a systematic evaluation, researchers can confidently select the best extraction strategy for their specific analytical needs.
References
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]
Giebułtowicz, J., & Sobiech, M. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6896. [Link]
Ahmadi, S., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 223, 276-285. [Link]
Jönsson, B. A., & Lindh, C. H. (2009). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatography B, 877(24), 2530-2536. [Link]
Senior Application Scientist Guide | Laboratory Operations & Safety Executive Summary: The Halogenated Imperative 2,4-Dichlorobenzophenone (CAS: 19811-05-3) is a halogenated aromatic ketone widely used as a photo-initiat...
2,4-Dichlorobenzophenone (CAS: 19811-05-3) is a halogenated aromatic ketone widely used as a photo-initiator and pharmaceutical intermediate.[1] Unlike standard organic waste, the presence of two chlorine atoms on the benzene ring dictates a strict disposal protocol.[1]
The Critical Rule: This compound must be managed as Halogenated Organic Waste .[1]
Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) creates two specific risks:
Environmental Persistence: Chlorinated aromatics are resistant to biodegradation and toxic to aquatic life (H410/H411).[1]
Incineration Hazards: If burned at standard low temperatures (<850°C), chlorinated compounds can facilitate the formation of dioxins and furans.[1] They require high-temperature incineration (>1100°C) with specific flue gas scrubbing (HCl removal).[1]
Hazard Profile & Safety Data
Before handling waste, verify the material state.[1] 2,4-Dichlorobenzophenone is typically a solid at room temperature but may be present in reaction mixtures.[1]
Hand Protection: Nitrile rubber gloves (0.11 mm thickness) are sufficient for solid handling.[1] If dissolved in solvents like Dichloromethane (DCM), upgrade to PVA or Viton gloves.[1]
Respiratory: If handling large solid quantities outside a fume hood, use an N95/P2 dust mask to prevent inhalation of particulates.[1]
Eye/Body: Safety glasses with side shields and a standard lab coat.[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent
Best for: Expired shelf-life chemicals or excess solid weighing.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
Labeling: Affix a hazardous waste tag immediately.[1]
Acceptable (but costly):[1] Acetone, Methanol, Ethyl Acetate (only if the 2,4-DCBP is already dissolved in them).[1]
The Segregation Rule:
If 2,4-DCBP is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture must now be classified as Halogenated Waste .[1]
Why? Even trace halogens contaminate non-halogenated fuel blending streams, forcing the entire drum to undergo expensive high-temp incineration.[1]
Bulking: Pour into the "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).
PH Check: If the reaction involved acids/bases, neutralize the mixture to pH 6-8 before adding to the solvent drum to prevent drum corrosion or gas evolution.[1]
Visualization: Waste Decision Logic
The following diagram illustrates the critical decision pathways for segregating 2,4-Dichlorobenzophenone to ensure regulatory compliance and cost-efficiency.
Figure 1: Decision tree for segregating 2,4-Dichlorobenzophenone waste. Note that mixing this compound with non-halogenated solvents forces the mixture into the halogenated waste stream.[1]
Emergency Spill Management
Immediate Action: Isolate the area. If the spill is >500g or outside a fume hood, evacuate non-essential personnel.[1]
Wipe the surface with a detergent solution (soap and water) to remove residues.[1] 2,4-DCBP is hydrophobic; water alone will not clean the surface effectively.[1]
Liquid Spill (Solution):
Use vermiculite or activated carbon absorbent pads.[1]
Place saturated absorbents into the Halogenated Waste solid bin.[1]
Regulatory Compliance (US/EU)
RCRA (USA): While 2,4-Dichlorobenzophenone is not explicitly "P" or "U" listed, it is regulated as a characteristic hazardous waste if it exhibits toxicity.[1] In a mixture with spent halogenated solvents (e.g., Methylene Chloride), it falls under F-listed wastes (F001/F002) [1].[1][6]
Empty Containers: Containers that held this material must be "RCRA Empty" (triple rinsed with a solvent capable of dissolving the residue, such as acetone) before being discarded as trash.[1] The rinsate must be collected as hazardous waste.[1]
EU CLP: Classified as Aquatic Chronic 2 (H411).[1] Disposal must comply with Directive 2008/98/EC on waste.[1]
References
US Environmental Protection Agency (EPA). Definition of Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Available at: [Link][1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29633, 2,4-Dichlorobenzophenone.[1] Available at: [Link][1]
Personal protective equipment for handling 2,4-Dichlorobenzophenone
Executive Summary & Hazard Logic Handling 2,4-Dichlorobenzophenone requires a shift in mindset from "generic lab safety" to "halogenated aromatic protocol."[1][2] While the solid state presents manageable inhalation risk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Logic
Handling 2,4-Dichlorobenzophenone requires a shift in mindset from "generic lab safety" to "halogenated aromatic protocol."[1][2] While the solid state presents manageable inhalation risks, the compound’s lipophilic nature means it readily crosses dermal barriers, particularly when solubilized.[2]
The "Why" Behind the Protocol:
Lipophilicity: As a benzophenone derivative, this molecule targets lipid-rich tissues.[1][2] Skin absorption is the primary route of silent exposure.[2]
Environmental Persistence: The halogenation (chlorine atoms) stabilizes the phenyl rings, making this compound resistant to biodegradation (H410/H411).[2] Spill containment is not just about safety; it is a regulatory compliance necessity to prevent aquatic toxicity.[2]
Hazard Snapshot (GHS Classification)
Hazard Type
Code
Description
Operational Implication
Health
H315
Causes skin irritation
Contact dermatitis risk; double-glove protocol for solutions.[1][2][3]
Health
H319
Causes serious eye irritation
Particulates are abrasive and chemically irritating.[1][2][3]
Health
H335
May cause respiratory irritation
Dust control is critical during weighing.[1][2][3]
Environmental
H410
Very toxic to aquatic life
Zero-drain disposal policy.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for 2,4-Dichlorobenzophenone is state-dependent .[1][2] A common error in research labs is using "universal" PPE.[2] You must adapt based on whether you are handling the neat solid or a solution.[2]
Decision Logic: PPE Selection
The following diagram illustrates the decision workflow for selecting the correct protective gear based on the experimental phase.
Figure 1: PPE Decision Tree based on the physical state of the compound and carrier solvent.[1][2][3]
Lab coat + Chemical Resistant Apron (if pouring large volumes).[1][2][3]
Expert Insight: When 2,4-Dichlorobenzophenone is dissolved in Dichloromethane (DCM), standard nitrile gloves offer less than 2 minutes of protection before breakthrough.[1][2] The solvent carries the toxin through the glove material and into the skin.[2]
Engineering Control: Utilize a static-dissipative balance enclosure or work inside a chemical fume hood.[2]
Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat and spatula.[2] Halogenated benzophenones are prone to static charge, causing "jumping" powder.[2]
Technique:
Place a secondary containment tray (spill tray) inside the hood.[2]
Weigh the solid into a tared vessel.
Immediately cap the vessel before removing it from the hood.[2]
Wipe the exterior of the vessel with a Kimwipe dampened with ethanol to remove invisible dust residues.[2]
Solvent Choice: If possible, avoid halogenated solvents (like DCM) to reduce the permeation risk.[2] Use Ethyl Acetate or Ethanol if chemistry permits.[2]
Temperature Control: 2,4-Dichlorobenzophenone melts between 60°C–147°C (isomer dependent).[1][2] If heating, use an oil bath or heating block.[2] Never use an open flame due to the flammability of the organic solvents usually involved.[2]
Glassware: Inspect for micro-fractures.[2] Halogenated compounds under reflux can stress glassware joints.[2] Use Keck clips on all joints.[2]
Emergency Response & Spills
Spill Response Logic:
The priority is preventing the compound from entering drains (Aquatic Toxicity H410).[2]
Dry Spill: Do not wet the powder.[2] Gently scoop into a wide-mouth jar. Use a HEPA vacuum if available.[2]
Wet Spill (Solution): Cover with an inert absorbent (Vermiculite or Sand).[1][2] Do not use paper towels if the solvent is an oxidizer or strong acid (though unlikely with this compound, it is a bad habit).[2]
Decontamination: Wash the surface with a detergent solution (Alconox) after the bulk material is removed.[2]
Waste Management & Disposal
Disposal is the most common compliance failure point for halogenated compounds.[2]
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams).[2][7] Mixing increases disposal costs significantly and can violate incineration permits.[2]
DO NOT pour down the sink.[2] The H410 rating implies it can destroy local aquatic ecosystems and trigger fines from water authorities.[2]
Labeling:
Must explicitly list: "2,4-Dichlorobenzophenone" and "Halogenated Solvent" (if dissolved).[1][2]